(p-SCN-Bn)-dota
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-74-4 | |
| Record name | (p-SCN-Bn)-dota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-SCN-BN)-DOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (p-SCN-Bn)-DOTA for Researchers, Scientists, and Drug Development Professionals
Introduction: S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly referred to as (p-SCN-Bn)-DOTA, is a bifunctional chelating agent of paramount importance in the fields of nuclear medicine and drug development. Its unique structure allows for the stable chelation of a wide array of radionuclides, while the isothiocyanate functional group enables covalent conjugation to biomolecules such as antibodies, peptides, and proteins. This dual functionality makes this compound a cornerstone for the development of targeted radiopharmaceuticals for diagnostic imaging (PET/SPECT) and therapeutic applications (radioimmunotherapy). This guide provides a comprehensive overview of the technical aspects of this compound, including its properties, experimental protocols, and quantitative data to facilitate its effective use in research and clinical development.
Core Properties of this compound
This compound is characterized by its macrocyclic DOTA core, which forms highly stable complexes with a variety of trivalent metal ions. The p-isothiocyanatobenzyl group serves as a linker that reacts with primary amines on biomolecules to form a stable thiourea bond.
| Property | Value |
| Chemical Formula | C₂₄H₃₃N₅O₈S |
| Molecular Weight | 551.61 g/mol [1] |
| CAS Number | 127985-74-4 |
| Purity | Typically >95% |
| Storage | -20°C, protected from light and moisture |
| Solubility | Soluble in DMSO and aqueous buffers at neutral pH |
Radionuclide Chelation
The DOTA cage is capable of chelating a variety of radionuclides with high thermodynamic and kinetic stability, which is crucial for in vivo applications to prevent the release of free radionuclides.
| Radionuclide | Application | Key Features |
| Lutetium-177 (¹⁷⁷Lu) | Therapy (β⁻ emitter) | Favorable decay characteristics for therapy. Forms stable complexes with DOTA. |
| Yttrium-90 (⁹⁰Y) | Therapy (β⁻ emitter) | High-energy beta emitter for treating larger tumors. Forms stable complexes with DOTA. |
| Gallium-68 (⁶⁸Ga) | Diagnosis (PET) | Generator-produced positron emitter for PET imaging. Labeling requires heating. |
| Copper-64 (⁶⁴Cu) | Diagnosis (PET) & Therapy (β⁻, β⁺ emitter) | Versatile radionuclide for both imaging and therapy. Forms stable complexes with DOTA. |
| Actinium-225 (²²⁵Ac) | Therapy (α emitter) | Potent alpha emitter for targeted alpha therapy. Forms stable complexes with DOTA. |
| Indium-111 (¹¹¹In) | Diagnosis (SPECT) | For single-photon emission computed tomography imaging. |
| Gadolinium(III) (Gd³⁺) | Diagnosis (MRI) | Paramagnetic ion used as a contrast agent in magnetic resonance imaging. |
Experimental Protocols
Conjugation of this compound to Antibodies
This protocol describes the general procedure for conjugating this compound to a monoclonal antibody (mAb) via the lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)
-
This compound dissolved in a compatible solvent (e.g., DMSO or water)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Chelator Preparation: Dissolve this compound in the chosen solvent to a stock concentration of 10-40 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the mAb solution. The reaction mixture is typically incubated for 12-24 hours at room temperature or 37°C with gentle mixing.[2]
-
Purification: Remove unconjugated this compound from the DOTA-mAb conjugate using size-exclusion chromatography (e.g., PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Characterization: Determine the number of DOTA molecules conjugated per antibody molecule (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of radionuclide.[3][4]
Radiolabeling of DOTA-conjugated Antibodies with Lutetium-177
This protocol outlines the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.
Materials:
-
DOTA-mAb conjugate in a suitable buffer (e.g., 0.5 M ammonium acetate buffer, pH 5.5)
-
¹⁷⁷LuCl₃ in dilute HCl
-
Reaction buffer: 0.5 M ammonium acetate buffer, pH 5.5
-
Quenching solution: 50 mM DTPA solution
-
ITLC strips and mobile phase for quality control
Procedure:
-
Reaction Setup: In a sterile vial, add the DOTA-mAb conjugate to the reaction buffer.
-
Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the DOTA-mAb solution. The amount of ¹⁷⁷LuCl₃ will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.[4]
-
Quenching: Add a small volume of the DTPA solution to chelate any free ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-DOTA-mAb using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0). The radiolabeled antibody should remain at the origin, while free ¹⁷⁷Lu moves with the solvent front. An RCP of >95% is typically desired.
Quantitative Data
Chelator-to-Antibody Ratios
The number of DOTA molecules conjugated per antibody can influence the immunoreactivity and in vivo behavior of the radioimmunoconjugate.
| Antibody | Molar Ratio (Chelator:Ab) | Chelator:Ab Ratio (Determined) | Reference |
| Rituximab | 20:1 | 6.1 | [3] |
| Trastuzumab | 20:1 | 4.9 | [4] |
| S01 | Not specified | 1.6 | [5] |
| nsIgG | Not specified | 2.2 | [5] |
Radiolabeling Efficiency and Stability
High radiochemical purity and stability are critical for the successful application of radiopharmaceuticals.
| Radioimmunoconjugate | Radiochemical Purity | In Vitro Stability (72h) | Reference |
| ⁹⁰Y-p-SCN-Bn-DOTA-trastuzumab | >96% | <17% release | [4] |
| ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab | >99% | <1.5% release | [4] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | >98% | Stable in human serum | [6] |
| ⁹⁰Y-DOTA-(SCN)-Rituximab | >98% | Stable in human serum | [6] |
In Vivo Stability of ¹⁷⁷Lu-DOTA Conjugates
The stability of the radiopharmaceutical in a biological environment is crucial for its efficacy and safety.
| Conjugate | Time Point | Intact Conjugate in Plasma | Reference |
| ¹⁷⁷Lu-DOTATATE | 24 h | 23% ± 5% | [7][8] |
| ¹⁷⁷Lu-DOTATATE | 96 h | 1.7% ± 0.9% | [7][8] |
Visualizations
Caption: Experimental workflow for the preparation of a radiolabeled antibody using this compound.
Caption: Role of this compound in targeted radionuclide therapy and diagnosis.
References
- 1. In Vivo Testing of 177Lu-Labelled Anti-PSMA Antibody as a New Radioimmunotherapeutic Agent Against Prostate Cancer | In Vivo [iv.iiarjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
An In-Depth Technical Guide on the Core Mechanism of Action of (p-SCN-Bn)-DOTA
Introduction
(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly abbreviated as (p-SCN-Bn)-DOTA, is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, it is a cornerstone bifunctional chelator (BFC) that serves as a critical linker in the development of radiopharmaceuticals for imaging, therapy, and theranostics.[1][2][3] Its "mechanism" is a two-part chemical process: first, the stable conjugation to a biomolecule, and second, the robust chelation of a metal radionuclide. This guide provides a detailed examination of these core processes, supported by experimental data and protocols for researchers and drug development professionals.
Core Mechanism: A Dual-Functionality Approach
The utility of this compound stems from its bifunctional design, which enables the separate but linked functions of biomolecule conjugation and metal chelation.[1]
Covalent Conjugation via Isothiocyanate Group
The primary mechanism for attaching this compound to targeting molecules such as peptides, proteins, and monoclonal antibodies is the reaction of its para-isothiocyanatobenzyl (p-SCN-Bn) group with primary amines.[1][4]
-
Reaction: The electrophilic isothiocyanate group (-N=C=S) reacts readily and efficiently with nucleophilic primary amine groups (-NH₂), which are commonly found on the side chains of lysine residues within proteins.[1][5]
-
Bond Formation: This reaction occurs under mild conditions and forms a highly stable thiourea linkage (-NH-C(S)-NH-).[1][5] This covalent bond is robust and maintains its integrity under physiological conditions in vivo, which is essential for preventing the premature detachment of the chelator from its targeting vector.
Radionuclide Chelation via DOTA Cage
The second part of the mechanism is the chelation of a metal ion by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.
-
Structure: DOTA is a macrocyclic ligand with four nitrogen atoms and four carboxylate arms that create a highly stable, cage-like structure.
-
Chelation: This cage efficiently coordinates and traps a wide variety of metal ions, particularly trivalent radiometals. The resulting metal-DOTA complex exhibits exceptional thermodynamic stability and kinetic inertness, which is critical for minimizing the in vivo release of the free radionuclide.[1] Released radionuclides can lead to off-target toxicity and degraded imaging quality.
-
Versatility: The DOTA moiety is renowned for its ability to chelate a broad spectrum of radiometals used in nuclear medicine, including:
-
Therapeutic β⁻ emitters: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y).[6][7]
-
Therapeutic α emitters: Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi).[5][7]
-
PET imaging positrons (β⁺) emitters: Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu).[1]
-
SPECT imaging γ emitters: Indium-111 (¹¹¹In).[3]
-
Paramagnetic ions for MRI: Gadolinium (Gd³⁺).[1]
-
Overall Application Workflow
The dual-function mechanism of this compound enables a multi-step workflow that is fundamental to the creation of targeted radiopharmaceuticals. This process ensures that the radionuclide is delivered specifically to the target site (e.g., a tumor) by the guiding biomolecule.
Quantitative Data Summary
The performance of this compound is evaluated through several key quantitative metrics during the development of a radiopharmaceutical. The following tables summarize representative data from various studies.
Table 1: Conjugation and Radiolabeling Efficiency
| Targeting Molecule | Molar Ratio (Antibody:Chelator) | Chelators per Antibody (Average) | Radionuclide | Radiochemical Purity / Yield | Specific Activity | Reference |
| Rituximab | 1:20 | 6.1 | ¹⁷⁷Lu | - | - | [8] |
| Rituximab | 1:10 | ~5 | ¹⁷⁷Lu / ⁹⁰Y | >98% | ~0.6 GBq/mg | [6] |
| Human Albumin | Optimized | 5 | ¹¹¹In / ¹⁷⁷Lu | High | - | [9] |
| S01 Antibody | - | 1.6 | ²²⁵Ac | 75.6 - 86.7% | ~37 kBq/mg | [5] |
| nsIgG Antibody | - | 2.2 | ²²⁵Ac | 75.6 - 86.7% | ~37 kBq/mg | [5] |
| F(ab')₂ Trastuzumab | - | 5.03 ± 1.5 | ¹⁷⁷Lu | - | - | [10] |
Table 2: In Vitro Stability
| Conjugate | Condition | Duration | Stability | Reference |
| ¹⁷⁷Lu-DOTA-Human Albumin | PBS or Human Plasma at 37°C | 6 days | No evidence of radiolysis or biodegradation | [9] |
| ¹⁷⁷Lu-DOTA-F(ab')₂-Trastuzumab | Human Serum Albumin | 96 hours | Stable | [10] |
| ¹⁷⁷Lu/⁹⁰Y-DOTA-(SCN)-Rituximab | Human Serum / 0.9% NaCl | - | Stable, but progressive aggregation observed | [6] |
Experimental Protocols
The following are generalized protocols for the key experimental steps involving this compound, based on methodologies described in the literature.[6][8][9]
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation: Purify the monoclonal antibody (e.g., Rituximab) using a suitable method like ultrafiltration. Exchange the buffer to a conjugation buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 8.0-9.0) to ensure primary amines are deprotonated and reactive. Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
Chelator Preparation: Dissolve this compound in the conjugation buffer or a compatible solvent like DMSO immediately before use.
-
Reaction: Add the dissolved this compound to the antibody solution. The molar ratio of chelator to antibody is a critical parameter to optimize and typically ranges from 10:1 to 50:1.
-
Incubation: Gently mix the reaction solution and incubate for a defined period, for example, 1-4 hours at room temperature or 37°C.
-
Purification: Remove the unreacted chelator and any aggregates from the DOTA-antibody conjugate. This is commonly achieved by size exclusion chromatography or repeated ultrafiltration against a suitable buffer (e.g., 0.1 M sodium acetate, pH 6.0).
-
Characterization: Determine the average number of chelators conjugated per antibody molecule using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry by comparing the molecular weight of the conjugated and unconjugated antibody.[8][9] Confirm the integrity of the antibody using SDS-PAGE.[8]
Protocol 2: Radiolabeling of DOTA-Conjugate with Lutetium-177
-
Reaction Setup: In a sterile vial, mix the purified DOTA-antibody conjugate with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radionuclide Addition: Add a calibrated amount of ¹⁷⁷LuCl₃ solution to the vial. The amount added will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at an elevated temperature. For DOTA, heating is often required to achieve high labeling efficiency (e.g., 37°C to 95°C for 30-60 minutes).[9][11]
-
Quenching (Optional): To stop the reaction and complex any free ¹⁷⁷Lu, a small amount of a quenching agent like DTPA solution (e.g., 50 mM) can be added.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product. This is typically done using instant thin-layer chromatography (ITLC) or radio-HPLC to separate the radiolabeled antibody from free ¹⁷⁷Lu. A high RCP (>95%) is required for clinical use.
The mechanism of action of this compound is purely chemical, functioning as a stable and versatile bridge. Its isothiocyanate group provides a reliable method for covalent attachment to a vast array of biological targeting molecules, while its macrocyclic DOTA core forms exceptionally stable complexes with a wide range of medically relevant radionuclides. This dual functionality has established this compound as a "gold standard" bifunctional chelator, enabling the successful development of numerous targeted radiopharmaceuticals that are critical tools in the diagnosis and treatment of diseases like cancer.[11]
References
- 1. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 5. researchgate.net [researchgate.net]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to (p-SCN-Bn)-DOTA: Chemical Properties, Structure, and Applications in Bioconjugation and Radiopharmacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelating agent 2-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA. This document details its chemical properties, structure, and its critical role in the development of radiopharmaceuticals for diagnostic and therapeutic applications. Experimental protocols for its conjugation to biomolecules and subsequent radiolabeling are also provided, along with visualizations of key experimental workflows.
Core Chemical Properties and Structure
This compound is a macrocyclic chelating agent derivatized with a para-isothiocyanatobenzyl group. This bifunctional nature allows it to securely chelate a wide range of radiometals within its DOTA cage while the isothiocyanate group enables covalent attachment to primary amine groups on biomolecules, such as antibodies and peptides.[1][2] This dual functionality makes it an invaluable tool in the field of nuclear medicine for the development of targeted radiopharmaceuticals.[2]
The core structure consists of the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle, which is well-known for forming highly stable complexes with a variety of metal ions.[3] The appended p-isothiocyanatobenzyl group provides a reactive handle for bioconjugation.
Chemical Structure:
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [4] |
| Synonyms | p-SCN-Bz-DOTA, S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid | [4][5] |
| CAS Number | 127985-74-4 | [4] |
| Molecular Formula | C₂₄H₃₃N₅O₈S | [2][4] |
| Molecular Weight | 551.61 g/mol | [2][4] |
| Appearance | White to off-white solid powder | [6] |
| Purity | Typically ≥95% | [5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Table 2: Solubility of this compound
| Solvent System | Solubility | Reference(s) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (3.77 mM) | [2][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.77 mM) | [2][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (3.77 mM) | [2][6] |
Experimental Protocols
Synthesis of this compound
While commercially available, the synthesis of this compound is a multi-step process. A general synthetic scheme involves the alkylation of a protected cyclen derivative with a p-nitrobenzyl halide, followed by reduction of the nitro group to an amine, and subsequent conversion to the isothiocyanate. A detailed protocol for a similar bifunctional chelator, 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, provides insight into the synthetic strategy involving protection, cyclization, deprotection, and functional group transformation. A key step is the reaction with thiophosgene to form the isothiocyanate group.[7]
Conjugation of this compound to Antibodies
The isothiocyanate group of this compound reacts with primary amines (e.g., the ε-amino group of lysine residues) on the surface of antibodies to form a stable thiourea bond.
Materials:
-
Antibody of interest in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)
-
This compound dissolved in a small volume of organic solvent (e.g., DMSO)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Dissolve this compound in DMSO to a stock concentration of ~10 mg/mL.
-
Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.
-
Purify the resulting DOTA-antibody conjugate from unconjugated chelator using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Determine the number of DOTA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry.[1][8] An average of 4 to 6 DOTA molecules per antibody is often targeted.[1]
Radiolabeling of DOTA-Conjugated Biomolecules
The DOTA cage of the bioconjugate efficiently chelates a variety of radiometals. The following are general protocols for labeling with common therapeutic and diagnostic radionuclides.
Materials:
-
DOTA-conjugated antibody (1 mg/mL in 0.1 M ammonium acetate, pH 5.5)
-
¹⁷⁷LuCl₃ or ⁹⁰YCl₃ solution in 0.05 M HCl
-
Quenching solution (e.g., 50 mM DTPA)
-
ITLC-SG strips for quality control
Procedure:
-
To a reaction vial, add the DOTA-conjugated antibody.
-
Add the desired amount of ¹⁷⁷LuCl₃ or ⁹⁰YCl₃ solution.
-
Adjust the pH of the reaction mixture to 4.5-5.5 using ammonium acetate buffer.
-
Incubate the reaction mixture at 37-42°C for 30-60 minutes.[9]
-
Quench the reaction by adding an excess of DTPA solution.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0). The radiolabeled antibody remains at the origin, while free radionuclide migrates with the solvent front.
Table 3: Typical Radiolabeling Conditions for ¹⁷⁷Lu and ⁹⁰Y
| Parameter | ¹⁷⁷Lu | ⁹⁰Y | Reference(s) |
| pH | 4.5 - 5.5 | 4.5 - 5.5 | [10] |
| Temperature | 37 - 90°C | 90°C | [10] |
| Incubation Time | 15 - 60 min | 15 - 30 min | [10] |
| Radiochemical Purity | >95% | >95% | [10] |
Materials:
-
DOTA-conjugated peptide/antibody
-
⁶⁸Ge/⁶⁸Ga generator
-
Fractionation system for ⁶⁸Ga elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Heating block
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Fractionate the eluate to obtain a high concentration of ⁶⁸GaCl₃ in a small volume.
-
Add the DOTA-conjugated biomolecule to a reaction vial.
-
Add the ⁶⁸GaCl₃ eluate and adjust the pH to 3.5-4.5 with sodium acetate buffer.
-
Incubate the reaction at 95°C for 5-15 minutes.
-
Perform quality control using ITLC or radio-HPLC to determine radiochemical purity.
Characterization of this compound and its Conjugates
Table 4: Spectroscopic Data for this compound and its Conjugates
| Technique | Key Features | Reference(s) |
| FTIR Spectroscopy | For p-SCN-Bn-DOTA, characteristic peaks include the isothiocyanate (-N=C=S) stretch around 2100 cm⁻¹. For the DOTA-antibody conjugate, the disappearance of the isothiocyanate peak and the presence of amide I and II bands confirm conjugation and retention of protein secondary structure. | [1][11] |
| Mass Spectrometry (MALDI-TOF) | Used to determine the molecular weight of the DOTA-antibody conjugate and to calculate the average number of DOTA molecules per antibody. An increase in mass corresponding to multiples of the mass of p-SCN-Bn-DOTA is observed. | [1][8][12] |
Experimental Workflows and Signaling Pathways
The primary application of this compound is in the construction of radioimmunoconjugates for targeted radionuclide therapy and imaging. The general workflow involves a series of steps from antibody selection to administration of the final radiolabeled product.
Workflow for Antibody Conjugation and Radiolabeling
The following diagram illustrates the general workflow for creating a radioimmunoconjugate using this compound.
Caption: General workflow for the preparation of a radioimmunoconjugate.
Logical Flow of Radioimmunotherapy
This diagram outlines the conceptual flow of radioimmunotherapy, from the administration of the radioimmunoconjugate to the therapeutic effect at the cellular level.
Caption: Conceptual pathway of radioimmunotherapy using a DOTA-based conjugate.
Conclusion
This compound is a robust and versatile bifunctional chelating agent that has become a cornerstone in the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reliable conjugation chemistry allow for the stable attachment of a wide array of diagnostic and therapeutic radionuclides to biomolecules. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of nuclear medicine and drug development, facilitating the advancement of novel and effective targeted radiotherapies and imaging agents.
References
- 1. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. connectsci.au [connectsci.au]
- 4. This compound | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macrocyclics.com [macrocyclics.com]
- 6. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 7. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering an antibody with picomolar affinity to DOTA chelates of multiple radionuclides for pretargeted radioimmunotherapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the stability of Y-90-, Lu-177- and Ga-68- labeled human serum albumin microspheres (DOTA-HSAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
The Nexus of Stability and Specificity: An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicine, the convergence of diagnostic imaging and targeted therapy, known as theranostics, has paved the way for personalized treatments for diseases like cancer. At the heart of many of these advanced radiopharmaceuticals lies a critical molecular component: the bifunctional chelator (BFC). This guide provides a comprehensive technical overview of the core principles, types, and applications of BFCs in radiolabeling, offering a vital resource for professionals in drug development and radiopharmaceutical research.
Core Concepts: Bridging Radionuclides and Biology
A bifunctional chelator is a molecule with two distinct functional components. One end acts as a robust cage, or chelator, that securely binds a metallic radionuclide. The other end possesses a reactive functional group that allows for covalent attachment to a biologically active molecule, such as a peptide, antibody, or small molecule inhibitor.[1] This dual functionality is essential for creating target-specific radiopharmaceuticals, where the biomolecule serves as a "carrier" to deliver the radioactive payload directly to diseased tissues.[1]
The ideal bifunctional chelator must form a radiometal complex that is both thermodynamically stable and kinetically inert.[2]
-
Thermodynamic stability refers to the strength of the bond between the metal and the chelator at equilibrium. It is often expressed as the stability constant (log K). A high log K value indicates a strong, stable complex.
-
Kinetic inertness describes the resistance of the complex to dissociation over time. This is crucial in vivo, where the radiolabeled complex is challenged by competing metal ions (like Zn²⁺ and Cu²⁺) and proteins in the bloodstream. A kinetically inert complex will remain intact, preventing the release of the radionuclide, which could otherwise lead to off-target radiation exposure and poor image quality.[2]
The selection of a BFC is intrinsically linked to the chosen radiometal, as each metal has unique coordination chemistry requirements based on its ionic radius and charge.[3]
A Tale of Two Scaffolds: Classifying Bifunctional Chelators
Bifunctional chelators are broadly categorized into two main structural classes: acyclic (linear) and macrocyclic.
-
Acyclic Chelators : These are open-chain molecules that offer flexibility and generally exhibit faster radiolabeling kinetics, often at room temperature.[4] A prime example is diethylenetriaminepentaacetic acid (DTPA) and its derivatives, which have been widely used for radionuclides like ¹¹¹In and ¹⁷⁷Lu.[5][6] Another important acyclic chelator is desferrioxamine (DFO) , a natural siderophore that is the gold standard for chelating Zirconium-89 (⁸⁹Zr).[7][8] However, acyclic complexes can sometimes show lower in vivo stability compared to their macrocyclic counterparts.[4]
-
Macrocyclic Chelators : These feature a pre-organized, cyclic backbone that encapsulates the metal ion within its cavity. This structure generally leads to complexes with superior thermodynamic stability and kinetic inertness.[3] The most prominent examples are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) . DOTA is exceptionally versatile and forms stable complexes with a wide range of radiometals, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), making it a cornerstone of modern theranostics.[][10] NOTA, with its smaller cavity size, is particularly well-suited for ⁶⁸Ga and Copper-64 (⁶⁴Cu), often allowing for faster, room-temperature labeling compared to DOTA.[10][11]
The logical process for selecting a suitable bifunctional chelator involves considering the radionuclide, the biomolecule, and the intended application.
Data Presentation: A Quantitative Comparison
The choice of a bifunctional chelator is often guided by quantitative data. The following tables summarize key parameters for common chelator-radiometal pairs.
Table 1: Thermodynamic Stability Constants (log K)
Thermodynamic stability is a measure of the strength of the metal-chelator bond. Higher values indicate a more stable complex.
| Chelator | Ga³⁺ | Cu²⁺ | Lu³⁺ | Zr⁴⁺ |
| DOTA | 21.3 | 22.7[12] | 25.4[13] | High[14] |
| NOTA | 31.0[15] | 21.6[11] | - | - |
| DTPA | 23.0 | 21.4[11] | 22.4 | - |
| DFO | - | - | - | 49.1[1][7] |
Note: Values can vary based on experimental conditions. This table presents representative values from the literature.
Table 2: Typical Radiolabeling Conditions and Efficiencies
Radiolabeling efficiency is a critical parameter for producing radiopharmaceuticals. The conditions must be optimized to achieve high radiochemical yield (RCY) while preserving the integrity of the biomolecule.
| Radionuclide | Chelator | Biomolecule | Temp (°C) | Time (min) | pH | Typical RCY |
| ⁶⁸Ga | DOTA | Peptides | 85-95 | 8-15 | 3.0-4.5 | >95%[16][17] |
| ⁶⁸Ga | NOTA | Peptides | 25 (RT) | 5-10 | 3.5-5.5 | >98%[10] |
| ¹⁷⁷Lu | DOTA | Antibodies | 37 | 30 | 5.0-5.5 | >95%[] |
| ⁸⁹Zr | DFO | Antibodies | 25 (RT) | 60 | 6.8-7.5 | >95%[12][18] |
| ⁶⁴Cu | NOTA | Peptides | 37 | 15 | 4.5 | >90%[15] |
| ⁶⁴Cu | DOTA | Antibodies | 37-40 | 60 | 5.5-6.5 | <90% (often lower)[11] |
Experimental Protocols: From Conjugation to Quality Control
This section provides detailed, generalized methodologies for the key steps in preparing a radiolabeled biomolecule.
Protocol 1: Conjugation of an NHS-Ester Chelator to an Antibody
This protocol describes the common method of attaching a chelator to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a non-amine-containing buffer (e.g., PBS).
-
Chelator-NHS ester (e.g., DOTA-NHS-ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[16][18]
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column) or spin filtration unit.[2]
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.[][16]
-
Chelator Preparation: Immediately before use, dissolve the Chelator-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[16]
-
Conjugation Reaction: While gently vortexing the antibody solution, add the chelator stock solution in a dropwise manner. A typical molar ratio of chelator to antibody is between 10:1 and 50:1.[][18]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, with gentle mixing and protected from light.[16][19]
-
Purification: Remove unreacted chelator and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
Characterization: Determine the number of chelators per antibody (conjugation ratio) using methods like MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide.[19]
Protocol 2: Radiolabeling of a DOTA-Conjugated Peptide with ⁶⁸Ga
This protocol outlines a common procedure for labeling a DOTA-peptide conjugate.
Procedure based on the workflow:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.[16]
-
⁶⁸Ga Trapping: Pass the eluate through a cation exchange cartridge (e.g., SCX) to trap the ⁶⁸Ga³⁺.[16][17]
-
Reaction Mixture Preparation: In a sterile reaction vial, combine 25-35 nmol of the DOTA-conjugated peptide with sodium acetate buffer (pH ~4.5) and a radical scavenger like ascorbic acid.[16]
-
Labeling: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial using a small volume of acidified 5 M NaCl solution.[16][17]
-
Incubation: Heat the reaction vial at 85-95°C for 8-12 minutes.[16]
-
Neutralization and QC: After cooling, neutralize the solution with a suitable buffer. Determine the radiochemical yield (RCY) and purity using radio-TLC or radio-HPLC. The final product should have a pH suitable for injection.[16][17]
-
Final Preparation: Pass the final solution through a 0.22 µm sterile filter before use.[16]
Protocol 3: In Vitro Serum Stability Assay
This assay is crucial for predicting the in vivo behavior of the radiopharmaceutical.
Materials:
-
Purified radiolabeled compound.
-
Fresh human serum, filtered.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Analysis system: Radio-TLC, radio-HPLC, or SDS-PAGE.[10][20]
Procedure:
-
Incubation: Add a small volume (e.g., 20 µL) of the purified radiolabeled compound to a larger volume (e.g., 180 µL) of human serum in a sterile microcentrifuge tube. Prepare a parallel control sample in PBS.[6]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 1, 4, 24, 48 hours), remove an aliquot for analysis. The time points should be relevant to the half-life of the radionuclide and the expected biological half-life of the biomolecule.[6][10]
-
Analysis: Analyze the aliquots to separate the intact radiolabeled compound from any released radionuclide or degraded products.
-
For Peptides/Small Molecules: Radio-HPLC is the gold standard.
-
For Antibodies: Size-exclusion HPLC or SDS-PAGE followed by autoradiography can be used to determine the percentage of radioactivity still bound to the high-molecular-weight protein.[20]
-
-
Quantification: Quantify the radioactivity in the peaks or bands corresponding to the intact conjugate and the released/degraded products to calculate the percentage of intact radiopharmaceutical over time.[14]
Conclusion and Future Outlook
Bifunctional chelators are indispensable tools in the development of targeted radiopharmaceuticals. The choice between acyclic and macrocyclic systems depends on a careful balance of the radionuclide's coordination chemistry, the required labeling conditions, and the necessary in vivo stability for the intended application. While DOTA, NOTA, and DFO remain the workhorses of the field, ongoing research is focused on developing novel chelators that offer faster, room-temperature labeling without compromising the exceptional stability of traditional macrocycles. These next-generation chelators will be pivotal in expanding the arsenal of theranostic agents and advancing the frontier of personalized medicine.
References
- 1. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. furthlab.xyz [furthlab.xyz]
- 3. researchgate.net [researchgate.net]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. The solution thermodynamic stability of desferrioxamine B (DFO) with Zr(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 19. How to Apply ICH Guidelines to Stability Testing for Radiopharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 20. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (p-SCN-Bn)-DOTA for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional chelator (p-SCN-Bn)-DOTA, a cornerstone molecule in the development of targeted radiopharmaceuticals for cancer therapy and diagnostics.
Core Concepts: Understanding this compound
(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly abbreviated as this compound, is a macrocyclic chelating agent designed for the stable conjugation of radionuclides to biomolecules.[1][2] Its structure is key to its function, featuring two critical components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Core: This macrocyclic cage provides a highly stable coordination environment for a wide range of trivalent metal ions.[3][4] The DOTA framework is renowned for forming kinetically inert and thermodynamically stable complexes with radionuclides, which is crucial for preventing the release of toxic free radioisotopes in vivo.[4][5]
-
para-Isothiocyanatobenzyl (p-SCN-Bn) Linker: This functional group serves as the reactive arm for covalently attaching the DOTA chelator to a targeting biomolecule, such as a monoclonal antibody or a peptide.[3][6] The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (e.g., the epsilon-amino group of lysine residues on a protein) under mild alkaline conditions to form a stable thiourea bond.[2][3][7]
This bifunctional nature allows for a two-step approach in creating a radioimmunoconjugate: first, the stable attachment of the chelator to the targeting vector, and second, the radiolabeling of the conjugate with a therapeutic or diagnostic radionuclide.[8] this compound is compatible with a variety of medically relevant radionuclides, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Gallium-68 (⁶⁸Ga), and Actinium-225 (²²⁵Ac).[9][10]
Mandatory Visualizations
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound conjugates.
Table 1: Radiolabeling and Stability Data
| Targeting Vector | Radionuclide | Radiolabeling Yield (%) | Stability (72h) | Reference |
| Rituximab | ¹⁷⁷Lu | > 98% | Stable in human serum | [11] |
| Rituximab | ⁹⁰Y | > 98% | Stable in human serum | [11] |
| Trastuzumab | ¹⁷⁷Lu | > 99% | <1.5% release | [12] |
| Trastuzumab | ⁹⁰Y | > 96% | <17% release | [12] |
Table 2: Biodistribution of ¹⁷⁷Lu-(p-SCN-Bn)-DOTA-Rituximab in Raji Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 24 hours p.i. | 72 hours p.i. | Reference |
| Blood | - | - | [11] |
| Tumor | 7.3 ± 1.7 | 9.3 ± 1.0 | [11] |
| Liver | - | - | [11] |
| Spleen | - | - | [11] |
| Kidneys | - | - | [11] |
| Bone | - | - | [11] |
Note: A dash (-) indicates data not explicitly provided in the cited source for that specific time point.
Experimental Protocols
This section details generalized methodologies for the key experiments involved in the development of this compound-based radiopharmaceuticals, based on protocols described in the literature.[11][12][13][14]
4.1. Conjugation of this compound to an Antibody
-
Antibody Preparation: Prepare the antibody (e.g., Rituximab, Trastuzumab) in a suitable buffer, typically a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) or HEPES buffer.[13][14] The concentration of the antibody is typically in the range of 5-10 mg/mL.
-
Chelator Preparation: Dissolve this compound in a small volume of organic solvent like DMSO and then dilute with the conjugation buffer.[14]
-
Conjugation Reaction: Add the this compound solution to the antibody solution. The molar ratio of chelator to antibody is a critical parameter to optimize, with ratios ranging from 5:1 to 50:1 being reported.[14] Incubate the reaction mixture for 1-2 hours at 37°C or for longer periods (e.g., 24 hours) at 4°C with gentle mixing.[13][14]
-
Purification of the Immunoconjugate: Remove unconjugated chelator and buffer components using size exclusion chromatography (e.g., Sephadex G-50 column) or ultrafiltration, exchanging the buffer to a formulation buffer (e.g., 0.9% NaCl or PBS).[11]
-
Characterization: Determine the number of DOTA molecules conjugated per antibody molecule using techniques like MALDI-TOF mass spectrometry.[12][15] The integrity of the antibody can be assessed by SDS-PAGE.[12]
4.2. Radiolabeling of the DOTA-Antibody Conjugate
-
Reaction Setup: In a sterile vial, mix the purified DOTA-antibody conjugate with a suitable buffer, typically an acetate buffer (0.4 M, pH 5.0-5.6).[12][14]
-
Addition of Radionuclide: Add the radionuclide (e.g., ¹⁷⁷LuCl₃ in 0.04 M HCl) to the reaction vial. The amount of radionuclide is chosen to achieve the desired specific activity.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.[12][14]
-
Quenching (Optional): The reaction can be stopped by adding a solution of DTPA to chelate any unbound radionuclide.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC) or radio-HPLC.[12][14] A high RCP (>95%) is typically required.
4.3. In Vitro Stability Studies
-
Serum Stability: Incubate the radiolabeled immunoconjugate in human serum at 37°C for various time points (e.g., 24, 48, 72 hours).[11]
-
Analysis: At each time point, analyze the samples by ITLC or another suitable method to determine the percentage of radionuclide that remains bound to the antibody.
4.4. In Vivo Biodistribution Studies
-
Animal Model: Use tumor-bearing animal models (e.g., nude mice with subcutaneous tumor xenografts).[11]
-
Administration: Administer a defined amount of the radiolabeled immunoconjugate to the animals, typically via intravenous injection.[11]
-
Tissue Harvesting: At selected time points post-injection (e.g., 24, 48, 72 hours), euthanize the animals and harvest relevant organs and tissues (blood, tumor, liver, spleen, kidneys, muscle, bone, etc.).[11]
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the biodistribution of the radiopharmaceutical.[11]
This guide provides a foundational understanding of this compound and its application in targeted radionuclide therapy. For specific applications, further optimization of the described protocols will be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 7. Lu-p-SCN-Bn-DOTA (CAS 2261022-56-2) | Lutetium Chelator for Radiopharmaceutical R&D | SiChem GmbH [shop.sichem.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies [mdpi.com]
- 10. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Theranostics: An In-depth Technical Guide to DOTA Derivatives in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, foundational chelating agents in the field of nuclear medicine. We will delve into the synthesis of key derivatives, radiolabeling protocols, quantitative data on stability and pharmacokinetics, and the underlying biological signaling pathways that these powerful molecules help to target.
The Chemistry of DOTA and its Derivatives: Enabling Targeted Radiopharmaceuticals
DOTA is a macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[1][2] This property makes it an ideal scaffold for developing radiopharmaceuticals. By attaching a radionuclide to a DOTA molecule that is, in turn, conjugated to a targeting biomolecule (such as a peptide or antibody), it is possible to deliver radiation specifically to diseased tissues, a concept at the heart of theranostics.[3][4]
The versatility of the DOTA cage allows for the chelation of both diagnostic radionuclides, like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, and therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac), for Peptide Receptor Radionuclide Therapy (PRRT).[3][4][5][6]
To attach DOTA to a biomolecule, one of its four carboxyl groups is typically activated. Common derivatives used for bioconjugation include:
-
DOTA-NHS ester (N-hydroxysuccinimide ester): This derivative reacts efficiently with primary amines on biomolecules to form stable amide bonds.[7][8]
-
p-SCN-Bn-DOTA (p-isothiocyanatobenzyl-DOTA): This derivative provides a stable thiourea linkage upon reaction with primary amines.[9][10]
-
DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid): This derivative, with an additional carboxylic acid group, has been shown to improve the biodistribution and imaging contrast of the resulting radiopharmaceutical.[11][12]
Experimental Protocol: Synthesis of DOTA-tris(t-Bu ester)
A common precursor for creating activated DOTA derivatives is DOTA-tris(t-Bu ester), where three of the four carboxylic acids are protected as tert-butyl esters. This allows for the specific activation of the single free carboxylic acid.
Objective: To synthesize 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(tBu) ester).
Materials:
-
1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Nitrogen (N₂) gas
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask, combine 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane and 1.5 equivalents of anhydrous K₂CO₃ in CH₃CN.
-
Heat the mixture to 55-60 °C under a nitrogen atmosphere.
-
Add 1.0 equivalent of ethyl bromoacetate in CH₃CN dropwise to the reaction mixture.
-
Monitor the reaction progress using TLC until all the starting material has been consumed.
-
Upon completion, filter off the K₂CO₃.
-
Remove the solvent from the filtrate via rotary evaporation to yield 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.
-
The ethoxycarbonylmethyl group is then hydrolyzed to the carboxylic acid, and the benzyl protecting group (if used as an alternative to the ethyl group) can be removed by hydrogenated reduction to yield the final product, DOTA-tris(tBu ester).[13][14]
This DOTA-tris(tBu ester) can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the DOTA-NHS ester, ready for conjugation.[15][16][17]
Radiolabeling with DOTA Derivatives: A Practical Guide
The successful preparation of a DOTA-based radiopharmaceutical hinges on an efficient and reproducible radiolabeling procedure. The following protocol outlines a common method for labeling a DOTA-conjugated peptide with ⁶⁸Ga.
Experimental Protocol: ⁶⁸Ga-Labeling of a DOTA-Peptide
Objective: To radiolabel a DOTA-conjugated peptide (e.g., DOTATATE) with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Strong cation exchange (SCX) cartridge
-
5 M NaCl solution containing a small amount of 5.5 M HCl
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
1 M Ammonium acetate buffer
-
Ascorbic acid (as a radical scavenger)
-
Sterile water for injection
-
Heating block
-
Syringes and sterile filters
Procedure:
-
Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through an SCX cartridge to trap the ⁶⁸Ga³⁺.
-
Elution of ⁶⁸Ga: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl/5.5 M HCl solution.[18]
-
Reaction Mixture Preparation: In a sterile reaction vial, prepare a solution containing the DOTA-conjugated peptide (e.g., 40-50 µg of DOTATATE), ammonium acetate buffer, and ascorbic acid in sterile water. The final pH should be between 3.5 and 4.5.[13][18][19]
-
Labeling Reaction: Slowly add the ⁶⁸Ga eluate to the reaction vial containing the peptide. Heat the mixture at 90-95 °C for 7-10 minutes.[5][20][21]
-
Purification (if necessary): For many DOTA-peptides, the radiochemical purity is high enough for direct use. If purification is required, a C18 Sep-Pak cartridge can be used.
-
Final Formulation: Neutralize the final product with a suitable buffer (e.g., phosphate buffer) and pass it through a 0.22 µm sterile filter into a sterile vial for injection.
Quality Control
Before administration to a patient, the radiopharmaceutical must undergo rigorous quality control to ensure its safety and efficacy.
Key Quality Control Tests:
-
Radiochemical Purity: This is typically determined using High-Performance Liquid Chromatography (HPLC) and/or instant Thin-Layer Chromatography (iTLC).[5][16][20][22]
-
HPLC: Provides a detailed separation of the desired radiolabeled compound from impurities like free ⁶⁸Ga and other byproducts.
-
iTLC: A rapid method to quantify the percentage of radiolabeled peptide versus free ⁶⁸Ga and colloidal ⁶⁸Ga.[16]
-
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).
-
Radionuclidic Purity: This ensures that no other radionuclides, such as the parent ⁶⁸Ge, are present in the final product. This is often referred to as "germanium breakthrough."[23]
-
Sterility and Endotoxin Testing: These tests are crucial to ensure the product is free from microbial contamination and pyrogens.[23]
Quantitative Data: Stability and Pharmacokinetics
The performance of a DOTA-based radiopharmaceutical is critically dependent on the stability of the radiometal-chelator complex and its in vivo pharmacokinetic profile.
Stability Constants
The thermodynamic stability of the metal-DOTA complex is expressed by the stability constant (log K). A higher log K value indicates a more stable complex.
| Chelator | Radionuclide | log K | Reference(s) |
| DOTA | Ga³⁺ | 26.05 | [24][25] |
| Lu³⁺ | 22.3 | [26] (interpolated) | |
| Y³⁺ | 24.9 | [26] (interpolated) | |
| Ac³⁺ | ~28-30 | [2] (estimated) | |
| DOTAGA | Ga³⁺ | 24.78 | [2] |
| Lu³⁺ | N/A | ||
| Y³⁺ | N/A | ||
| Ac³⁺ | N/A |
Pharmacokinetics of DOTA-based Radiopharmaceuticals
The following tables summarize key pharmacokinetic parameters for commonly used ⁶⁸Ga and ¹⁷⁷Lu-labeled DOTA-peptides.
Table 2: Comparative Pharmacokinetics of ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE
| Parameter | ⁶⁸Ga-DOTATOC | ⁶⁸Ga-DOTATATE | Reference(s) |
| Mean SUVmax (Liver Metastases) | 33.55 ± 4.62 (responding lesions) | N/A | [3] |
| Mean SUVmax (Pancreatic NETs) | N/A | N/A | [24][27][28] |
| Blood Clearance | Fast | Fast and similar to DOTATOC | [17][29] |
| Tumor-to-Liver Ratio (3h p.i.) | Marginally higher than DOTATATE | Similar to DOTATOC | [17] |
| Organ Uptake (Highest to Lowest) | Spleen > Kidneys > Liver | Spleen > Kidneys > Liver | [30] |
| Effective Dose (mSv/MBq) | 0.021 ± 0.003 | 0.021 ± 0.003 | [30] |
SUVmax values can vary significantly based on tumor type, grade, and patient-specific factors. Several studies have proposed SUVmax cutoff values (e.g., >16.4 for ⁶⁸Ga-DOTATOC) to predict response to PRRT.[3][26]
Table 3: Pharmacokinetics of ¹⁷⁷Lu-DOTATATE
| Parameter | Value | Reference(s) |
| Mean Blood Clearance | 4.5 L/h | [4] |
| Mean Effective Blood Half-life | 3.5 hours | [4] |
| Mean Terminal Blood Half-life | 71 hours | [4] |
| Renal Excretion (48h) | ~65% of injected dose | [4] |
| Effective Half-life (Late Phase) | ~56 hours | [14] |
Signaling Pathways Targeted by DOTA-Radiopharmaceuticals
The efficacy of DOTA-based radiopharmaceuticals relies on their ability to target specific receptors that are overexpressed on cancer cells. Understanding the downstream signaling of these receptors provides insight into their therapeutic mechanism.
Somatostatin Receptor 2 (SSTR2) Signaling
Many neuroendocrine tumors (NETs) overexpress SSTR2.[8] DOTA-peptides like DOTATATE and DOTATOC are analogues of somatostatin and bind with high affinity to SSTR2.
Caption: SSTR2 signaling cascade upon agonist binding.
Upon binding of a DOTA-somatostatin analogue, SSTR2 activates an inhibitory G-protein (Gi).[2] This initiates several downstream effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits protein kinase A (PKA) and downstream pathways that promote cell proliferation and hormone secretion.[8]
-
Activation of Phosphatases: SSTR2 activation leads to the stimulation of tyrosine phosphatases like SHP-1 and SHP-2.[7] These phosphatases can modulate the Ras/Rap1/ERK signaling pathway, ultimately leading to the upregulation of cell cycle inhibitors p21 and p27, causing cell cycle arrest.[7]
-
Receptor Internalization: After ligand binding, SSTR2 is internalized into the cell.[2] This is a crucial step for PRRT, as it brings the therapeutic radionuclide inside the tumor cell, maximizing the radiation dose delivered to the nucleus.
Gastrin-Releasing Peptide Receptor (GRPR) Signaling
GRPR is another important target in oncology, particularly for prostate and breast cancers. DOTA-conjugated bombesin analogues are used to target GRPR.
Caption: GRPR signaling pathway via Gq protein activation.
GRPR is a G-protein coupled receptor that signals through the Gq alpha subunit.
-
Activation of Phospholipase C (PLC): Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]
-
Calcium Release and PKC Activation: IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased Ca²⁺ along with DAG activates Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC can then phosphorylate a variety of downstream targets, including components of the MAPK pathway, ultimately leading to effects on cell proliferation and survival.[15]
Logical and Experimental Workflows
The development and application of a DOTA-based radiopharmaceutical follows a logical progression from chemical synthesis to clinical application.
Caption: Workflow for DOTA-radiopharmaceutical development.
This guide has provided a detailed overview of the core principles and practices related to DOTA derivatives in nuclear medicine. From the fundamental chemistry to the complex biological pathways they target, these molecules represent a cornerstone of modern theranostics, enabling personalized diagnosis and therapy for a growing number of diseases. The continued development of novel DOTA derivatives and their bioconjugates promises to further enhance the efficacy and expand the applications of targeted radionuclide therapies.
References
- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. radfarm.ncbj.gov.pl [radfarm.ncbj.gov.pl]
- 7. Chemical Synthesis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TW201713632A - Method for preparing DOTA derivative organic ligand which is a precursor DOTA-tris(tBu ester) of hypoxic tissue contrast agent DOTA-Ni with significant cost advantage in the preparation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications | Semantic Scholar [semanticscholar.org]
- 19. Correlations between [68Ga]Ga-DOTA-TOC Uptake and Absorbed Dose from [177Lu]Lu-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. mdpi.com [mdpi.com]
- 27. sfera.unife.it [sfera.unife.it]
- 28. researchgate.net [researchgate.net]
- 29. DOTA-tris(tert-butyl ester) [anaspec.com]
- 30. Correlations between [68Ga]Ga-DOTA-TOC Uptake and Absorbed Dose from [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
(p-SCN-Bn)-DOTA: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions of the bifunctional chelating agent (p-SCN-Bn)-DOTA. The following sections detail quantitative solubility data, recommended storage protocols, and methodologies for its application in bioconjugation and radiolabeling, crucial for its use in research and drug development.
Core Properties and Applications
(S)-p-SCN-Bn-DOTA, a derivative of the macrocyclic chelator DOTA, is a critical component in the development of targeted radiopharmaceuticals. Its bifunctional nature allows for the stable chelation of various radionuclides while its isothiocyanate group (-SCN) facilitates covalent conjugation to primary amines on biomolecules, such as antibodies and peptides. This dual functionality makes it an essential tool for creating antibody-radionuclide conjugates (ARCs) for applications in single-photon emission computed tomography (SPECT), positron emission tomography (PET) imaging, and targeted radioimmunotherapy.[1] The isothiocyanate group reacts with lysine residues on antibodies to form a stable thiourea bond.[2][3]
Solubility Data
The solubility of this compound is a critical parameter for its effective use in conjugation and labeling reactions. The following tables summarize its solubility in various common solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 125 | 226.61 | Requires sonication to dissolve.[1] |
| DMSO | 20.83 | 37.76 | Requires sonication and warming to 60°C. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[4] |
Table 2: Solubility in Formulations
| Formulation | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 | ≥ 3.77 | Saturation unknown. A clear solution is obtained.[3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 3.77 | Saturation unknown. A clear solution is obtained.[3][4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 3.77 | Saturation unknown. A clear solution is obtained.[3][4] |
Storage and Stability
Proper storage of this compound is vital to maintain its chemical integrity and reactivity. Recommendations for both the solid form and solutions are provided below.
Table 3: Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder (Solid) | -20°C | 3 years | Store in a dry, dark place.[4][5] |
| 0 - 4°C | Days to weeks (Short-term) | Store in a dry, dark place.[6] | |
| Stock Solution | -80°C | 6 months | [1][7] |
| -20°C | 1 month | [1][7] | |
| 0 - 4°C | Days to weeks (Short-term) | [6][8] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For aqueous stock solutions, filtration and sterilization with a 0.22 μm filter before use is advised.[1]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following sections outline protocols for dissolution, antibody conjugation, and radiolabeling.
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20.83 mg/mL).
-
Vortex the solution briefly.
-
Sonicate the solution in a water bath.
-
If necessary, warm the solution to 60°C to aid dissolution.[4]
-
Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C.
Protocol 2: Antibody Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb).
-
Antibody Preparation:
-
Exchange the buffer of the antibody solution to a metal-free, amine-free buffer with a pH of 8.5-9.0 (e.g., 0.1 M HEPES buffer or bicarbonate buffer).
-
Adjust the antibody concentration to 5-10 mg/mL using a centrifugal concentrator.
-
-
Conjugation Reaction:
-
Purification:
-
Quality Control:
Protocol 3: Radiolabeling of DOTA-Conjugated Antibody
This protocol outlines the labeling of the DOTA-conjugated antibody with a radionuclide (e.g., ¹⁷⁷Lu or ⁹⁰Y).
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with the radionuclide solution.
-
The reaction is typically performed in a suitable buffer such as 0.1 M ammonium acetate, pH 5.5.
-
-
Incubation:
-
Quenching (Optional):
-
The reaction can be quenched by adding a small amount of a chelating agent like DTPA or EDTA to scavenge any free radionuclide.
-
-
Purification:
-
Purify the radiolabeled antibody from free radionuclide using SEC or a centrifugal concentrator.
-
-
Quality Control:
-
Radiochemical Purity: Determine the percentage of radionuclide successfully incorporated into the antibody using instant thin-layer chromatography (ITLC-SG).[9]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Caption: General workflow for radiolabeling a DOTA-conjugated antibody.
Caption: Conceptual pathway for targeted radioimmunotherapy using a this compound conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
The Chemistry and Application of Antibody-DOTA Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of conjugating antibodies with the bifunctional chelating agent p-SCN-Bn-DOTA. This process is a cornerstone in the development of antibody-radionuclide conjugates (ARCs) for targeted imaging and therapeutic applications in oncology and other fields. By covalently linking the DOTA macrocycle to a monoclonal antibody, researchers can create powerful tools for delivering radioactive payloads with high specificity to target cells.
Core Principle: Thiourea Bond Formation
The conjugation of p-SCN-Bn-DOTA to an antibody relies on a well-established chemical reaction between the isothiocyanate group (-SCN) of the DOTA derivative and the primary amine groups (-NH₂) of lysine residues on the antibody's surface.[1][2][3] This reaction, typically conducted under alkaline conditions (pH 8.5-9.0), results in the formation of a stable thiourea bond, covalently linking the DOTA chelator to the antibody.[1][3] The DOTA moiety then serves as a cage to chelate various radiometals, such as Lutetrium-177, Yttrium-90, or Gallium-68, for diagnostic or therapeutic purposes.[3]
The general chemical reaction is depicted below:
Experimental Protocols
Detailed methodologies for the key experiments in the preparation and characterization of antibody-DOTA conjugates are provided below. These protocols are synthesized from established methods in the field.
Antibody Preparation and Buffer Exchange
Prior to conjugation, the antibody must be in a suitable buffer system to ensure optimal reaction conditions.
-
Objective: To transfer the antibody into a carbonate buffer at pH 9.0.
-
Materials:
-
Monoclonal antibody (mAb)
-
Carbonate buffer (0.2 M, pH 9.0)
-
Ultrafiltration spin columns (e.g., Amicon Ultra, 50 kDa MWCO)
-
Spectrophotometer (for concentration measurement)
-
-
Procedure:
-
Determine the initial concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm.[4]
-
Condition the ultrafiltration membrane by passing through an appropriate buffer.
-
Add the antibody solution to the ultrafiltration unit.
-
Centrifuge according to the manufacturer's instructions to concentrate the antibody.
-
Resuspend the concentrated antibody in the carbonate buffer (0.2 M, pH 9.0).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete buffer exchange.[4]
-
After the final wash, recover the antibody in the desired volume of carbonate buffer and re-determine the concentration.
-
Conjugation of p-SCN-Bn-DOTA to the Antibody
This protocol outlines the covalent attachment of the DOTA chelator to the antibody.
-
Objective: To form a stable thiourea bond between the antibody and p-SCN-Bn-DOTA.
-
Materials:
-
Prepared antibody in carbonate buffer (pH 9.0)
-
p-SCN-Bn-DOTA solution (e.g., 25.9 mg/mL in a 10% DMSO/carbonate buffer mixture)[4]
-
Incubator or water bath at 37°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Based on the desired molar ratio of DOTA to antibody (e.g., 5:1 to 50:1), calculate the required volume of the p-SCN-Bn-DOTA solution.[4]
-
Add the calculated amount of p-SCN-Bn-DOTA solution to the antibody solution.
-
Gently mix the reaction solution.
-
Incubate the mixture for 1 hour at 37°C.[4]
-
After incubation, the reaction is stopped, and the purification process is initiated.
-
Purification of the Antibody-DOTA Conjugate
Purification is crucial to remove unconjugated DOTA and other reaction byproducts.
-
Objective: To isolate the antibody-DOTA conjugate from unreacted chelator.
-
Materials:
-
Conjugation reaction mixture
-
Ultrafiltration spin columns (e.g., Amicon Ultra, 50 kDa MWCO)
-
PBS, pH 7.4
-
-
Procedure:
-
Transfer the conjugation reaction mixture to an ultrafiltration unit.
-
Wash the conjugate by adding PBS (pH 7.4) and centrifuging according to the manufacturer's instructions.
-
Repeat the washing step at least four times to ensure the complete removal of unconjugated p-SCN-Bn-DOTA.[4]
-
After the final wash, recover the purified antibody-DOTA conjugate in PBS.
-
Store the purified conjugate at 2-8°C.[4]
-
Characterization of the Antibody-DOTA Conjugate
Characterization is essential to determine the success of the conjugation and the integrity of the final product.
-
Objective: To determine the DOTA-to-antibody ratio and confirm the integrity of the conjugate.
-
Methods:
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is the primary method to determine the number of DOTA molecules conjugated to each antibody.[5][6][7][8] By comparing the mass of the conjugated antibody to the unconjugated antibody, the average DOTA-to-antibody ratio can be calculated.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique is used to assess the integrity and purity of the antibody after conjugation.[6][7] The conjugated antibody should show a single band at the expected molecular weight, with no significant fragmentation or aggregation.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): SE-HPLC can be used to assess the purity and aggregation of the conjugate.[9]
-
Immunoreactivity Assays (e.g., ELISA, Lindmo Assay): These assays are performed to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on antibody-p-SCN-Bn-DOTA conjugation.
Table 1: DOTA-to-Antibody Ratios Achieved with Different Molar Ratios of Reactants
| Antibody | Molar Ratio (Antibody:Chelator) | Average DOTA molecules per Antibody | Reference |
| Rituximab | 1:20 | 6.1 | [6] |
| Trastuzumab | 1:20 | 4.9 | [7] |
| Nimotuzumab | 1:25 | 8 to 13 | [9] |
| 1C1m-Fc | 1:5 | 1 | [4] |
| 1C1m-Fc | 1:10 | 2.5 | [4] |
| 1C1m-Fc | 1:20 | 3 | [4] |
| 1C1m-Fc | 1:30 | 6 | [4] |
| 1C1m-Fc | 1:40 | 8.5 | [4] |
| 1C1m-Fc | 1:50 | 11 | [4] |
| S01 | Not Specified | 1.6 | [1] |
| nsIgG | Not Specified | 2.2 | [1] |
Table 2: Impact of DOTA Conjugation on Immunoreactivity
| Antibody | DOTA molecules per Antibody | Immunoreactivity (%) | Reference |
| 1C1m-Fc | 1 | 85.1 ± 1.3 | [4] |
| 1C1m-Fc | 3 | 86.2 ± 2.7 | [4] |
| 1C1m-Fc | 6 | 87.5 ± 1.0 | [4] |
| 1C1m-Fc | 8.5 | 78.0 ± 1.4 | [4] |
| 1C1m-Fc | 11 | 24.0 ± 1.7 | [4] |
Experimental Workflow
The overall workflow for the preparation and characterization of an antibody-DOTA conjugate is illustrated below.
Conclusion
The conjugation of antibodies with p-SCN-Bn-DOTA is a robust and widely adopted method for the development of targeted radiopharmaceuticals. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and comprehensive characterization of the final product are paramount to ensure the safety and efficacy of these promising diagnostic and therapeutic agents. The information provided in this guide serves as a valuable resource for professionals in the field of drug development and research, facilitating the advancement of novel antibody-radionuclide conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry characterization of DOTA-Nimotuzumab conjugate as precursor of an innovative β- tracer suitable in radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of the Isothiocyanate Group in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental technique for creating therapeutic agents, diagnostic tools, and research reagents.[1] Among the array of chemical functionalities utilized for this purpose, the isothiocyanate group (-N=C=S) stands out as a robust and versatile tool, particularly for the labeling of primary amines.[2] This technical guide provides an in-depth exploration of the isothiocyanate group's role in bioconjugation, detailing its mechanism of action, reaction kinetics, and practical applications in drug development and life sciences research.[3]
The isothiocyanate group's reactivity is centered on the electrophilic carbon atom, which is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[4][5] This reaction, which is highly dependent on pH, results in the formation of a stable thiourea linkage.[1][6] Fluorescein isothiocyanate (FITC) is a classic example of an isothiocyanate-containing reagent widely used to attach fluorescent labels to proteins.[2][7] While N-hydroxysuccinimide (NHS) esters are another popular choice for amine modification, isothiocyanates offer distinct advantages in certain applications, including greater stability in aqueous solutions.[8][9]
Core Reaction Mechanism
The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition. The non-protonated primary amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[4] This initial attack forms a transient zwitterionic intermediate, which then rapidly rearranges to form a stable thiourea bond.[4]
The reaction's selectivity for primary amines over other nucleophilic residues is highly pH-dependent. At alkaline pH values, typically between 9.0 and 9.5, the ε-amino groups of lysine residues are deprotonated and thus more nucleophilic, favoring the reaction with isothiocyanates.[1][8] At a more neutral pH, the reactivity towards thiols (the sulfhydryl group of cysteine) can increase, leading to the formation of a dithiocarbamate linkage.[1] However, the reaction with amines to form a thiourea linkage is generally considered irreversible and results in a very stable conjugate.[9][10]
Below is a diagram illustrating the reaction mechanism:
Quantitative Data Summary
The efficiency and outcome of isothiocyanate-based bioconjugation are influenced by several key parameters. The following tables summarize quantitative data gathered from various sources to provide a clear comparison and guide for experimental design.
Table 1: Performance Comparison of Isothiocyanates and NHS Esters
| Feature | Isothiocyanates (e.g., FITC, TRITC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate | Succinimidyl ester |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Stable thiourea bond | Stable amide bond |
| Optimal pH | 9.0 - 9.5 | 7.2 - 8.5[8] |
| Reaction Speed | Slower (several hours to overnight)[8] | Fast (minutes to a few hours)[8] |
| Reagent Stability | More stable in aqueous solutions than NHS esters[8] | Prone to hydrolysis in aqueous solutions[8] |
| Conjugate Stability | Thiourea bond is generally stable[8][10] | Very stable amide bond[8] |
| Common Applications | Widely used for preparing fluorescent antibody conjugates, particularly with FITC and TRITC.[8] | Antibody labeling, protein tracking, flow cytometry, immunoassays.[8] |
Table 2: pH-Dependent Reactivity of Isothiocyanates
| pH | Target Residue | Product | Linkage Stability |
| 9.0 - 11.0 | Primary Amines (Lysine, N-terminus) | Thiourea | Stable, irreversible[1][5] |
| 7.4 - 9.1 | Thiols (Cysteine) | Dithiocarbamate | Reversible[1] |
Table 3: pH-Dependent Labeling Efficiency of Reduced Trastuzumab Fab with Isothiocyanates [5]
| Isothiocyanate | pH | Light Chain (LC) Labeling | Heavy Chain (HC) Labeling |
| FITC (3) | 6.5 | 41% single mod. | 36% single mod. |
| 8.0 | 57% single mod. | 64% single mod. | |
| FBITC (4) | 6.5 | 89% single mod. | 100% single mod. |
| 8.0 | 100% single mod. | 100% single mod. |
Note: FBITC is a benzyl-fluorescein isothiocyanate derivative.[5]
Experimental Protocols
Below are detailed methodologies for key experiments involving isothiocyanate bioconjugation.
Protocol 1: General Protein Labeling with FITC (Targeting Lysine Residues)
This protocol is adapted from several sources for the fluorescent labeling of proteins with Fluorescein Isothiocyanate (FITC).[6][7][11]
Materials:
-
Protein of interest
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6][11]
-
Labeling Buffer: 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer, pH 9.0-9.5[1][6]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., desalting or size-exclusion chromatography column)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[1][11] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with FITC.[7][11] If necessary, dialyze the protein against the labeling buffer.[7]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][7] This solution should be prepared fresh.[6][12]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the FITC solution to the protein solution with gentle stirring.[1][6] The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[1][12]
-
Incubation: Incubate the reaction mixture for 1-8 hours at room temperature or overnight at 4°C, protected from light.[6][8] The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes.[11]
-
Purification: Remove unreacted FITC and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with PBS, pH 7.4.[1][6]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for FITC).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for protein bioconjugation using an isothiocyanate reagent.
Applications in Drug Development and Research
The unique reactivity and stability of the thiourea linkage make isothiocyanates valuable in various research and therapeutic applications.
-
Fluorescent Labeling: Isothiocyanate derivatives of fluorophores, such as FITC and TRITC, are extensively used to label antibodies and other proteins for use in fluorescence microscopy, flow cytometry, and immunoassays.[2][8]
-
Drug Delivery: The ability to conjugate drugs to targeting moieties like antibodies can be achieved using isothiocyanate chemistry, although NHS esters are more commonly employed for creating stable in vivo conjugates.[1]
-
Cancer Research: Many naturally occurring isothiocyanates found in cruciferous vegetables, such as sulforaphane, have been studied for their potential as cancer chemopreventive and therapeutic agents.[3][13][14] Their mechanism of action often involves reacting with cellular nucleophiles, including proteins.[15]
-
Antimicrobial Agents: Isothiocyanates have demonstrated antimicrobial properties, and their ability to react with microbial proteins is a potential mechanism for this activity.[15]
Conclusion
The isothiocyanate group is a cornerstone of bioconjugation chemistry, offering a reliable method for labeling primary amines on biomolecules. Its pH-dependent reactivity allows for a degree of selectivity, and the resulting thiourea bond provides a stable linkage suitable for many applications. While other chemistries like NHS esters may be preferred for their faster reaction kinetics and the exceptional stability of the amide bond, isothiocyanates remain a highly relevant and widely used tool in the development of fluorescent probes, diagnostic reagents, and other bioconjugates.[1][9] A thorough understanding of the reaction mechanism, optimal conditions, and potential side reactions is crucial for the successful application of isothiocyanate chemistry in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youdobio.com [youdobio.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
overview of chelators for Gallium-68 and Lutetium-177
An In-depth Technical Guide to Chelators for Gallium-68 and Lutetium-177
Introduction
In the landscape of nuclear medicine, the synergy between diagnostic imaging and targeted therapy, known as theranostics, has revolutionized personalized medicine. Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) are a prominent theranostic pair. ⁶⁸Ga is a positron emitter (t½ = 68 min) used for high-resolution Positron Emission Tomography (PET) imaging, while ¹⁷⁷Lu is a β⁻-emitter (t½ = 6.65 days) suitable for targeted radionuclide therapy.[1][2] The clinical success of radiopharmaceuticals based on these isotopes is critically dependent on the chelator, a molecule that binds the radiometal with high stability and is conjugated to a targeting biomolecule (e.g., a peptide or antibody).
This guide provides a technical overview of the principal chelators used for ⁶⁸Ga and ¹⁷⁷Lu, focusing on their chemical properties, radiolabeling protocols, and comparative performance for researchers, scientists, and professionals in drug development.
Gallium-68: Chelators for PET Imaging
Gallium-68, eluted from a ⁶⁸Ge/⁶⁸Ga generator, exists in an acidic solution as Ga³⁺. The ideal chelator for ⁶⁸Ga should form a stable complex rapidly under mild conditions (room temperature, near-neutral pH) to facilitate "kit-type" preparations.[3][4] Chelators for ⁶⁸Ga are broadly classified into macrocyclic and acyclic ligands.
Commonly Used Ga-68 Chelators
-
Macrocyclic Chelators: These ligands, such as DOTA and NOTA, pre-organize their donor atoms, leading to highly stable complexes.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While forming a stable complex, DOTA's coordination with ⁶⁸Ga is kinetically slow, typically requiring heating (90-95°C) and acidic pH to achieve high radiochemical yields.[5][6]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): The smaller cavity size of NOTA is highly compatible with the ionic radius of Ga³⁺, resulting in a complex with exceptionally high thermodynamic stability.[7] This allows for faster labeling at lower temperatures compared to DOTA.[8]
-
TRAP (1,4,7-triazacyclononane-triphosphinic acid): This phosphinic acid-based chelator demonstrates efficient ⁶⁸Ga labeling at room temperature over a wide pH range.[9]
-
-
Acyclic Chelators: These linear chelators generally exhibit faster labeling kinetics at room temperature but may form less kinetically inert complexes compared to macrocycles.
-
DFO (Desferrioxamine B): A bacterial siderophore, DFO labels efficiently at room temperature and near-neutral pH.[5][9] However, its complexes can show lower in vivo stability.[9]
-
HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid): Known for forming highly stable Ga³⁺ complexes, HBED-CC allows for rapid labeling under mild conditions.[5]
-
THP (Tris(hydroxypyridinone)): THP chelators are highly efficient, enabling rapid, near-quantitative ⁶⁸Ga labeling at room temperature and neutral pH, making them ideal for kit-based formulations.[3][5]
-
DATA (6-amino-1,4-diazepine-triacetic acid): This newer class of chelators facilitates rapid and quantitative ⁶⁸Ga labeling at ambient temperature and in a less acidic pH range, showing great promise for kit-type preparations.[10][11]
-
Data Presentation: Comparison of Ga-68 Chelators
The selection of a chelator significantly impacts the radiolabeling efficiency and the resulting radiopharmaceutical's in vivo performance.
| Chelator | Type | Stability Constant (log K) | Optimal Labeling Conditions | Key Advantages | Key Disadvantages |
| DOTA | Macrocyclic | ~21-26[7] | 90-95°C, pH 3.5-4.5[5][6] | High in vivo stability; workhorse for theranostics | Requires heating; slower kinetics |
| NOTA | Macrocyclic | ~31.0[7] | 25-60°C, pH 3.5-5.5[8][9] | Exceptionally high stability; milder conditions than DOTA | Less established in theranostic pairings |
| THP | Acyclic | N/A | 25°C, pH 6.5-7.0[3][5] | Rapid, room temp labeling; ideal for kits | Potential for in vivo instability compared to macrocycles |
| DFO | Acyclic | ~28.7[12] | 25°C, pH 6.5-7.0[5][9] | Rapid, room temp labeling at neutral pH | Prone to metal dissociation in vivo[9] |
| HBED-CC | Acyclic | >30 | 25-90°C, pH 4.0-5.0 | High stability and rapid labeling | Multiple isomers can form |
| DATA | Acyclic/Hybrid | ~21.5[10] | 25°C, pH 4.0-6.0[10][11] | Rapid, room temp labeling; good for kits | Newer chelator, less in vivo data |
Table 1: Summary of properties for common Gallium-68 chelators.
| Radiopharmaceutical | In Vitro Stability (3h) | In Vivo Stability (1h plasma) | Key Biodistribution Findings |
| ⁶⁸Ga-DOTA-TATE | ≥ 95%[8] | 1.4 ± 0.3% intact[13] | High tumor uptake, but also high liver and spleen uptake[8] |
| ⁶⁸Ga-NOTA-TATE | ≥ 99%[8] | N/A | Comparable tumor uptake to DOTA-TATE, lower liver uptake[8] |
| ⁶⁸Ga-NODAGA-Peptide | >95% | 2.1 ± 0.2% intact[13] | Higher ex vivo stability than DOTA-peptide conjugate[14] |
| ⁶⁸Ga-TP-3805 (N2S2) | >95% | 96.2 ± 0.8% intact[13] | Significantly improved in vivo stability and lower kidney uptake[13] |
Table 2: Comparative in vitro and in vivo performance of selected ⁶⁸Ga-radiopharmaceuticals.
Experimental Protocol: ⁶⁸Ga Labeling of a DOTA-Peptide
This protocol is a generalized example for the manual labeling of a DOTA-conjugated peptide (e.g., DOTATATE) using a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (elutes with 0.1 M HCl)
-
Strong Cation Exchange (SCX) cartridge
-
5 M NaCl / 5.5 M HCl solution
-
DOTA-conjugated peptide (e.g., 40 µg)
-
Ammonium Acetate buffer (1 M, pH ~4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block set to 90-95°C
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Generator Elution & Concentration: Elute the ⁶⁸Ge/⁶⁸Ga generator with ~5 mL of 0.1 M HCl directly onto a pre-conditioned SCX cartridge to trap the ⁶⁸Ga.
-
⁶⁸Ga Recovery: Elute the ⁶⁸Ga from the SCX cartridge using a small volume (~0.5 mL) of 5 M NaCl solution containing a small amount of HCl.[6] This provides a concentrated, high-purity ⁶⁸Ga solution.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-peptide with ammonium acetate buffer. Add the concentrated ⁶⁸Ga eluate to the vial. The final pH should be between 3.5 and 4.5.[6]
-
Incubation: Tightly cap the vial and place it in the heating block at 90-95°C for 7-15 minutes.[2][6]
-
Cooling & Formulation: After incubation, cool the vial to room temperature. The product can be diluted with sterile water or saline for injection.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.
Quality Control:
-
Radiochemical Purity (RCP): Determined using radio-TLC or radio-HPLC.
-
TLC: A common system uses a C18 strip with a mobile phase of 75% acetonitrile/25% water. The labeled peptide remains at the origin, while free ⁶⁸Ga moves with the solvent front.
-
HPLC: A reverse-phase C18 column is typically used with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). The retention time of the ⁶⁸Ga-peptide is compared to the free ⁶⁸Ga peak.[15]
-
-
pH: Must be within the acceptable range for injection (typically 4.5 - 7.5).
-
Visual Inspection: Check for clarity and absence of particulate matter.
Visualization: ⁶⁸Ga Labeling Workflow
Lutetium-177: Chelators for Radionuclide Therapy
Lutetium-177 is a lanthanide metal that forms a stable Lu³⁺ ion. Its coordination chemistry is well-suited to polydentate amino-carboxylate ligands. Given the longer half-life of ¹⁷⁷Lu, the kinetic inertness and thermodynamic stability of the resulting complex are paramount to prevent the release of the radionuclide in vivo, which could lead to off-target radiation damage, particularly to the bone marrow.
Commonly Used Lu-177 Chelators
-
DOTA: This is the most widely used and gold-standard chelator for ¹⁷⁷Lu. The size of the DOTA macrocyclic cavity is an excellent fit for the ionic radius of Lu³⁺, forming a highly stable and kinetically inert complex.[16][17] The FDA-approved radiopharmaceutical Lutathera® ([¹⁷⁷Lu]Lu-DOTA-TATE) utilizes this chelator.[18]
-
CHX-A"-DTPA (Cyclohexyl-diethylenetriaminepentaacetic acid): An acyclic chelator that also forms stable complexes with ¹⁷⁷Lu. While generally considered less kinetically inert than DOTA ("the macrocyclic effect"), it has been successfully used in preclinical and clinical research.[16][19]
-
AAZTA (6-amino-6-methylperhydro-1,4-diazepine-1,4-diacetic acid): A related chelator to the DATA family, AAZTA has shown the ability to label with therapeutic isotopes like ¹⁷⁷Lu under mild conditions.[10][20]
Data Presentation: Comparison of Lu-177 Chelators
| Chelator | Type | Stability Constant (log K) | Optimal Labeling Conditions | Key Advantages | Key Disadvantages |
| DOTA | Macrocyclic | ~22-25 | 95-100°C, pH 4.0-5.0[21][22] | Gold standard; high in vivo stability; proven clinically | Requires heating |
| CHX-A"-DTPA | Acyclic | ~22 | 25-37°C, pH 5.0-6.0 | Milder labeling conditions | Lower kinetic inertness than DOTA |
Table 3: Summary of properties for common Lutetium-177 chelators.
| Radiopharmaceutical | In Vivo Stability | Key Biodistribution Findings |
| ¹⁷⁷Lu-DOTA-TATE | Fast metabolism observed in plasma (23% intact at 24h)[23][24] | High and specific uptake in SSTR2-positive tumors |
| ¹⁷⁷Lu-DOTA-MGS5 | High resistance to degradation (>84% intact at 30 min)[25] | High accumulation in CCK2R-positive tumor xenografts[25] |
| ¹⁷⁷Lu-DOTA-Nimotuzumab | Good stability up to 4 days[19] | Clearance largely by the hepatobiliary route[19] |
| ¹⁷⁷Lu-CHX-A"-DTPA-Nimotuzumab | Good stability up to 4 days[19] | Clearance largely by the hepatobiliary route[19] |
Table 4: In vivo performance of selected ¹⁷⁷Lu-radiopharmaceuticals. Note: The observed fast metabolism of ¹⁷⁷Lu-DOTA-TATE refers to the peptide itself, not the dissociation of ¹⁷⁷Lu from the DOTA chelator.
Experimental Protocol: ¹⁷⁷Lu Labeling of a DOTA-Peptide (e.g., PSMA-617)
This protocol describes a typical manual labeling procedure for ¹⁷⁷Lu-DOTA-PSMA-617.
Materials:
-
No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
DOTA-PSMA-617 precursor (e.g., 1 mg/mL stock in ultrapure water)
-
Ascorbate or Acetate buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL) as a radioprotectant/stabilizer
-
Sterile, pyrogen-free reaction vial
-
Heating block set to 95°C
-
Lead shielding
-
0.22 µm sterile filter
Procedure:
-
Reaction Mixture Preparation: In a sterile vial behind lead shielding, add the required volume of buffer.
-
Add the DOTA-PSMA-617 precursor solution to the buffer.
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial. Gently mix.
-
Incubation: Place the vial in the heating block at 95°C for 15-30 minutes.[21][22]
-
Cooling and Stabilization: Remove the vial and allow it to cool to room temperature. Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.[21]
-
Formulation and Sterilization: The final product can be diluted with saline for injection and passed through a 0.22 µm sterile filter into a final product vial.
Quality Control:
-
Radiochemical Purity (RCP): Determined using radio-TLC or radio-HPLC.
-
TLC: A common method involves an ITLC-SG strip with a mobile phase of 0.1 M sodium citrate (pH 5.0). The ¹⁷⁷Lu-DOTA-peptide remains at the origin (Rf=0.0), while free ¹⁷⁷Lu³⁺ migrates with the solvent front (Rf=1.0).[21]
-
-
pH and Visual Inspection: As described for ⁶⁸Ga.
Visualization: ¹⁷⁷Lu Labeling Workflow
Chelator Selection and the Theranostic Concept
The choice of a chelator is a critical decision in radiopharmaceutical design. For the ⁶⁸Ga/¹⁷⁷Lu theranostic pairing, DOTA is the most common choice as it can stably chelate both radiometals, ensuring that the diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) agents have nearly identical pharmacokinetics. However, for diagnostic-only applications or kit-based preparations, other chelators may offer significant advantages.
Visualization: Chelator Selection Logic
Conclusion
The selection of an appropriate chelator is fundamental to the development of safe and effective radiopharmaceuticals. For the theranostic pair of ⁶⁸Ga and ¹⁷⁷Lu, DOTA remains the undisputed standard due to its ability to form stable complexes with both metals. However, for dedicated ⁶⁸Ga imaging, particularly with the goal of creating user-friendly, kit-based formulations, newer chelators like THP and DATA offer compelling advantages by enabling rapid, room-temperature labeling. As research progresses, the development of novel chelators will continue to refine the performance of radiometal-based agents, further advancing the potential of nuclear medicine and personalized patient care.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 12. download.uni-mainz.de [download.uni-mainz.de]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. iris.unife.it [iris.unife.it]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. harvest.usask.ca [harvest.usask.ca]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (p-SCN-Bn)-DOTA Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with bifunctional chelators is a cornerstone for the development of radioimmunoconjugates used in targeted imaging and therapy.[1][2][3] The chelator p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid) is widely employed for this purpose. Its isothiocyanate group (-NCS) reacts with primary amines (e.g., on lysine residues) on the antibody surface to form a stable thiourea bond.[1][4] The DOTA macrocycle can then be used to chelate a variety of radiometals, such as Gallium-68, Lutetium-177, and Actinium-225, for applications in PET/SPECT imaging and radioimmunotherapy.[1][5]
This document provides a detailed protocol for the conjugation of (p-SCN-Bn)-DOTA to an antibody, including reaction conditions, purification, and quality control measures.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic addition of a primary amine from the antibody to the electrophilic carbon of the isothiocyanate group on p-SCN-Bn-DOTA, resulting in a stable thiourea linkage.
Caption: Covalent bond formation between an antibody and p-SCN-Bn-DOTA.
Experimental Protocols
This section details the step-by-step procedure for conjugating p-SCN-Bn-DOTA to a monoclonal antibody.
Materials and Equipment
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, HEPES)
-
p-SCN-Bn-DOTA (commercially available from suppliers like Macrocyclics)
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0, or 0.1 M HEPES buffer, pH 8.5
-
Quenching Solution (optional): 1 M Glycine or Tris solution
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10) or centrifugal filtration devices (e.g., Amicon Ultra)
-
Spectrophotometer (for protein concentration measurement)
-
pH meter
Experimental Workflow
Caption: Overall workflow for p-SCN-Bn-DOTA antibody conjugation.
Step-by-Step Procedure
-
Antibody Preparation:
-
Start with a purified monoclonal antibody.
-
If the antibody storage buffer contains primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer (e.g., 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0) using a desalting column or centrifugal filtration.[6]
-
Adjust the antibody concentration to a working range, typically 1-10 mg/mL.
-
-
p-SCN-Bn-DOTA Preparation:
-
Conjugation Reaction:
-
Add the dissolved p-SCN-Bn-DOTA to the antibody solution. The molar ratio of DOTA to antibody is a critical parameter and may need to be optimized.[6][7] Refer to Table 1 for typical starting ratios.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture. Incubation times and temperatures can vary; common conditions are 1 hour at 37°C or 12 hours at room temperature.[5][6]
-
-
Purification of the Conjugate:
-
Following incubation, purify the DOTA-antibody conjugate to remove unreacted DOTA and any small molecule byproducts.
-
Size-Exclusion Chromatography (SEC): Use a pre-packed column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS). The antibody conjugate will elute in the void volume.
-
Centrifugal Filtration: Use a device with an appropriate molecular weight cutoff (e.g., 30-50 kDa) to wash the conjugate multiple times with the desired storage buffer.[5]
-
-
Characterization and Quality Control:
-
Protein Concentration: Determine the final concentration of the purified DOTA-antibody conjugate using a spectrophotometer at 280 nm.[6]
-
Chelator-to-Antibody Ratio (CAR): The number of DOTA molecules conjugated per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.[4][8]
-
Immunoreactivity: It is crucial to assess whether the conjugation process has affected the antibody's binding affinity to its target antigen. This can be evaluated using assays like ELISA or flow cytometry.[6] A significant loss of immunoreactivity can occur at high chelator-to-antibody ratios.[6]
-
Quantitative Data Summary
The efficiency of the conjugation and the properties of the resulting immunoconjugate are influenced by several factors. The following tables summarize typical reaction conditions and outcomes.
Table 1: Reaction Conditions for p-SCN-Bn-DOTA Antibody Conjugation
| Parameter | Typical Range | Reference(s) |
| Molar Ratio (DOTA:Antibody) | 5:1 to 50:1 | [6][7][9] |
| pH | 8.5 - 9.0 | [5][6] |
| Temperature (°C) | Room Temperature to 37 | [5][6] |
| Reaction Time (hours) | 1 - 24 | [5][6] |
| Antibody Concentration (mg/mL) | 1 - 10 | [9] |
Table 2: Typical Outcomes of p-SCN-Bn-DOTA Antibody Conjugation
| Molar Ratio (DOTA:Ab) | Resulting Chelator:Ab Ratio | Notes | Reference(s) |
| 10:1 | ~5:1 | For Rituximab | [7] |
| 20:1 | ~1.6 - 2.2:1 | For S01 and nsIgG antibodies | [4] |
| 20:1 - 30:1 | Not specified | General protocol | [5] |
| 50:1 | ~4.25:1 | For Rituximab (BioSim) | [9] |
| 5:1 to 50:1 | 1:1 to 11:1 | For 1C1m-Fc; immunoreactivity decreased significantly at 11:1 ratio. | [6] |
Conclusion
The conjugation of p-SCN-Bn-DOTA to antibodies is a robust and widely used method for creating precursors for radioimmunoconjugates. The protocol outlined provides a comprehensive guide for researchers. However, it is important to note that reaction conditions, particularly the molar ratio of DOTA to antibody, may need to be optimized for each specific antibody to achieve the desired chelator-to-antibody ratio while preserving immunoreactivity. Proper purification and characterization are essential to ensure the quality and efficacy of the final conjugate for downstream applications in molecular imaging and therapy.
References
- 1. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 2. p-SCN-Bn-DOTA|CAS 127985-74-4|DC Chemicals [dcchemicals.com]
- 3. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (p-SCN-Bn)-DOTA Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Its structure allows for the stable chelation of a wide array of radiometals, while the isothiocyanate group provides a reactive handle for covalent conjugation to biomolecules such as antibodies, peptides, and other targeting vectors. This document provides a detailed, step-by-step procedure for the conjugation of p-SCN-Bn-DOTA to a targeting biomolecule and its subsequent radiolabeling.
Principle of the Method
The overall process involves two main stages:
-
Conjugation: The isothiocyanate group (-NCS) of p-SCN-Bn-DOTA reacts with primary amine groups (e.g., the ε-amine of lysine residues) on the targeting biomolecule to form a stable thiourea bond. This reaction is typically performed in a slightly alkaline buffer.
-
Radiolabeling: A radioactive metal ion is introduced to the DOTA-conjugated biomolecule. The macrocyclic DOTA cage encapsulates the radiometal, forming a highly stable complex. This reaction is sensitive to pH and temperature.
Experimental Protocols
Part 1: Conjugation of (p-SCN-Bn)-DOTA to a Biomolecule (e.g., Antibody)
This protocol describes the covalent attachment of the chelator to a protein.
Materials:
-
Targeting biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS)
-
p-SCN-Bn-DOTA
-
Carbonate buffer (0.1 M, pH 9.0) or Borate buffer (0.05 M, pH 8.5)
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Purification system (e.g., size-exclusion chromatography (SEC) column, or centrifugal filtration devices with appropriate molecular weight cut-off)
-
Ammonium acetate buffer (0.5 M, pH 5.5) or other suitable metal-free buffer for final formulation
Procedure:
-
Buffer Exchange: The biomolecule must be in an amine-free buffer at the correct pH for the conjugation reaction. Exchange the storage buffer of the biomolecule to the conjugation buffer (e.g., 0.1 M carbonate buffer, pH 9.0) using an appropriate method like dialysis or centrifugal filtration.[1]
-
Biomolecule Concentration: Adjust the concentration of the biomolecule to a suitable level (e.g., 1-10 mg/mL).
-
Prepare p-SCN-Bn-DOTA Solution: Immediately before use, dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a known concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the p-SCN-Bn-DOTA solution to the biomolecule solution. The molar ratio of chelator to biomolecule will influence the average number of DOTA molecules conjugated per biomolecule and may need to be optimized.[1][2] A common starting point is a 10- to 50-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C or overnight at 4°C with gentle mixing.[1][2]
-
Purification: Remove unconjugated p-SCN-Bn-DOTA and reaction byproducts. This is a critical step to ensure that the radiolabel is directed to the biomolecule.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger DOTA-conjugated biomolecule from the smaller, unconjugated chelator.
-
Centrifugal Filtration: Repeatedly concentrate the reaction mixture and redilute with a suitable buffer (e.g., ammonium acetate buffer) using a centrifugal device. This washes away the excess small molecules.[1]
-
-
Quantification and Storage: Determine the concentration of the purified DOTA-conjugated biomolecule (e.g., by measuring absorbance at 280 nm). The product can be stored, often lyophilized, at -20°C or -80°C until radiolabeling.[2]
Part 2: Radiolabeling of the DOTA-Conjugated Biomolecule
This protocol outlines the incorporation of a radiometal into the DOTA-conjugated biomolecule. The specific parameters (pH, temperature, time) will vary depending on the radiometal used.
Materials:
-
DOTA-conjugated biomolecule
-
Radiometal solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, ⁶⁸GaCl₃)
-
Metal-free reaction buffer (e.g., 0.1 M ammonium acetate or sodium acetate, pH 4.5-5.5)
-
Quenching solution (e.g., 50 mM EDTA or DTPA solution)
-
Purification system for radiolabeled product (e.g., SEC column or PD-10 desalting column)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reagent Preparation: All buffers and vials must be free of contaminating metal ions. It is recommended to use trace metal-free reagents and acid-washed glassware.
-
Reaction Setup: In a clean reaction vial, add the DOTA-conjugated biomolecule.
-
pH Adjustment: Add the reaction buffer to bring the pH to the optimal range for the specific radiometal. For many trivalent radiometals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁸Ga, a pH of 4.5-5.5 is optimal.[3]
-
Addition of Radiometal: Carefully add the radiometal solution to the reaction vial. The amount of biomolecule conjugate should be in excess relative to the radiometal to ensure high radiochemical yield.
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient duration. These conditions are highly dependent on the radiometal.[3] For example, labeling with ⁶⁸Ga may be rapid at elevated temperatures (e.g., 5-15 minutes at 95°C), while ¹⁷⁷Lu labeling may proceed efficiently at 37-40°C for 30-60 minutes.[4]
-
Quenching (Optional but Recommended): To chelate any unbound radiometal, add a small volume of a quenching solution like EDTA or DTPA to the reaction mixture after the incubation period.
-
Purification of Radiolabeled Conjugate: Remove any remaining free radiometal from the final product. This is often achieved using a desalting column (e.g., PD-10) or an SEC column, eluting with a pharmaceutically acceptable buffer like saline.
-
Quality Control: Assess the radiochemical purity of the final product.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Conjugation
| Parameter | Typical Range/Value | Reference(s) |
| Biomolecule | Antibody, Peptide, etc. | [1],[2] |
| Conjugation Buffer | 0.1 M Carbonate or 0.05 M Borate | [1] |
| Conjugation pH | 8.5 - 9.0 | [1],[5] |
| Molar Ratio (Chelator:Biomolecule) | 10:1 to 50:1 | [1] |
| Reaction Temperature | 4°C or 37°C | [1],[2] |
| Reaction Time | 1 hour to Overnight | [1],[2] |
| Purification Method | SEC, Centrifugal Filtration | [1] |
Table 2: General Radiolabeling Parameters for DOTA-Conjugates
| Parameter | ¹⁷⁷Lu | ⁹⁰Y | ⁶⁸Ga | Reference(s) |
| Reaction Buffer | Ammonium Acetate / Sodium Acetate | Ammonium Acetate / Sodium Acetate | Sodium Acetate | [4],[6],[3] |
| Reaction pH | 4.5 - 5.5 | 4.5 - 5.5 | 4.0 - 5.0 | [6],[3] |
| Reaction Temperature | 37 - 40°C | 37 - 95°C | 80 - 95°C | [4],[6],[3] |
| Reaction Time | 30 - 60 min | 30 - 60 min | 5 - 15 min | [4],[6],[3] |
| Radiochemical Purity (Typical) | >95% | >95% | >95% | [4],[6] |
Quality Control Protocol
Ensuring the quality, safety, and efficacy of the final radiopharmaceutical is critical.[7]
-
Visual Inspection: The final product should be a clear, colorless solution free of particulate matter.[7]
-
pH Measurement: The pH of the final injectable solution should be within a physiologically acceptable range (typically 6.5-7.5).[7]
-
Radiochemical Purity (RCP): This is the most critical quality control test and determines the percentage of the total radioactivity that is in the desired chemical form (i.e., bound to the biomolecule).
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled conjugate (which remains at the origin) from free radiometal (which migrates with the solvent front). For example, using ITLC-SG paper with a mobile phase of 0.9% NaCl for ¹⁷⁷Lu-DOTA-conjugates.[4]
-
High-Performance Liquid Chromatography (HPLC): A more sophisticated method that provides a detailed profile of the product. A size-exclusion or reverse-phase column coupled with a radioactivity detector can separate the radiolabeled biomolecule from aggregates, fragments, and free radiometal.[8][9]
-
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and meet the specified limits for bacterial endotoxins.
Visualizations
Caption: Workflow for this compound conjugation and radiolabeling.
Caption: Logical relationship of components in the radiolabeling process.
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (p-SCN-Bn)-DOTA Conjugation to Peptides and Proteins
Introduction
The bifunctional chelator (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, is a cornerstone molecule in the development of targeted radiopharmaceuticals for imaging and therapy.[1][2] It features two key components: the DOTA macrocycle, which can stably chelate a wide variety of diagnostic and therapeutic radionuclides (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac), and a p-isothiocyanatobenzyl group.[3][4][5] This isothiocyanate (-SCN) group serves as a reactive handle for covalently attaching the chelator to biomolecules like peptides and proteins.
The conjugation occurs through the reaction of the isothiocyanate group with primary amine groups (the ε-amine of lysine residues or the N-terminal α-amine) on the biomolecule, forming a highly stable thiourea bond.[4][5][6] This process, often referred to as "lysine-based conjugation," allows for the creation of immunoconjugates that can specifically deliver a radioactive payload to a target site, such as a tumor cell.[6] The number of DOTA molecules attached per biomolecule can be controlled by adjusting reaction conditions, which in turn influences the pharmacokinetic properties and the potential therapeutic or imaging efficacy of the final product.[7]
These application notes provide detailed protocols for the conjugation of this compound to proteins and peptides, subsequent purification, characterization, and final radiolabeling.
Chemical Reaction and Workflow
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from the biomolecule on the electrophilic carbon of the isothiocyanate group of p-SCN-Bn-DOTA.
Caption: Conjugation of p-SCN-Bn-DOTA to a biomolecule via thiourea linkage.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol details a standard procedure for conjugating p-SCN-Bn-DOTA to a monoclonal antibody (mAb) or other large protein. The key is to control the pH and the molar ratio of chelator to protein to achieve the desired degree of conjugation.
Caption: Experimental workflow for conjugating p-SCN-Bn-DOTA to an antibody.
Materials and Reagents:
-
Monoclonal antibody (or protein of interest)
-
This compound (e.g., from Macrocyclics or MedChemExpress)[2][7]
-
Sodium Carbonate/Bicarbonate buffer (0.1 M - 0.2 M, pH 9.0)[7]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amicon® Ultra centrifugal filters (or similar) with an appropriate molecular weight cutoff (e.g., 50 kDa)[7]
-
Incubator or water bath at 37°C
-
Spectrophotometer (for protein concentration)
-
Access to Mass Spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE equipment
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Just before use, dissolve a calculated amount of this compound in anhydrous DMSO to create a stock solution (e.g., 10-25 mg/mL).[7] The volume of DMSO added to the reaction should ideally be less than 10% of the total reaction volume.
-
-
Conjugation Reaction:
-
Purification:
-
After incubation, transfer the reaction mixture to an appropriate ultrafiltration device.
-
Wash the conjugate by adding PBS and centrifuging. Repeat this wash step at least four times to ensure complete removal of unconjugated DOTA and DMSO.[7]
-
After the final wash, recover the purified DOTA-mAb conjugate in PBS.
-
-
Characterization:
-
Purity and Integrity: Analyze the conjugate using reducing and non-reducing SDS-PAGE to confirm that the antibody has not degraded or aggregated during the process.[8]
-
DOTA:mAb Ratio: Determine the average number of DOTA molecules conjugated per antibody using MALDI-TOF or ESI mass spectrometry.[7][8] The mass increase corresponds to the number of attached DOTA moieties.
-
Concentration: Measure the final concentration of the immunoconjugate using A₂₈₀.
-
Protocol 2: Radiolabeling of DOTA-Conjugated Biomolecules
This protocol provides a general method for radiolabeling the purified DOTA-conjugate with a radionuclide, using ¹⁷⁷Lu as an example. The labeling efficiency is highly dependent on pH, temperature, and the absence of competing metal ions.
Caption: Workflow for radiolabeling and quality control of a DOTA-conjugate.
Materials and Reagents:
-
Purified DOTA-conjugate
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in HCl)
-
Ammonium Acetate or Sodium Acetate buffer (0.25-0.4 M, pH 5.0-5.6), prepared with metal-free water[7][9]
-
Heating block or water bath
-
Instant Thin Layer Chromatography (iTLC) strips (e.g., iTLC-SG)
-
Mobile phase for iTLC (e.g., 0.1 M Citrate buffer, pH 5.0)[7]
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, add a specific amount of the DOTA-conjugate (e.g., 500 pmol).[7]
-
Add acetate buffer to the tube. The final pH of the reaction mixture should be between 5.0 and 5.6.
-
-
Radiolabeling:
-
Add the desired activity of the ¹⁷⁷LuCl₃ solution to the reaction tube.
-
Gently mix the solution.
-
-
Incubation:
-
Quality Control:
-
Determine the radiochemical purity (RCP) using iTLC.
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.
-
Develop the strip using the appropriate mobile phase (e.g., citrate buffer). In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ¹⁷⁷Lu moves with the solvent front (Rf = 1.0).
-
Measure the distribution of radioactivity on the strip using a radio-TLC scanner.
-
The RCP is calculated as: (Counts at Origin / Total Counts) * 100%. A successful labeling should yield an RCP >95%.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the conjugation of p-SCN-Bn-DOTA and subsequent radiolabeling.
Table 1: Influence of Molar Ratio on DOTA Conjugation to Antibodies
| Antibody | Molar Ratio (DOTA:mAb) | Average DOTA per mAb | Characterization Method | Reference |
| 1C1m-Fc | 5 eq | 1.0 | Mass Spectrometry | [7] |
| 1C1m-Fc | 20 eq | 3.0 | Mass Spectrometry | [7] |
| 1C1m-Fc | 50 eq | 11.0 | Mass Spectrometry | [7] |
| Rituximab | 10:1 | ~5 | Not Specified | [11] |
| Rituximab (Biosimilar) | 50:1 | 4.25 ± 1.04 | SE-HPLC | [12][13] |
| Rituximab | 20:1 | 6.1 | MALDI-TOF MS | [8] |
| S01 | Not Specified | 1.6 | MALDI-TOF MS | [6] |
Table 2: Radiolabeling Efficiency and Outcomes
| Conjugate | Radionuclide | Specific Activity | Radiochemical Purity | Reference |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | ¹⁷⁷Lu | 100 - 900 MBq/mg | >98% | [11] |
| ²²⁵Ac-S01 | ²²⁵Ac | ~37 kBq/mg | 75.6 - 86.7% | [6] |
| ¹⁷⁷Lu-TE-1132 | ¹⁷⁷Lu | up to 520 MBq/nmol | >95% | [9] |
| ⁶⁸Ga-DOTA-Me-Tz | ⁶⁸Ga | Not Specified | >98% | [10] |
| ¹¹¹In-DOTA-MFCO-NPY | ¹¹¹In | up to 88 MBq/nmole | >98% | [14] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Radiolabeling of (p-SCN-Bn)-DOTA Conjugated Molecules with Lutetium-177
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of biomolecules conjugated with the bifunctional chelator p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, with Lutetium-177 (¹⁷⁷Lu). Lutetium-177 is a therapeutic radionuclide of significant interest in targeted radionuclide therapy due to its favorable decay characteristics, including a 6.73-day half-life and the emission of both therapeutic β⁻ particles and imageable γ-photons.[1][2] The robust DOTA chelator ensures high in vivo stability of the ¹⁷⁷Lu-radiopharmaceutical complex, which is critical for effective delivery of the cytotoxic payload to the target site while minimizing off-target toxicity.
The labeling procedure is a chelation reaction where the ¹⁷⁷Lu³⁺ ion is complexed by the DOTA cage.[3] This process is highly dependent on reaction parameters such as pH, temperature, and precursor concentration to achieve high radiochemical purity and yield. This protocol outlines the necessary reagents, equipment, step-by-step procedures for labeling and purification, and essential quality control measures to ensure the final product is suitable for preclinical and clinical research.
Materials and Reagents
| Parameter | Value / Description | Source (Example) |
| Precursor | ||
| This compound-conjugated Biomolecule (e.g., antibody, peptide) | 50 - 300 µg | [3][4] |
| Stock Solution | 1 mg/mL in ultrapure water or appropriate buffer | [3] |
| Radionuclide | ||
| ¹⁷⁷LuCl₃ Solution (No-Carrier-Added) | 1 - 10 GBq (activity as required) | [3][5] |
| Specific Activity | >3000 GBq/mg | [3][5] |
| Reaction Buffer | ||
| Type | 0.25 M Ammonium Acetate or 0.1 M Sodium Acetate | [4] |
| pH | 5.0 - 5.5 | [4] |
| Quenching & Stabilizing Agents | ||
| Gentisic Acid / Ascorbic Acid | 50 mg/mL solution | [3] |
| Diethylenetriaminepentaacetic acid (DTPA) or EDTA | 0.05 M solution | [4] |
| Purification Supplies | ||
| Size Exclusion Chromatography Column | e.g., PD-10 desalting column | [4] |
| C18 Sep-Pak Cartridge | For small molecule purification | [6] |
| Quality Control Supplies | ||
| iTLC Strips | iTLC-SG (Silica Gel) | [6] |
| iTLC Mobile Phase | 0.1 M Sodium Citrate, pH 5.0 | [6] |
| HPLC System | Radio-HPLC with C18 column | [7] |
| HPLC Mobile Phase A | Water + 0.1% TFA | [8] |
| HPLC Mobile Phase B | Acetonitrile + 0.1% TFA | [8] |
Experimental Protocols
Protocol 1: ¹⁷⁷Lu Labeling of DOTA-Conjugated Biomolecule
This protocol describes the direct radiolabeling of a biomolecule previously conjugated with this compound.
-
Preparation: In a sterile, pyrogen-free, and metal-free reaction vial, add the required volume of ammonium acetate or sodium acetate buffer to achieve a final reaction volume of approximately 0.5-1.0 mL.
-
Add Precursor: Add the DOTA-conjugated biomolecule (e.g., 100 µg) to the reaction vial.
-
Add Radionuclide: Carefully transfer the required activity of ¹⁷⁷LuCl₃ solution to the reaction vial. Ensure adequate radiation shielding.
-
pH Adjustment: Gently mix the solution and verify the pH is between 5.0 and 5.5. Adjust if necessary with sterile 0.1 M HCl or 0.1 M NaOH.
-
Incubation: Securely cap the vial and incubate the reaction mixture at 90-95°C for 20-30 minutes in a shielded dry bath or thermomixer.[8] For more temperature-sensitive molecules like antibodies, incubation may be performed at 37°C for 30-60 minutes.[4]
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature behind appropriate shielding.
-
Quenching: To stop the reaction and chelate any remaining free ¹⁷⁷Lu³⁺, add a small volume of 0.05 M DTPA or EDTA solution and incubate for an additional 5 minutes at room temperature.[4]
-
Stabilization: To prevent radiolysis, especially for high-activity preparations, add a stabilizing solution such as ascorbic acid or gentisic acid.[3]
-
Purification (if necessary): If quality control indicates significant levels of free ¹⁷⁷Lu or other impurities, purify the product. For larger molecules like antibodies, a PD-10 size-exclusion column is effective.[4] For smaller peptides, a C18 Sep-Pak cartridge can be used.[6]
-
Sterile Filtration: Draw the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for storage and use.
Protocol 2: Quality Control of ¹⁷⁷Lu-DOTA-Biomolecule
Accurate and reliable quality control is crucial to ensure the safety and efficacy of the radiopharmaceutical.[3] A radiochemical purity of >95% is generally required.[3][4]
-
Spotting: Spot a small drop (1-2 µL) of the final product onto the origin of an iTLC-SG strip.
-
Development: Place the strip in a chromatography tank containing 0.1 M sodium citrate (pH 5.0) as the mobile phase.[6]
-
Elution: Allow the solvent front to migrate near the top of the strip.
-
Analysis: In this system, the ¹⁷⁷Lu-DOTA-biomolecule remains at the origin (Rf = 0.0-0.2), while free ¹⁷⁷Lu³⁺ and ¹⁷⁷Lu-citrate complexes migrate with the solvent front (Rf = 0.9-1.0).[6]
-
Quantification: Dry the strip and measure the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.[3]
-
Calculation: Radiochemical Purity (%) = (Counts at the origin / Total counts on the strip) x 100[3]
-
System Setup: Use a reverse-phase C18 column with a gradient elution system.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient might be: 0–2 min, 5% B; 2–20 min, 5% to 95% B; 20–25 min, 95% B. The exact gradient should be optimized for the specific biomolecule.
-
Injection: Inject a small volume (10-20 µL) of the sample.
-
Detection: Monitor the eluate with both a UV detector (to identify the unlabeled precursor and labeled product) and a radioactivity detector.
-
Analysis: Free ¹⁷⁷Lu will typically elute early, while the labeled biomolecule will have a longer retention time corresponding to its non-radioactive standard.[4]
-
Calculation: Radiochemical Purity (%) = (Area of the ¹⁷⁷Lu-DOTA-Biomolecule peak / Total area of all radioactive peaks) x 100[3]
Quantitative Data Summary
| Parameter | Typical Value | Conditions |
| Radiochemical Yield (Unpurified) | 78 - 98% | Dependent on precursor amount and specific activity of ¹⁷⁷Lu.[1][4] |
| Radiochemical Purity (Post-Purification) | > 95% | Required for clinical applications.[3][4][7] |
| Specific Activity | 500 - 900 MBq/mg | Dependent on ¹⁷⁷Lu specific activity and precursor amount.[4][9] |
| Stability (in vitro) | > 95% RCP after 120 hours | When stored at 4°C with stabilizer.[4] |
| iTLC Retention Factor (Rf) | ||
| ¹⁷⁷Lu-DOTA-Biomolecule | 0.0 - 0.2 | iTLC-SG with 0.1 M Sodium Citrate buffer.[6] |
| Free ¹⁷⁷Lu | 0.9 - 1.0 | iTLC-SG with 0.1 M Sodium Citrate buffer.[6] |
Visualizations
Caption: Chelation of Lutetium-177 by the DOTA-conjugated biomolecule.
Caption: Experimental workflow for ¹⁷⁷Lu labeling and quality control.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 68Ga Labeling of Biomolecules using (p-SCN-Bn)-DOTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the bifunctional chelator p-SCN-Bn-DOTA to biomolecules and the subsequent radiolabeling with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.
Introduction
Gallium-68 is a positron-emitting radionuclide with a short half-life (t½ = 68 min) that is conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it highly suitable for PET imaging in clinical and preclinical research.[1][2] The stable chelation of ⁶⁸Ga³⁺ is crucial for in vivo applications, and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for this purpose.[1][2][3] The bifunctional chelator p-SCN-Bn-DOTA incorporates an isothiocyanate (-NCS) functional group, which allows for covalent conjugation to primary amines on biomolecules, such as peptides, antibodies, and proteins, through the formation of a stable thiourea bond.[4][5] This document outlines the protocols for biomolecule conjugation, ⁶⁸Ga radiolabeling, and quality control of the final radiotracer.
Experimental Protocols
Protocol for Conjugation of (p-SCN-Bn)-DOTA to Biomolecules
This protocol describes the covalent attachment of p-SCN-Bn-DOTA to a biomolecule containing primary amine groups (e.g., lysine residues).
Materials:
-
Biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., 0.2 M carbonate buffer, pH 9.0)
-
p-SCN-Bn-DOTA
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrafiltration devices (with appropriate molecular weight cut-off)
-
Incubator or water bath at 37°C
-
HPLC system for conjugate characterization
Procedure:
-
Buffer Exchange: The biomolecule is buffer-exchanged into a carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration device to ensure the availability of deprotonated primary amines for conjugation.[6]
-
Chelator Preparation: A stock solution of p-SCN-Bn-DOTA is prepared in DMSO (e.g., 25.9 mg/mL).[6]
-
Conjugation Reaction: A calculated molar excess of the p-SCN-Bn-DOTA solution is added to the biomolecule solution.[6] The molar ratio of chelator to biomolecule may need to be optimized to achieve the desired degree of conjugation without compromising the biomolecule's integrity and function.[6]
-
Incubation: The reaction mixture is incubated for 1 hour at 37°C with gentle mixing.[6]
-
Purification: The DOTA-conjugated biomolecule is purified from the excess unconjugated chelator by repeated ultrafiltration steps with PBS (pH 7.4).[6]
-
Characterization: The integrity and purity of the DOTA-conjugated biomolecule can be assessed by HPLC. The number of DOTA molecules per biomolecule can be determined by mass spectrometry.
Protocol for ⁶⁸Ga Labeling of DOTA-Conjugated Biomolecules
This protocol outlines the radiolabeling of the DOTA-conjugated biomolecule with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution[1]
-
DOTA-conjugated biomolecule
-
Sodium acetate buffer (1 M, pH 4.5)[1]
-
Ascorbic acid solution (optional, as a radical scavenger)[1]
-
Heating block or water bath at 90-95°C
-
Sterile filters (0.22 µm)
-
Quality control systems (iTLC, HPLC)
Procedure:
-
⁶⁸Ga Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.[1] For some procedures, post-elution purification and concentration of ⁶⁸Ga may be performed using cation exchange cartridges.[7]
-
Reaction Mixture Preparation: In a sterile reaction vial, the DOTA-conjugated biomolecule is dissolved in a sodium acetate buffer to maintain the pH between 3.5 and 4.5.[1][8] Ascorbic acid can be added to prevent radiolysis.[1]
-
Radiolabeling Reaction: The ⁶⁸Ga eluate is added to the reaction vial containing the buffered DOTA-conjugated biomolecule.
-
Incubation: The reaction mixture is heated at 90-95°C for 5-15 minutes.[1][9] The optimal time and temperature may vary depending on the biomolecule.
-
Purification (if necessary): Depending on the radiochemical purity, a final purification step using a C18 SPE cartridge may be employed to remove unchelated ⁶⁸Ga.[10]
-
Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: The radiochemical purity, pH, and other quality parameters of the final ⁶⁸Ga-labeled biomolecule are determined before use.
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled biomolecule.
Parameters to be tested:
-
Radiochemical Purity (RCP): Determined by instant thin-layer chromatography (iTLC) and radio-high-performance liquid chromatography (radio-HPLC). The RCP should typically be >95%.[11][12]
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).[12]
-
Radionuclidic Purity: The presence of ⁶⁸Ge breakthrough from the generator should be measured and must be below the pharmacopoeial limits.[11][12]
-
Sterility and Endotoxins: The final product must be sterile and have endotoxin levels below the specified limits for injectable radiopharmaceuticals.[12]
Data Presentation
The following tables summarize typical quantitative data for the ⁶⁸Ga labeling of DOTA-conjugated biomolecules.
Table 1: ⁶⁸Ga Labeling Efficiency and Radiochemical Purity
| Biomolecule | Labeling Time (min) | Labeling Temperature (°C) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| DOTA-peptides | 12–16 | 85–95 | >65 | >99 | [1][7] |
| ⁶⁸Ga-DOTATOC | 15-20 | 95 | >80 | >98 | [11] |
| ⁶⁸Ga-PSMA-HBED-CC | 15-20 | Room Temperature | >80 | >98 | [11] |
| ⁶⁸Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | 15 | 95 | >95 | >95 | [9] |
Table 2: Quality Control Specifications for ⁶⁸Ga-labeled Biomolecules
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | > 95% | iTLC, HPLC | [11][12] |
| ⁶⁸Ge Breakthrough | < 0.001% | γ-spectrometry | [11][12] |
| pH | 6.5 - 7.5 | pH meter/strips | [12] |
| Sterility | Sterile | USP <71> | [12] |
| Bacterial Endotoxins | < 175 EU/V | LAL test | [12] |
Visualizations
Experimental Workflows
Caption: Workflow for biomolecule conjugation and subsequent ⁶⁸Ga radiolabeling.
Logical Relationship of Quality Control
Caption: Quality control parameters for the release of ⁶⁸Ga-labeled biomolecules.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and availability of ⁶⁸Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. download.uni-mainz.de [download.uni-mainz.de]
- 4. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Application of (p-SCN-Bn)-DOTA Conjugates for In Vivo Preclinical Studies
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of antibody-radionuclide conjugates (ARCs) for targeted imaging and therapeutic applications.
Introduction: The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine and oncology. Monoclonal antibodies (mAbs) and peptides, with their high specificity for tumor-associated antigens, are ideal vectors for delivering radioactive payloads directly to cancer cells, minimizing off-target toxicity. To arm these biomolecules with radionuclides, a bifunctional chelating agent is essential.
S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, is a widely utilized chelator for this purpose.[1][2] It features two key components:
-
An isothiocyanate (-SCN) group: This functional group reacts efficiently and stably with primary amine groups on the side chains of lysine residues, which are abundant on the surface of most antibodies.[3][4] This reaction, typically conducted under mild alkaline conditions (pH 8.5-9.0), forms a robust thiourea bond that covalently links the DOTA molecule to the biomolecule.[5][6][7]
-
A DOTA macrocyclic cage: This 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid structure is a powerful chelator that forms highly stable complexes with a wide range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) radionuclides.[3][8][9]
This document provides a comprehensive set of protocols for the conjugation of p-SCN-Bn-DOTA to a targeting antibody, subsequent purification and characterization, and eventual radiolabeling for preclinical in vivo evaluation.
Experimental Protocols & Methodologies
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Targeting Antibody
This protocol details the covalent attachment of the p-SCN-Bn-DOTA chelator to an antibody via its lysine residues. The efficiency of this reaction is highly dependent on pH and the molar ratio of chelator to antibody.
Workflow for Antibody-DOTA Conjugation
Caption: Workflow for the conjugation of p-SCN-Bn-DOTA to an antibody.
Materials:
-
Targeting Antibody (in a standard buffer like PBS)
-
p-SCN-Bn-DOTA (e.g., from Macrocyclics or MedChemExpress)[1][6]
-
Carbonate Buffer (0.2 M, pH 9.0), metal-free
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4, metal-free
-
Centrifugal filter units (e.g., Amicon Ultra, 50 kDa MWCO)[7]
-
Spectrophotometer (for protein concentration)
-
Incubator or water bath at 37°C
Procedure:
-
Antibody Preparation:
-
Measure the initial antibody concentration using a spectrophotometer at 280 nm.[7]
-
Condition the antibody into 0.2 M carbonate buffer (pH 9.0) using a centrifugal filter. This removes primary amine-containing buffers (like Tris) and adjusts the pH for optimal reaction. Repeat the buffer exchange process 3-4 times.[7]
-
Adjust the final antibody concentration to a working concentration (e.g., 5-10 mg/mL).
-
-
p-SCN-Bn-DOTA Preparation:
-
Calculate the required amount of p-SCN-Bn-DOTA based on the desired molar excess over the antibody. Ratios of 5:1 to 50:1 (chelator:antibody) are often explored to optimize the degree of conjugation.[7]
-
Dissolve the calculated amount of p-SCN-Bn-DOTA in a small volume of DMSO to create a stock solution (e.g., 25 mg/mL).[7]
-
-
Conjugation Reaction:
-
Purification:
-
Following incubation, purify the DOTA-antibody conjugate from unreacted p-SCN-Bn-DOTA and DMSO using a centrifugal filter unit.
-
Wash the conjugate by diluting with PBS (pH 7.4) and centrifuging. Repeat this washing step at least four times to ensure complete removal of impurities.[7]
-
Resuspend the final, purified DOTA-antibody conjugate in PBS.
-
-
Characterization:
-
Determine the final protein concentration.
-
Characterize the conjugate using MALDI-TOF mass spectrometry to determine the average number of DOTA molecules conjugated per antibody molecule. This is calculated from the mass shift between the unconjugated and conjugated antibody.[10]
-
Store the conjugate at 2-8°C.[7]
-
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with Lutetium-177
This protocol describes the chelation of a therapeutic radionuclide, ¹⁷⁷Lu, into the DOTA cage of the purified conjugate.
Overall Synthesis Pathway for a Radioimmunoconjugate
Caption: From antibody to in vivo application: the radioimmunoconjugate synthesis pathway.
Materials:
-
Purified DOTA-Antibody Conjugate
-
¹⁷⁷LuCl₃ solution in HCl (e.g., from a commercial supplier)
-
Ammonium Acetate Buffer (0.5 M, pH 5.5), metal-free
-
DTPA (Diethylenetriaminepentaacetic acid) solution (50 mM) for quenching
-
Instant Thin-Layer Chromatography (ITLC) strips and a suitable mobile phase (e.g., 50 mM DTPA) for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add a calculated amount of the DOTA-antibody conjugate (e.g., 100 µg).
-
Add ammonium acetate buffer to adjust the pH to approximately 5.5.
-
Carefully add the desired activity of ¹⁷⁷LuCl₃ to the tube.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quenching and Quality Control:
-
After incubation, add a small volume of 50 mM DTPA solution to chelate any unbound ¹⁷⁷Lu.
-
Determine the radiochemical purity (RCP) using ITLC. Spot the reaction mixture on an ITLC strip and develop it with the mobile phase. The radiolabeled antibody remains at the origin, while free ¹⁷⁷Lu-DTPA moves with the solvent front.
-
An RCP of >95% is typically required for in vivo use. If the RCP is low, purification via size-exclusion chromatography may be necessary.
-
-
Final Formulation:
-
The final product can be formulated in saline or PBS, potentially with stabilizers like ascorbic acid, for injection.
-
Data Presentation: Summary of Quantitative Results
The following tables summarize key quantitative data from published literature, providing a reference for expected outcomes.
Table 1: Conjugation Parameters and Resulting DOTA:Antibody Ratios
| Targeting Molecule | Initial Molar Ratio (Chelator:Ab) | Resulting DOTA:Ab Ratio (avg.) | Analytical Method | Reference |
| 1C1m-Fc | 5:1 to 50:1 | 1 to 11 | Mass Spectrometry | [7] |
| Rituximab | 10:1 | ~5 | Not Specified | [11] |
| Rituximab | 20:1 | 6.1 | MALDI-TOF-MS | [10] |
| S01 Antibody | Not Specified | 1.6 | MALDI-TOF-MS | [5] |
| nsIgG | Not Specified | 2.2 | MALDI-TOF-MS | [5] |
Table 2: Radiolabeling Efficiency and Stability of ¹⁷⁷Lu-DOTA Conjugates
| Conjugate | Radiolabeling Yield / RCP | Specific Activity | In Vitro Stability (Human Serum) | Reference |
| ¹⁷⁷Lu-Nimotuzumab | 63.6% - 94.5% | 748 - 1142 MBq/mg | 93.2% after 10 days | [8] |
| ¹⁷⁷Lu-DOTA-Rituximab | >98% | ~600 MBq/mg | Stable (progressive aggregation noted) | [11] |
| ¹⁷⁷Lu-TE-1132 | Not Specified | up to 520 MBq/nmol | Stable up to 240 hours | [12][13] |
Table 3: Example In Vivo Tumor Uptake Data
| Radioconjugate | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-1C1m-Fc (3 DOTA/Ab) | TEM-1 Positive | 24 h | 18.8 ± 1.5 | [7] |
| ¹⁷⁷Lu-1C1m-Fc (11 DOTA/Ab) | TEM-1 Positive | 24 h | 5.3 ± 1.6 | [7] |
| ²²⁵Ac-DOTA-pertuzumab | HER2+ (SKOV-3) | Not Specified | 50 ± 14 | [14] |
| ¹¹¹In-DOTA-Monomeric Peptide | AR42J | 2 h | 42.3 ± 2.8 | [15] |
Key Considerations and Troubleshooting
-
Impact of DOTA:Antibody Ratio: A higher number of DOTA molecules per antibody can increase the specific activity of the final radioconjugate. However, excessive conjugation can negatively impact the antibody's immunoreactivity and alter its pharmacokinetic profile, often leading to faster blood clearance and increased uptake in the liver and spleen.[7][12] It is crucial to optimize this ratio for each specific antibody.
-
Metal Contamination: All buffers and labware must be free of contaminating metal ions, which can compete with the radionuclide for chelation by DOTA, thereby reducing radiolabeling efficiency.
-
Protein Aggregation: Both the conjugation and radiolabeling processes can potentially lead to antibody aggregation. It is advisable to monitor the integrity of the conjugate using methods like SDS-PAGE or size-exclusion chromatography.[10][11]
-
Stability: The stability of the final radiolabeled conjugate should be confirmed in vitro in human or mouse serum for several days to ensure that the radionuclide does not dissociate from the chelator in vivo.[8][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 9. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (p-SCN-Bn)-DOTA in Radioimmunoconjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine and oncology. Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, serve as ideal vectors for delivering cytotoxic radioactive payloads directly to cancer cells. This targeted approach, known as radioimmunotherapy (RIT), aims to maximize tumor cell killing while minimizing toxicity to healthy tissues. A critical component in the design of these radioimmunoconjugates is the bifunctional chelator, which securely binds a therapeutic radionuclide and provides a stable linkage to the monoclonal antibody.
(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, is a widely utilized chelator for this purpose.[1] Its isothiocyanate (-SCN) functional group reacts efficiently and covalently with primary amine groups, such as those on the side chains of lysine residues on the antibody surface, forming a stable thiourea bond.[1][2] The robust DOTA macrocycle can then chelate a variety of diagnostic and therapeutic radionuclides, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Actinium-225 (²²⁵Ac), and Gallium-68 (⁶⁸Ga).[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of radioimmunoconjugates.
Key Applications
-
Targeted Cancer Therapy: Development of radioimmunoconjugates for the treatment of various cancers by targeting tumor-specific antigens.[3]
-
PET Imaging: Utilization in positron emission tomography (PET) for diagnostic imaging and personalized medicine by chelating PET isotopes.[3]
-
Theranostics: Enabling both diagnostic imaging and targeted therapy with the same molecular construct.
Data Presentation
Table 1: Summary of this compound Conjugation and Radiolabeling Parameters
| Antibody | Target Antigen | Molar Ratio (Antibody:Chelator) | Chelator Molecules per Antibody | Radionuclide | Radiolabeling Efficiency | Specific Activity | Reference |
| Trastuzumab | HER2 | 1:20 | 4.9 | ⁹⁰Y | >96% | 200 µCi/mL | [4][5] |
| Trastuzumab | HER2 | 1:20 | 4.9 | ¹⁷⁷Lu | >99% | 200 µCi/mL | [4][5] |
| Rituximab (BioSim) | CD20 | 1:50 | 4.25 ± 1.04 | ¹⁷⁷Lu | >95% | 444 MBq/mg | [6] |
| Rituximab | CD20 | 1:20 | 6.1 | ¹⁷⁷Lu | - | - | [7][8] |
| S01 | SARS-CoV-2 Spike Protein | - | 1.6 | ²²⁵Ac | 75.6 - 86.7% | ~37 kBq/µg | [2][9] |
| nsIgG | Non-specific | - | 2.2 | ²²⁵Ac | 75.6 - 86.7% | ~37 kBq/µg | [2][9] |
Table 2: In Vitro Stability of Radioimmunoconjugates
| Radioimmunoconjugate | Medium | Incubation Time | Stability | Reference |
| ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab | - | 72 hours | >98.5% (<1.5% release) | [4][5] |
| ⁹⁰Y-p-SCN-Bn-DOTA-trastuzumab | - | 72 hours | >83% (<17% release) | [4][5] |
| ¹⁷⁷Lu-DOTA-Rituximab (BioSim) | Human Serum | 120 hours | Stable | [6] |
| ²²⁵Ac-DOTA-pertuzumab | Fetal Bovine Serum | 10 days | Highly Stable | [10] |
| ²²⁵Ac-DOTA-pertuzumab | Phosphate Buffered Saline | 10 days | Highly Stable | [10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the bifunctional chelator this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Rituximab)
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Antibody Preparation:
-
If necessary, concentrate the antibody solution to the desired concentration (e.g., 5-10 mg/mL) using a centrifugal filter unit.
-
Perform a buffer exchange into sodium bicarbonate buffer (0.1 M, pH 9.0) using a PD-10 desalting column or by repeated dilution and concentration with the centrifugal filter unit. The alkaline pH is crucial for the reaction between the isothiocyanate group and the lysine amines.[1]
-
-
Conjugation Reaction:
-
Dissolve this compound in the sodium bicarbonate buffer.
-
Add the this compound solution to the antibody solution at a specific molar ratio (e.g., 1:20 or 1:50 antibody to chelator).[4][6]
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a defined period (e.g., 1 to 24 hours).[11]
-
-
Purification of the Immunoconjugate:
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS.
-
Collect the fractions containing the purified DOTA-antibody conjugate.
-
Concentrate the purified conjugate using a centrifugal filter unit.
-
-
Characterization:
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with Lutetium-177
This protocol details the radiolabeling of the DOTA-conjugated antibody with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (0.25 M, pH 5.5) or Sodium acetate buffer
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Radio-TLC scanner or gamma counter
Procedure:
-
Labeling Reaction:
-
In a sterile, pyrogen-free vial, add the DOTA-antibody conjugate to the ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of ¹⁷⁷LuCl₃ will depend on the desired specific activity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 40°C) for a specific duration (e.g., 30-60 minutes).[4][5]
-
-
Quenching (Optional):
-
To complex any remaining free ¹⁷⁷Lu, a solution of a competing chelator like DTPA can be added.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, the radioimmunoconjugate can be purified using a size-exclusion column (e.g., PD-10) to remove unbound ¹⁷⁷Lu.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC-SG. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the appropriate mobile phase.[4][5]
-
Analyze the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter. The radioimmunoconjugate will remain at the origin, while free ¹⁷⁷Lu will migrate with the solvent front.
-
Calculate the radiochemical purity as (counts at origin / total counts) x 100%.
-
Protocol 3: In Vitro Cell Binding Assay
This protocol is for assessing the immunoreactivity of the radioimmunoconjugate.
Materials:
-
Radioimmunoconjugate
-
Target antigen-positive cells (e.g., SKOV-3 for HER2)[10]
-
Target antigen-negative cells (as a control)
-
Cell culture medium
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Culture the target-positive and target-negative cells to the desired density.
-
Harvest the cells and resuspend them in ice-cold PBS containing 1% BSA.
-
-
Binding Assay:
-
Prepare serial dilutions of the radioimmunoconjugate.
-
In centrifuge tubes, incubate a fixed number of cells (e.g., 3 x 10⁵) with varying concentrations of the radioimmunoconjugate for a specific time (e.g., 1 hour) on ice.[12]
-
-
Washing:
-
After incubation, wash the cells multiple times with ice-cold PBS to remove unbound radioactivity. Centrifuge the cells between washes.
-
-
Measurement:
-
Measure the radioactivity in the cell pellets using a gamma counter.
-
-
Data Analysis:
-
Plot the cell-bound radioactivity against the concentration of the radioimmunoconjugate to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 4: Serum Stability Assay
This protocol evaluates the stability of the radioimmunoconjugate in human serum.
Materials:
-
Radioimmunoconjugate
-
Human serum
-
Incubator at 37°C
-
Size-exclusion chromatography (SEC-HPLC) system with a radioactivity detector or ITLC system.
Procedure:
-
Incubation:
-
Add a known amount of the radioimmunoconjugate to human serum.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 24, 48, 72, 120 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the samples by SEC-HPLC or ITLC to separate the intact radioimmunoconjugate from any released radionuclide or degraded products.
-
-
Data Analysis:
-
Quantify the percentage of intact radioimmunoconjugate at each time point to determine its stability over time.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 6. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study [mdpi.com]
Application Note & Protocol: Purification of (p-SCN-Bn)-DOTA Labeled Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of monoclonal antibodies (mAbs) with bifunctional chelators like p-SCN-Bn-DOTA is a critical step in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. The isothiocyanate group (-SCN) on p-SCN-Bn-DOTA reacts with primary amine groups on the antibody, such as the lysine residues, to form a stable thiourea bond.[1] This process attaches the DOTA chelator, which can then be used to complex a variety of radiometals.[2] Achieving a high-purity, well-characterized DOTA-antibody conjugate is essential for ensuring efficient and stable radiolabeling, as well as maintaining the antibody's immunoreactivity and favorable pharmacokinetic properties.[3]
This application note provides a detailed protocol for the conjugation of p-SCN-Bn-DOTA to an antibody, followed by the purification of the resulting conjugate. It also covers the subsequent radiolabeling and final purification of the radiolabeled antibody, along with essential quality control procedures.
I. Overall Experimental Workflow
The entire process, from antibody preparation to the final purified and radiolabeled product, involves several key stages. The logical flow includes preparing the antibody in a metal-free environment, conjugating the DOTA chelator, purifying the conjugate, radiolabeling with the desired metal, and a final purification and quality control assessment.
Caption: Overall workflow for DOTA-antibody conjugation, purification, and radiolabeling.
II. Experimental Protocols
Protocol 1: Preparation of Metal-Free Antibody
Contaminating metal ions can compete with the desired radionuclide for chelation by DOTA. Therefore, all buffers and equipment must be metal-free.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Sodium carbonate buffer, pH 9.0 (metal-free)
-
Chelex-100 resin (or equivalent)
-
Centrifugal filter units (e.g., Amicon Ultra, 50 kDa MWCO)[3]
-
Metal-free conical tubes and pipette tips
Methodology:
-
Prepare Metal-Free Buffers: To prepare metal-free buffers, dissolve buffer salts in high-purity water and stir with Chelex-100 resin overnight. Subsequently, filter the buffer to remove the resin.
-
Antibody Concentration: Measure the initial antibody concentration using a spectrophotometer at 280 nm (e.g., NanoDrop).[3]
-
Buffer Exchange: a. Pre-rinse a 50 kDa MWCO centrifugal filter unit with metal-free water. b. Add the antibody solution (e.g., 1 mg) to the filter unit.[3] c. Add metal-free 0.1 M sodium carbonate buffer (pH 9.0) to the unit. d. Centrifuge according to the manufacturer's instructions (e.g., 4000 x g for 15 minutes).[4] Discard the flow-through. e. Repeat the washing step (c and d) at least three more times to ensure complete buffer exchange.[3]
-
Final Concentration Adjustment: After the final wash, recover the antibody in the desired volume of 0.1 M sodium carbonate buffer (pH 9.0) to achieve a target concentration (e.g., 5 mg/mL).
Protocol 2: Conjugation of p-SCN-Bn-DOTA to Antibody
This protocol describes the covalent attachment of the DOTA chelator to lysine residues on the antibody.
Caption: Reaction scheme for antibody conjugation with p-SCN-Bn-DOTA.
Materials:
-
Metal-free antibody in 0.1 M sodium carbonate buffer, pH 9.0
-
p-SCN-Bn-DOTA (e.g., from Macrocyclics)
-
Dimethyl sulfoxide (DMSO)
-
Incubator or water bath at 37°C
-
Size-Exclusion Chromatography (SEC) columns (e.g., PD-10 desalting columns) or centrifugal filters (50 kDa MWCO)
Methodology:
-
Prepare DOTA Solution: Prepare a stock solution of p-SCN-Bn-DOTA in DMSO (e.g., 25 mg/mL).[3]
-
Determine Molar Ratio: The number of DOTA molecules conjugated per antibody can be controlled by adjusting the molar excess of DOTA added to the reaction. A molar excess ranging from 5 to 50 equivalents is common.[3]
-
Conjugation Reaction: a. To 1 mg of the prepared antibody solution, add the calculated volume of the p-SCN-Bn-DOTA stock solution.[3] b. Ensure the final DMSO concentration in the reaction mixture is low (e.g., <10%) to avoid antibody denaturation. c. Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.[3]
-
Purification of the DOTA-Antibody Conjugate: It is crucial to remove unreacted p-SCN-Bn-DOTA, as it can compete for the radiometal during labeling.
-
Method A: Size Exclusion Chromatography (SEC): i. Equilibrate a PD-10 desalting column with sterile PBS, pH 7.4.[4] ii. Load the reaction mixture onto the column. iii. Elute the DOTA-antibody conjugate with PBS according to the manufacturer's protocol. The larger conjugate will elute first, while the smaller, unreacted DOTA is retained.[5]
-
Method B: Centrifugal Filtration: i. Transfer the reaction mixture to a 50 kDa MWCO centrifugal filter unit. ii. Add PBS (pH 7.4) and centrifuge. iii. Repeat the wash step at least four times to ensure complete removal of unconjugated DOTA.[3]
-
-
Storage: Store the purified DOTA-antibody conjugate at 2-8°C.[3]
Protocol 3: Radiolabeling and Final Purification
This protocol is a general guideline for radiolabeling with a trivalent radiometal like Lutetium-177 (¹⁷⁷Lu).
Materials:
-
Purified DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ in HCl solution
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Incubator at 37°C
-
PD-10 desalting column
Methodology:
-
Reaction Setup: In a sterile vial, add the DOTA-antibody conjugate and sodium acetate buffer.
-
Add Radionuclide: Add the required amount of ¹⁷⁷LuCl₃ to the vial. The final volume should be adjusted with buffer.
-
Incubation: Incubate the reaction at 37°C for 1 hour.[4]
-
Final Purification: Purify the radiolabeled antibody from free ¹⁷⁷Lu using a PD-10 column equilibrated with PBS, following the procedure in Protocol 2 (Method A).[4] The radiolabeled antibody is collected in the eluate.
III. Quality Control
Quality control is essential to ensure the purity and integrity of the final product.
Caption: Quality control workflow for purified, radiolabeled antibodies.
Protocol 4: Purity Analysis by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is used to assess the chemical purity of the antibody conjugate, checking for aggregation or fragmentation.
Methodology:
-
System: Use an HPLC system equipped with a UV detector (280 nm) and a size-exclusion column (e.g., Waters XBridge protein BEH, 200 Å).[3]
-
Mobile Phase: Use a phosphate buffer, pH 6.8, as the mobile phase.[3]
-
Analysis: Inject the DOTA-antibody conjugate sample. The elution profile will show peaks corresponding to monomeric antibody, as well as any high-molecular-weight aggregates or low-molecular-weight fragments.
-
Specification: The purity of the conjugated antibody should typically be >95%.[3]
Protocol 5: Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)
iTLC is a rapid method to determine the percentage of radioactivity associated with the antibody versus free radiometal.[6][7]
Methodology:
-
Stationary Phase: Use iTLC-SG strips (silica gel impregnated glass fiber).[3][4]
-
Mobile Phase: Prepare a 0.1 M citrate buffer, pH 5.0, or 50 mM EDTA, pH 8.0.[3][4]
-
Procedure: a. Spot a small amount of the final radiolabeled antibody solution onto the bottom of an iTLC strip. b. Develop the strip in a chromatography tank containing the mobile phase. c. In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free, unbound radiometal (complexed by the citrate or EDTA) migrates with the solvent front (Rf ≈ 1).[4][8]
-
Analysis: Analyze the strip using a radiochromatogram scanner or by cutting the strip in half and counting each section in a gamma counter.
-
Calculation: RCP (%) = (Counts at Origin / Total Counts) x 100
-
Specification: The radiochemical purity (RCP) should be >95%.[3]
IV. Data Presentation
Quantitative data from the conjugation and purification process should be carefully recorded and summarized.
Table 1: Conjugation and Purification Summary
| Parameter | Example Value | Specification | Method |
|---|---|---|---|
| Initial Antibody Conc. | 5.2 mg/mL | Report Value | A280 |
| DOTA:Antibody Molar Ratio | 20:1 | 5:1 to 50:1 | Calculation |
| DOTA/mAb (Final) | 6.1[9] | 1 to 11[3] | Mass Spectrometry |
| Conjugate Purity | >98% | >95% | SEC-HPLC |
| Recovery | ~85% | Report Value | A280 |
Table 2: Radiolabeling and Quality Control Summary
| Parameter | Example Value | Specification | Method |
|---|---|---|---|
| Labeling Efficiency | >99% | Report Value | iTLC |
| Radiochemical Purity (RCP) | 98.5% | >95%[3] | iTLC |
| Specific Activity | 150 MBq/mg | Report Value | Dose Calibrator & A280 |
| Final Product Integrity | No aggregation | No aggregation/fragmentation | SEC-HPLC |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Quantitation of radiolabeled antibody binding to cells by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (p-SCN-Bn)-DOTA Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine and theranostics. Monoclonal antibodies (mAbs) and other biomolecules, with their high specificity for disease-associated antigens, are ideal vectors for delivering radioactive payloads directly to target cells, such as cancer cells. To arm these biomolecules with radionuclides, a bifunctional chelating agent is required. (S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, is a widely used chelator for this purpose.[1]
The isothiocyanate (-SCN) group of p-SCN-Bn-DOTA reacts efficiently and stably with primary amine groups, primarily on the side chains of lysine residues present on the surface of antibodies and other proteins.[1][2] This reaction, typically conducted under alkaline conditions, forms a robust thiourea bond, covalently linking the DOTA molecule to the biomolecule.[1][3] The macrocyclic DOTA cage can then be used to chelate a variety of diagnostic and therapeutic radionuclides, such as Lutetium-177, Yttrium-90, Gallium-68, or Copper-64.[1][4]
These application notes provide a comprehensive guide to the experimental procedures for conjugating p-SCN-Bn-DOTA to biomolecules, followed by purification and characterization of the resulting bioconjugate.
Experimental Workflow
The overall workflow for p-SCN-Bn-DOTA bioconjugation involves several key stages, from biomolecule preparation to the final characterization of the conjugate.
Figure 1: Experimental workflow for this compound bioconjugation.
Quantitative Data Summary
The success of a bioconjugation reaction is determined by several quantitative parameters. The following tables summarize key data points from various studies, providing a comparative overview of expected outcomes.
Table 1: Conjugation Stoichiometry
| Biomolecule | Molar Ratio (DOTA:Biomolecule) | Average DOTA molecules per Biomolecule | Reference |
| Rituximab | 5:1 | 1.62 ± 0.5 | [5] |
| Rituximab | 10:1 | 6.42 ± 1.72 | [5] |
| Rituximab | 20:1 | ~4 | [5] |
| Rituximab | 50:1 | 4.25 ± 1.04 | [6] |
| Rituximab | 50:1 | 11.01 ± 2.64 | [5] |
| Rituximab | 1:20 (Antibody:Chelator) | 6.1 | [7] |
| 1C1m-Fc | 5-50:1 | Up to 11 | [8] |
| sdAb A1-His | Optimized | 1.8 | [9] |
Table 2: Immunoreactivity of DOTA-Conjugated Antibodies
| Conjugate | DOTA/Antibody Ratio | Immunoreactivity (%) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ~4 | 91.4% | [5] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ~7 | 72.8% | [5] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ~9 | 47.3% | [5] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | 4.25 | ~70% | [10] |
| [¹⁷⁷Lu]Lu-1C1m-Fc | Up to 8.5 | Not significantly affected | [8] |
| [¹⁷⁷Lu]Lu-1C1m-Fc | 11 | 24% | [8] |
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol outlines the steps for conjugating p-SCN-Bn-DOTA to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 9.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., PD-10) or centrifugal ultrafiltration devices (e.g., Amicon Ultra)
-
Spectrophotometer
Procedure:
-
Antibody Preparation and Buffer Exchange:
-
Determine the initial concentration of the antibody solution using a spectrophotometer at 280 nm.
-
Exchange the buffer of the antibody solution to 0.1 M sodium bicarbonate buffer (pH 9.0) using either dialysis, a desalting column, or centrifugal ultrafiltration devices. This step is crucial to remove any amine-containing buffers (like Tris) that would compete with the antibody for conjugation.
-
-
This compound Solution Preparation:
-
Just before use, dissolve this compound in anhydrous DMSO to a stock concentration of approximately 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution. Molar ratios can range from 5:1 to 50:1 (DOTA:antibody), depending on the desired degree of conjugation.[5][6][8] It is recommended to perform the addition slowly while gently vortexing the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at 37°C or overnight at 4°C with gentle agitation.[5]
-
-
Purification of the DOTA-Antibody Conjugate:
-
Remove unconjugated p-SCN-Bn-DOTA and any reaction byproducts by either:
-
Size Exclusion Chromatography (SEC): Equilibrate an SEC column (e.g., PD-10) with PBS (pH 7.4). Apply the reaction mixture to the column and collect the fractions containing the purified antibody conjugate.
-
Ultrafiltration: Use a centrifugal ultrafiltration device with a molecular weight cutoff appropriate for the antibody (e.g., 30-50 kDa). Wash the conjugate multiple times with PBS to remove low molecular weight impurities.
-
-
-
Characterization of the Conjugate:
-
Concentration Measurement: Determine the final concentration of the purified DOTA-antibody conjugate using a spectrophotometer at 280 nm.
-
DOTA-to-Antibody Ratio: The average number of DOTA molecules conjugated per antibody can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[7] The mass difference between the conjugated and unconjugated antibody corresponds to the mass of the attached DOTA moieties.
-
Purity and Integrity: Assess the purity and integrity of the conjugate using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The conjugated antibody should migrate as a single band with a slightly higher molecular weight than the unconjugated antibody.
-
Immunoreactivity: The binding affinity of the DOTA-antibody conjugate to its target antigen should be evaluated to ensure that the conjugation process has not compromised its biological function. This can be assessed using methods like ELISA or cell-based binding assays (e.g., Lindmo assay).[5]
-
Protocol 2: Radiolabeling of DOTA-Bioconjugates
This protocol provides a general guideline for radiolabeling the DOTA-conjugated biomolecule with a radionuclide, for example, Lutetium-177.
Materials:
-
DOTA-bioconjugate
-
¹⁷⁷LuCl₃ in HCl
-
0.25 M Ammonium Acetate Buffer, pH 5.5
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-bioconjugate to the ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the tube. The amount of radioactivity will depend on the desired specific activity.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 15-30 minutes. The optimal temperature and time may vary depending on the specific bioconjugate and radionuclide.
-
-
Quality Control:
-
Determine the radiochemical purity of the radiolabeled conjugate using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC). The radiochemical purity should typically be greater than 95%.[11]
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using a size-exclusion cartridge (e.g., C18 Sep-Pak) to remove any free radionuclide.[11]
-
Signaling Pathway Representation
In the context of this experimental guide, there isn't a biological signaling pathway to represent. Instead, the logical relationship between the key components of the bioconjugate and its application can be visualized.
Figure 2: Logical relationship of bioconjugate components and their applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (p-SCN-Bn)-DOTA Conjugation
Welcome to the technical support center for (p-SCN-Bn)-DOTA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for conjugating p-SCN-Bn-DOTA to antibodies and other proteins. Here you will find answers to frequently asked questions, a guide to troubleshoot common issues, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the conjugation process.
| Problem | Potential Causes | Recommended Solutions |
| Low Conjugation Yield / Few DOTA molecules per antibody | 1. Suboptimal pH: The reaction between the isothiocyanate group (SCN) and primary amines is highly pH-dependent and is inefficient at neutral or acidic pH. 2. Low Molar Ratio: The molar excess of p-SCN-Bn-DOTA to the antibody may be insufficient. 3. Antibody Buffer: The presence of primary amines (e.g., Tris) or azide in the antibody buffer will compete with the reaction. 4. Reagent Quality: The p-SCN-Bn-DOTA may have degraded due to improper storage (e.g., exposure to moisture). | 1. Adjust pH: Ensure the reaction buffer is at a pH between 8.5 and 9.5. A carbonate-bicarbonate buffer is commonly used.[1][2] 2. Increase Molar Ratio: Increase the molar excess of p-SCN-Bn-DOTA. Ratios from 10:1 to 50:1 (chelator:antibody) are often reported.[1][3] Optimization is key, as very high ratios can lead to other issues. 3. Buffer Exchange: Perform a buffer exchange on your antibody into a suitable amine-free, azide-free buffer (e.g., carbonate buffer, PBS) prior to conjugation.[1] 4. Use Fresh Reagent: Use a fresh vial of p-SCN-Bn-DOTA or one that has been stored correctly under dry conditions. |
| Antibody Aggregation | 1. High Molar Ratio: An excessive number of conjugated DOTA molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4] 2. High Antibody Concentration: Performing the reaction at a very high antibody concentration can promote aggregation. 3. Incorrect Buffer Conditions: Suboptimal pH or ionic strength can affect protein stability. | 1. Optimize Molar Ratio: Perform a titration experiment to find the highest molar ratio that does not cause significant aggregation. Start with a lower ratio (e.g., 10:1) and increase incrementally. 2. Adjust Concentration: If possible, perform the conjugation at a lower antibody concentration. 3. Purification: Remove aggregates after conjugation using Size Exclusion Chromatography (SEC).[4] |
| Loss of Immunoreactivity | 1. High Degree of Conjugation: Conjugating too many DOTA molecules can sterically hinder the antigen-binding sites (Fab regions) or alter the antibody's conformation.[1][5] 2. Conjugation at Critical Residues: Lysine residues within the complementarity-determining regions (CDRs) may be modified, directly impacting antigen binding.[1] | 1. Reduce Molar Ratio: A lower chelator-to-antibody ratio will result in fewer DOTA molecules per antibody, preserving the native structure. A ratio of 1 to 8 DOTA molecules per antibody is often a good target.[1][6] 2. Consider Site-Specific Conjugation: For critical applications, explore site-specific conjugation methods that target regions of the antibody away from the antigen-binding sites, although this requires antibody engineering. |
| Poor Radiolabeling Efficiency Post-Conjugation | 1. Insufficient DOTA Molecules: The number of chelators per antibody may be too low for efficient radiolabeling. An average of at least 4 DOTA molecules per antibody is often recommended for good radiolabeling yield.[3] 2. Metal Contamination: Trace metal contaminants in buffers or on labware can occupy the DOTA chelators, preventing radiolabeling. | 1. Increase Molar Ratio: Carefully increase the p-SCN-Bn-DOTA to antibody molar ratio during conjugation to achieve a higher degree of labeling.[3] 2. Use Metal-Free Reagents: Use high-purity, metal-free water and buffers. Treat all solutions and labware with Chelex or a similar metal-chelating resin. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction behind p-SCN-Bn-DOTA conjugation? The conjugation occurs via a reaction between the isothiocyanate group (-N=C=S) on the p-SCN-Bn-DOTA molecule and a primary amine group (-NH₂) on the antibody. This reaction typically targets the epsilon-amine of lysine residues, forming a stable thiourea bond.[7][8]
Q2: What is the optimal pH for the conjugation reaction? The optimal pH is in the alkaline range, typically between 8.5 and 9.5.[1][2][9] This is because the targeted primary amine on the lysine residue needs to be in its deprotonated, nucleophilic state to react efficiently with the isothiocyanate group. Carbonate-bicarbonate buffer is a common choice for maintaining this pH.[1]
Q3: How many DOTA molecules should I aim to conjugate per antibody? This is a critical parameter that requires optimization for each specific antibody and application. A higher number of DOTA molecules can increase the specific activity during radiolabeling, but it can also lead to aggregation and loss of immunoreactivity.[1][5] Studies have shown that an average of 1 to 8 DOTA molecules per antibody is often a good balance.[1][6] A significant loss of immunoreactivity has been observed with ratios as high as 11 DOTA molecules per antibody.[1]
Q4: What is the recommended molar ratio of p-SCN-Bn-DOTA to antibody? The molar ratio is a key variable to optimize. Ratios can range from 5:1 to 50:1 (chelator:antibody).[1][3] A higher molar excess will generally lead to a higher number of conjugated DOTA molecules. It is recommended to perform small-scale experiments with varying molar ratios (e.g., 10:1, 20:1, 40:1) to determine the optimal condition for your specific system.
Q5: How can I remove unconjugated p-SCN-Bn-DOTA after the reaction? Unconjugated chelator is typically removed by size-based separation methods. Size Exclusion Chromatography (SEC), such as with a PD-10 desalting column, or ultrafiltration/diafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30-50 kDa) are effective methods.[1][4]
Q6: How do I determine the number of DOTA molecules conjugated to my antibody? The most common and accurate method is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[6][10] By comparing the mass of the conjugated antibody to the unconjugated antibody, the average number of DOTA molecules can be calculated. Spectrophotometric methods, such as those based on the Arsenazo(III)-Pb(II) complex, can also be used.[2]
Experimental Protocols & Data
General Conjugation Protocol
This protocol provides a general framework. Optimization of molar ratio, temperature, and incubation time is recommended.
1. Antibody Preparation:
-
Start with a purified antibody solution at a known concentration (e.g., 5-10 mg/mL).
-
Perform a buffer exchange into a conjugation buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 9.0). This is crucial to remove any amine-containing substances like Tris.
-
This can be done using a desalting column (e.g., PD-10) or by repeated dilution and concentration using a centrifugal filter device (e.g., 50 kDa MWCO).
2. p-SCN-Bn-DOTA Preparation:
-
Allow the p-SCN-Bn-DOTA vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of p-SCN-Bn-DOTA (e.g., 10 mg/mL) in an anhydrous solvent like DMSO.[11]
3. Conjugation Reaction:
-
Add the calculated volume of the p-SCN-Bn-DOTA stock solution to the antibody solution to achieve the desired molar ratio. To minimize precipitation, add the DOTA solution dropwise while gently vortexing the antibody solution.[1]
-
Incubate the reaction mixture. Common conditions are 1-2 hours at 37°C or overnight at room temperature.[1][2]
4. Purification:
-
After incubation, purify the DOTA-conjugated antibody to remove unreacted p-SCN-Bn-DOTA and any small molecule byproducts.
-
Use a desalting column (e.g., PD-10), eluting with a suitable storage buffer like PBS, pH 7.4.
-
Alternatively, use a centrifugal filter, washing the conjugate multiple times with the storage buffer.
5. Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
Assess the integrity of the conjugate using SDS-PAGE. The conjugated antibody should show a slight increase in molecular weight.[6][10]
-
Determine the average number of DOTA molecules per antibody using MALDI-TOF MS.[6]
-
Evaluate the immunoreactivity of the conjugate with a cell-binding assay.[1]
Optimization Data Summary
The following tables summarize typical results from optimization experiments found in the literature. These values should be used as a guide for your own experimental design.
Table 1: Effect of Molar Ratio on DOTA/Antibody Ratio
| Initial Molar Ratio (p-SCN-Bn-DOTA : Antibody) | Resulting Average DOTA Molecules per Antibody | Reference |
| 5:1 | 1.62 ± 0.5 | [2] |
| 10:1 | ~4-5 | [2][4] |
| 20:1 | ~4.9 - 6.4 | [2][6][10] |
| 50:1 | 4.25 ± 1.04 - 11.01 ± 2.64 | [2][3] |
Table 2: Effect of DOTA/Antibody Ratio on Immunoreactivity
| Average DOTA Molecules per Antibody | Immunoreactivity (%) | Reference |
| ~4 | 91.4% | [2] |
| ~7 | 72.8% | [2] |
| ~9 | 47.3% | [2] |
| 1 to 8.5 | >78% | [1] |
| 11 | 24% | [1] |
Visual Guides
Conjugation Workflow
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 9. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 11. medchemexpress.com [medchemexpress.com]
troubleshooting low yield in (p-SCN-Bn)-dota labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (p-SCN-Bn)-DOTA for labeling biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid) is a bifunctional chelator. It is widely used to stably complex radionuclides, such as Lutetium-177, and conjugate them to targeting biomolecules like antibodies and peptides for use in radioimmunotherapy and radioimmunoresearch of tumors.[1][2]
Q2: What are the critical parameters affecting the success of this compound labeling?
A2: The success of this compound labeling is primarily influenced by several critical parameters:
-
pH: The pH of the reaction is crucial for both the conjugation of DOTA to the biomolecule and the subsequent radiolabeling.
-
Temperature: Reaction temperature significantly impacts the kinetics of the labeling reaction.
-
Chelator-to-Biomolecule Ratio: The molar ratio of this compound to the antibody or peptide affects labeling efficiency and the immunoreactivity of the final product.
-
Purity of Reagents: The presence of metal ion contaminants can severely inhibit the radiolabeling process by competing with the radionuclide for the DOTA chelator.
Q3: What is the optimal pH for the conjugation and radiolabeling steps?
A3: For the conjugation of this compound to an antibody via the isothiocyanate group, a pH of 8.5-9.0 is typically recommended to facilitate the reaction with primary amines on the antibody. For the subsequent radiolabeling with many common radionuclides, a more acidic pH, generally in the range of 4.0-5.5, is optimal.[1]
Q4: Can I use this compound for labeling with any radiometal?
A4: this compound is a versatile chelator that can be used with a variety of radiometals, including Lutetium-177, Yttrium-90, Indium-111, and Actinium-225. However, the optimal labeling conditions, particularly temperature, can vary depending on the specific radionuclide being used. Some radiometals may require elevated temperatures for efficient chelation by DOTA.[3]
Troubleshooting Guides
Low Radiolabeling Yield
Low radiochemical yield is a common issue in this compound labeling. The following sections provide potential causes and solutions to troubleshoot this problem.
Possible Cause 1: Suboptimal pH
The pH of the radiolabeling reaction mixture is critical. If the pH is too low, the chelation kinetics can be slow. Conversely, if the pH is too high, the radionuclide can form insoluble hydroxides, rendering it unavailable for chelation.
Solution:
-
Verify the pH of your reaction mixture using a calibrated pH meter or pH-indicator strips.
-
Adjust the pH to the optimal range for your specific radionuclide, typically between 4.0 and 5.5, using a suitable buffer such as sodium acetate.[1]
Possible Cause 2: Presence of Competing Metal Ions
Trace metal impurities in buffers, water, or the radionuclide solution can compete with the desired radionuclide for the DOTA chelator, leading to a significant decrease in radiolabeling yield.
Solution:
-
Use high-purity, metal-free reagents and water.
-
Treat all buffers and solutions with a chelating resin (e.g., Chelex) to remove any trace metal contaminants.
-
Ensure that all labware is thoroughly cleaned and rinsed with metal-free water.
Possible Cause 3: Inadequate Incubation Temperature or Time
DOTA chelation kinetics can be slow, and some radionuclides require elevated temperatures to achieve high labeling efficiencies in a reasonable timeframe.
Solution:
-
Optimize the incubation temperature and time for your specific radionuclide and conjugate. For many radionuclides, heating the reaction mixture at temperatures ranging from 37°C to 95°C for 15-60 minutes can significantly improve the radiochemical yield.
Possible Cause 4: Low Chelator-to-Antibody Ratio (CAR)
An insufficient number of DOTA molecules conjugated to the antibody can limit the amount of radionuclide that can be incorporated, resulting in a low specific activity and overall yield.
Solution:
-
Increase the molar excess of this compound used during the conjugation reaction to achieve a higher CAR. However, be aware that excessively high CARs can potentially impact the immunoreactivity of the antibody.[4][5] It is recommended to experimentally determine the optimal CAR for your specific antibody.
Product Quality Issues
Even with a high radiochemical yield, the final product may not be suitable for its intended application due to issues with purity, stability, or biological activity.
Residual unconjugated DOTA can compete for the radionuclide during the labeling step, leading to the formation of low molecular weight radiolabeled impurities that must be removed.
Solution:
-
Ensure efficient purification of the DOTA-conjugated antibody after the conjugation step. Size exclusion chromatography (e.g., PD-10 desalting columns) or tangential flow filtration (TFF) are effective methods for removing unconjugated DOTA.
The conjugation and radiolabeling processes can potentially damage the antibody, leading to a loss of its ability to bind to its target antigen.
Solution:
-
Optimize the Chelator-to-Antibody Ratio (CAR): A very high number of conjugated DOTA molecules can sterically hinder the antigen-binding sites of the antibody.[4][6][7] Perform experiments with varying CARs to find the optimal balance between high specific activity and preserved immunoreactivity.
-
Use Milder Reaction Conditions: Avoid harsh conditions during conjugation and labeling, such as extreme pH or prolonged exposure to high temperatures, which can denature the antibody.
-
Perform an Immunoreactivity Assay: After radiolabeling, determine the immunoreactive fraction of your product using a validated cell-binding assay to ensure it meets the required specifications.[1][8][9]
Over time, the radiolabeled conjugate may be unstable, leading to the release of the radionuclide. This can be a significant issue, particularly for in vivo applications.
Solution:
-
Ensure Complete Chelation: Confirm that the radiolabeling reaction has gone to completion to minimize the presence of weakly bound radionuclide.
-
Assess Stability: Perform stability studies of the final product in relevant media (e.g., saline, serum) at appropriate temperatures over time. Analyze the samples by radio-TLC or radio-HPLC to quantify the amount of free radionuclide.
-
Consider Alternative Chelators: If instability persists, it may be necessary to consider alternative chelators that form more stable complexes with your radionuclide of interest.[3]
Data Presentation
Table 1: Effect of Chelator-to-Antibody Ratio on Radiolabeling Efficiency
| Molar Ratio (DOTA:Antibody) | Average DOTA per Antibody | Radiochemical Yield (%) | Reference |
| 20:1 | 6.1 | >95% | [10] |
| 50:1 | 4.25 | Sufficient for labeling | [10] |
| 10:1 | ~5 | 98-100% | [11] |
| 100:1 (NHS-DOTA) | ~18 | 98-100% | [11] |
Table 2: Recommended pH for Different Stages of Labeling
| Stage | Recommended pH | Buffer System (Example) |
| Conjugation | 8.5 - 9.0 | 0.1 M Sodium Bicarbonate or HEPES |
| Radiolabeling | 4.0 - 5.5 | 0.2 M - 0.5 M Sodium Acetate |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) or HEPES buffer. This can be done using a desalting column or by ultrafiltration.
-
-
Chelator Preparation:
-
Dissolve this compound in a small amount of anhydrous DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the antibody solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted chelator and exchange the buffer to one suitable for radiolabeling (e.g., 0.2 M sodium acetate, pH 5.5) using a size-exclusion column (e.g., PD-10) or ultrafiltration.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate (e.g., by Bradford assay or UV absorbance at 280 nm).
-
Determine the average number of DOTA molecules per antibody (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay.[10]
-
Protocol 2: Radiolabeling of DOTA-Conjugated Antibody with Lutetium-177
-
Reaction Setup:
-
In a sterile, pyrogen-free vial, add the desired amount of ¹⁷⁷LuCl₃ solution.
-
Add 0.5 M sodium acetate buffer (pH 5.0-5.5) to the radionuclide solution to adjust the pH.
-
Add the DOTA-conjugated antibody to the buffered radionuclide solution.
-
-
Incubation:
-
Incubate the reaction vial at 37-40°C for 30-60 minutes. Optimal temperature and time may need to be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction and chelate any remaining free radionuclide, a small amount of a DTPA or EDTA solution can be added.
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled antibody using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector. A common ITLC system for ¹⁷⁷Lu-DOTA-antibodies uses a mobile phase of 0.9% NaCl, where the labeled antibody remains at the origin and free ¹⁷⁷Lu moves with the solvent front.[12]
-
Visualizations
Caption: Experimental workflow for this compound conjugation and radiolabeling.
Caption: Troubleshooting decision tree for low radiochemical yield.
References
- 1. Determination of the Immunoreactivity of Radiolabeled Monoclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of immunoreactive fraction of radiolabeled monoclonal antibodies: what is an appropriate method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: (p-SCN-Bn)-DOTA Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (p-SCN-Bn)-DOTA conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelating agent. Its structure includes:
-
A DOTA macrocycle that strongly chelates various metal ions, including radionuclides used in medical imaging and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁸Ga, ²²⁵Ac).[1][2][3]
-
A p-SCN-Bn (isothiocyanatobenzyl) group that acts as a linker. The isothiocyanate (-N=C=S) group covalently binds to primary amine groups (e.g., on lysine residues) of biomolecules like antibodies, forming a stable thiourea bond.[1][4]
This dual functionality allows it to be used for developing radioimmunoconjugates for targeted imaging and radioimmunotherapy of tumors.[2][5]
Q2: What are the key factors influencing the stability of this compound conjugates?
The stability of this compound conjugates is multifactorial. Key factors include:
-
Chelator-to-Antibody Ratio: A higher number of DOTA molecules per antibody can increase the specific activity but may also lead to loss of immunoreactivity or increased aggregation.[6] Finding the optimal ratio is crucial.
-
pH of Buffers: The pH affects both the conjugation reaction and the stability of the final product. The conjugation reaction is typically performed at a slightly alkaline pH (around 8.0-9.0) to ensure the amine groups on the antibody are deprotonated and reactive.
-
Temperature and Incubation Time: Both conjugation and radiolabeling steps are sensitive to temperature and time. Optimal conditions need to be determined empirically for each specific antibody and radionuclide.[7][8]
-
Purity of Reagents: The presence of metal contaminants in buffers or radionuclide preparations can compete with the desired radiometal for chelation by DOTA, reducing radiolabeling efficiency.[8][9]
-
Storage Conditions: Lyophilization (freeze-drying) of the immunoconjugate can significantly improve its long-term stability.[6] For solutions, storage at 4°C is recommended.
Q3: How stable are radiolabeled this compound conjugates in serum?
Radiolabeled this compound conjugates generally exhibit good stability in human serum. For example, one study reported that a ¹⁷⁷Lu-labeled nimotuzumab conjugate had a stability of 93.2% in human serum after 10 days.[5] Another study found that ¹⁷⁷Lu-DOTA-F(ab′)2-trastuzumab was stable in human serum albumin for up to 96 hours.[10] However, stability can be influenced by the specific antibody, the radiometal, and the number of chelators per antibody.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency (Low Chelator-to-Antibody Ratio)
| Possible Cause | Suggested Solution |
| Suboptimal pH of conjugation buffer | Ensure the conjugation buffer pH is in the optimal range of 8.0-9.0 to facilitate the reaction between the isothiocyanate group and lysine amines. Verify the pH of your buffer before starting the reaction. |
| Incorrect molar ratio of this compound to antibody | Increase the molar excess of this compound relative to the antibody. Ratios from 10:1 to 50:1 (chelator:antibody) have been reported.[6] Titrate the ratio to find the optimal balance for your specific antibody. |
| Antibody buffer contains primary amines (e.g., Tris) | Ensure the antibody is in a buffer free of primary amines, such as a carbonate/bicarbonate or borate buffer. Primary amines in the buffer will compete with the antibody for reaction with the isothiocyanate group. Perform buffer exchange if necessary. |
| Hydrolysis of the isothiocyanate group | Prepare the this compound solution immediately before use. The isothiocyanate group can hydrolyze in aqueous solutions over time, reducing its reactivity. |
Issue 2: Aggregation of the Immunoconjugate
| Possible Cause | Suggested Solution |
| High chelator-to-antibody ratio | A high degree of conjugation can alter the physicochemical properties of the antibody, leading to aggregation.[11] Reduce the molar ratio of this compound to antibody in the conjugation reaction. |
| Inappropriate buffer conditions (pH, ionic strength) | Optimize the pH and ionic strength of the buffer used for conjugation and storage. Perform a buffer screen to identify conditions that minimize aggregation. |
| Lyophilization issues | Optimize the lyophilization cycle (freezing and drying steps).[6] The addition of cryoprotectants (e.g., trehalose) may be necessary to prevent aggregation during freeze-drying. |
| Post-labeling instability | Progressive aggregation can occur over time, particularly with DOTA-(SCN) conjugates.[11] Analyze the conjugate at different time points after preparation to monitor for aggregation. |
Issue 3: Low Radiolabeling Yield
| Possible Cause | Suggested Solution |
| Presence of metal contaminants | Use high-purity water and trace metal-grade reagents for all buffers to avoid competition for the DOTA chelator.[9] |
| Suboptimal pH for radiolabeling | The optimal pH for radiolabeling with DOTA is typically in the range of 4.0-5.5.[8] Adjust the pH of the immunoconjugate solution before adding the radionuclide. |
| Incorrect temperature or incubation time | Radiolabeling kinetics are temperature-dependent. For ¹⁷⁷Lu and ⁹⁰Y, incubation at 80°C for 20 minutes is often sufficient, while ¹¹¹In may require 100°C for 30 minutes.[8] Optimize these parameters for your specific setup. |
| Formation of radionuclide hydroxides | At pH values above 5, some radionuclides can form hydroxides, which are unavailable for chelation.[8] Maintain the pH in the optimal acidic range during the labeling reaction. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a known concentration (e.g., 5-10 mg/mL).
-
Perform buffer exchange into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5). Ensure the buffer is free of any primary amines.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO and then dilute to the final concentration with the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a desired molar ratio (e.g., 20:1 chelator:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against an appropriate buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the number of DOTA molecules per antibody using MALDI-TOF mass spectrometry.[6]
-
Protocol 2: Radiolabeling of DOTA-Conjugated Antibody with ¹⁷⁷Lu
-
Preparation:
-
To a sterile, pyrogen-free reaction vial, add the DOTA-conjugated antibody (e.g., 100 µg) in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.0).
-
-
Radiolabeling:
-
Add the required amount of ¹⁷⁷LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 80-90°C for 20-30 minutes.[8]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC-SG). A common mobile phase for ¹⁷⁷Lu is 0.1 M citrate buffer, pH 5.0, where the radiolabeled antibody remains at the origin and free ¹⁷⁷Lu moves with the solvent front.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold (e.g., 95%), purify the radioimmunoconjugate using a size-exclusion column to remove free ¹⁷⁷Lu.
-
Quantitative Data Summary
Table 1: Reported Chelator-to-Antibody Ratios and Radiolabeling Efficiencies
| Conjugate | Molar Ratio (Chelator:Antibody) | Chelators per Antibody (Average) | Radionuclide | Radiolabeling Efficiency | Reference |
| p-SCN-Bn-DOTA-Rituximab | 20:1 | 6.1 | - | - | [6] |
| p-SCN-Bn-DOTA-Trastuzumab | 20:1 | 4.9 | ¹⁷⁷Lu | >99% | [7] |
| p-SCN-Bn-DOTA-Trastuzumab | 20:1 | 4.9 | ⁹⁰Y | >96% | [7] |
| p-SCN-Bn-DOTA-S01 | Not specified | 1.6 | ²²⁵Ac | 75.6-86.7% | [4] |
| p-SCN-Bn-DOTA-nsIgG | Not specified | 2.2 | ²²⁵Ac | 75.6-86.7% | [4] |
Table 2: Stability of Radiolabeled this compound Conjugates
| Conjugate | Condition | Time | Stability | Reference |
| ¹⁷⁷Lu-Nimotuzumab | Human Serum | 10 days | 93.2% | [5] |
| ¹⁷⁷Lu-DOTA-F(ab′)2-trastuzumab | Human Serum Albumin | 96 hours | Stable | [10] |
| ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab | Not specified | 72 hours | <1.5% release | [7] |
| ⁹⁰Y-p-SCN-Bn-DOTA-trastuzumab | Not specified | 72 hours | <17% release | [7] |
Visualizations
Caption: Workflow for conjugating this compound to a monoclonal antibody.
Caption: General workflow for radiolabeling a DOTA-conjugated antibody.
Caption: A logical troubleshooting guide for low radiolabeling yield.
References
- 1. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (p-SCN-Bn)-DOTA Radiolabeling
Welcome to the technical support center for (p-SCN-Bn)-DOTA radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Radiolabeling Efficiency or Yield
Q: We are experiencing low radiochemical yield (<90%) during our radiolabeling reaction with this compound conjugates. What are the potential causes and how can we troubleshoot this?
A: Low radiolabeling efficiency is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Metal Ion Contamination: This is a primary cause of poor labeling. Competing metal ions in the radionuclide solution or buffers can occupy the DOTA chelate, preventing the incorporation of the desired radiometal.
-
Troubleshooting:
-
Use high-purity water and reagents certified for low metal content.
-
Utilize metal-free labware (e.g., acid-washed glassware, polypropylene tubes).
-
Analyze the radionuclide solution for trace metal impurities using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
If the radionuclide is sourced from a generator, be aware of potential contaminants like Zn2+ from 68Ge/68Ga generators.[1] Pre-purification of the eluate may be necessary.[1]
-
-
-
Suboptimal Reaction pH: The pH of the labeling reaction is critical for efficient chelation.
-
Troubleshooting:
-
The optimal pH for radiolabeling DOTA derivatives is typically in the range of 4.0-5.5.[2][3]
-
Kinetics of labeling are significantly slower at pH < 4.[2] Above pH 5, the formation of radionuclide hydroxides can occur, which also hinders labeling.[2]
-
Carefully prepare and verify the pH of your reaction buffer (e.g., sodium acetate, ammonium acetate) before adding the radionuclide.
-
-
-
Inadequate Temperature and Incubation Time: DOTA chelation often requires heating to proceed efficiently.[4]
-
Troubleshooting:
-
Ensure the reaction is incubated at the optimal temperature, typically between 80°C and 100°C.[2][5] For instance, labeling with 90Y and 177Lu is often complete after 20 minutes at 80°C, while 111In may require 30 minutes at 100°C.[2]
-
For temperature-sensitive molecules like antibodies, lower temperatures (e.g., 37-40°C) can be used, but may require longer incubation times (e.g., 1 hour).[6][7]
-
-
-
Hydrolysis of the p-SCN-Bn-DOTA: The isothiocyanate (SCN) group is susceptible to hydrolysis, which prevents conjugation to the targeting molecule.
-
Troubleshooting:
-
Store p-SCN-Bn-DOTA in a cool, dry place, protected from light and moisture.[8]
-
Prepare solutions of p-SCN-Bn-DOTA fresh before use.
-
Perform conjugation reactions in an appropriate buffer (e.g., bicarbonate or borate buffer, pH 8.5-9.5) to facilitate the reaction with primary amines on the targeting molecule.
-
-
2. Issues with this compound Conjugation to Proteins/Peptides
Q: We are having trouble conjugating p-SCN-Bn-DOTA to our antibody. How can we optimize this process?
A: Successful conjugation depends on several factors related to the antibody, the chelator, and the reaction conditions.
-
Antibody Preparation:
-
Troubleshooting:
-
Ensure the antibody is in a buffer that does not contain primary amines (e.g., Tris) which would compete with the antibody's lysine residues for reaction with the isothiocyanate group. Bicarbonate or borate buffers are commonly used.
-
The pH of the conjugation reaction should be slightly basic (pH 8.5-9.5) to ensure the lysine amine groups are deprotonated and available for reaction.
-
-
-
Molar Ratio of Chelator to Antibody:
-
Troubleshooting:
-
An insufficient molar excess of p-SCN-Bn-DOTA will result in a low number of chelators per antibody. A molar excess of 10 to 50-fold is often a good starting point.[9]
-
Conversely, an excessively high molar ratio can lead to modification of multiple lysine residues, potentially impacting the antibody's immunoreactivity. It is crucial to determine the optimal chelator-to-antibody ratio experimentally. An average of 4-6 DOTA molecules per antibody is often a good target.[7][9]
-
-
-
Reaction Time and Temperature:
-
Troubleshooting:
-
Conjugation reactions are typically performed at room temperature or 4°C overnight, or for a few hours at slightly elevated temperatures (e.g., 37°C).[10] The optimal conditions should be determined for each specific antibody.
-
-
3. Poor Stability of the Radiolabeled Conjugate
Q: Our radiolabeled antibody shows good initial radiochemical purity, but it decreases over time, especially in serum. What could be the cause?
A: Instability can arise from several sources, leading to the release of the radiometal from the DOTA chelate.
-
Transchelation to Serum Proteins: Serum proteins like transferrin can compete for the radiometal if the DOTA chelate is not sufficiently stable.
-
Troubleshooting:
-
Ensure the radiolabeling reaction has gone to completion. Unchelated or weakly bound radiometal is more susceptible to transchelation.
-
The kinetic inertness of the DOTA macrocycle generally provides high in vivo stability.[4] However, for certain radiometals like 64Cu, DOTA may not be sufficiently stable, and alternative chelators might be considered.[4]
-
-
-
Radiolysis: High levels of radioactivity can generate reactive oxygen species that can damage the conjugate, leading to the release of the radiometal.
-
Troubleshooting:
-
Add radical scavengers, such as ascorbic acid or gentisic acid, to the final radiolabeled product formulation to mitigate radiolysis.
-
-
-
In vivo Reduction of the Radiometal: For some radiometals, in vivo reduction can lead to dissociation from the chelator. For example, the reduction of Cu(II) to Cu(I) can trigger the loss of 64Cu from DOTA complexes.[4]
Quantitative Data Summary
Table 1: Impact of Metal Ion Contaminants on 177Lu-p-SCN-Bn-DOTA Radiolabeling Efficiency
| Competing Metal Ion | Molar Ratio (Metal:177Lu) | Radiochemical Yield (RCY) |
| None | - | >95% |
| Zn2+ | 20 | <10% |
| Pb2+ | 20 | <10% |
| Fe3+ | 20 | <20% |
| Cu2+ | 20 | ~0% |
Data synthesized from a study by Cardinaels et al.[5]
Table 2: Typical Radiolabeling Conditions for DOTA-Conjugates
| Radionuclide | Temperature | Incubation Time | pH | Typical RCY |
| 90Y | 80°C | 20 min | 4.0-4.5 | >95% |
| 177Lu | 80°C | 20 min | 4.0-4.5 | >99% |
| 111In | 100°C | 30 min | 4.0-4.5 | >95% |
| 68Ga | 95°C | 5-15 min | 3.5-4.5 | >95% |
| 225Ac | 80-95°C | 30-60 min | 5.5 | >95% |
Data compiled from multiple sources.[2][11]
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody
-
Buffer Exchange: Prepare the antibody in a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0). Ensure any amine-containing buffers (e.g., Tris) are removed.
-
Chelator Preparation: Dissolve p-SCN-Bn-DOTA in a small volume of DMSO or the conjugation buffer immediately before use.
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the p-SCN-Bn-DOTA solution to the antibody solution.
-
Incubation: Gently mix and incubate the reaction mixture for 1-2 hours at 37°C or overnight at 4°C.
-
Purification: Remove unconjugated chelator using size exclusion chromatography (e.g., PD-10 column) or dialysis, exchanging the buffer to one suitable for radiolabeling (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Characterization: Determine the number of chelators per antibody using MALDI-TOF mass spectrometry.[7][9]
Protocol 2: Radiolabeling of a DOTA-Antibody Conjugate with 177Lu
-
Reaction Setup: In a metal-free microcentrifuge tube, add the DOTA-conjugated antibody (e.g., 100 µg in 0.1 M ammonium acetate buffer, pH 5.5).
-
Radionuclide Addition: Add the required amount of [177Lu]LuCl3 solution.
-
Incubation: Gently mix and incubate the reaction at 95°C for 15-30 minutes.[5]
-
Quenching (Optional): Add a small volume of 50 mM DTPA solution to chelate any remaining free 177Lu.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.
Protocol 3: Quality Control using Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG paper.
-
Mobile Phase: A common mobile phase for 177Lu-DOTA conjugates is a 1:1 (v/v) mixture of methanol and 0.4 M ammonium acetate.[6]
-
Procedure: Spot a small amount of the reaction mixture onto the ITLC strip. Allow the mobile phase to ascend the strip.
-
Analysis: The radiolabeled antibody-conjugate will remain at the origin (Rf = 0), while free 177Lu will migrate with the solvent front (Rf = 1). Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin, which corresponds to the radiochemical purity.
Visualizations
Caption: Experimental workflow for conjugation and radiolabeling of antibodies with p-SCN-Bn-DOTA.
Caption: Troubleshooting flowchart for low radiolabeling yield with this compound.
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 9. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
effect of pH and temperature on (p-SCN-Bn)-dota conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of (p-SCN-Bn)-DOTA to amine-containing molecules, such as antibodies and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to primary amines?
A1: The optimal pH for the reaction between the isothiocyanate group of this compound and a primary amine is in the alkaline range, typically between pH 8.5 and 9.5 [1]. A pH greater than 9 is often recommended for optimal conjugation to lysine residues on proteins[1]. The reaction's kinetics are strongly pH-dependent because the unprotonated form of the aliphatic amine is the reactive species, and its concentration is low below pH 8[1].
Q2: What type of buffer should I use for the conjugation reaction?
A2: A non-amine-containing buffer with a pKa in the desired alkaline range is recommended to avoid competing reactions. Carbonate buffer (e.g., 0.2 M, pH 9.0) and HEPES buffer (pH 8.5) are commonly used for this conjugation[2][3]. It is crucial to ensure the buffer itself does not contain primary or secondary amines that can react with the isothiocyanate group.
Q3: What is the recommended temperature for the conjugation reaction?
A3: The conjugation reaction can be performed at various temperatures, with 37°C being a frequently cited incubation temperature for reactions lasting approximately one hour[2]. Other protocols have successfully used temperatures such as 40°C for one hour or even 4°C for 24 hours [3][4]. The choice of temperature may depend on the thermal stability of the molecule being conjugated. Higher temperatures can increase the reaction rate but may risk denaturing sensitive proteins.
Q4: How does the ratio of this compound to my molecule affect the conjugation?
A4: The molar ratio of this compound to your molecule (e.g., antibody) is a critical parameter that influences the average number of DOTA molecules conjugated per molecule (the conjugation ratio)[2][5]. Increasing the molar excess of this compound will generally lead to a higher conjugation ratio[2]. However, an excessively high number of conjugated DOTA molecules can potentially alter the biological properties, such as immunoreactivity and pharmacokinetics, of the final product[2][6]. It is advisable to optimize this ratio for your specific application.
Q5: How can I remove unreacted this compound after the conjugation reaction?
A5: Unreacted this compound and other small molecules can be removed using size-based separation techniques. Ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is a common and effective method[2][7]. Size exclusion chromatography (SEC) is another suitable technique for purifying the conjugated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation efficiency | Suboptimal pH: The reaction pH is too low, resulting in the protonation of the primary amines and reduced reactivity.[1] | - Ensure the reaction buffer is at the optimal pH range of 8.5-9.5.[1] - Verify the pH of the reaction mixture after adding all components. |
| Hydrolysis of this compound: The isothiocyanate group is susceptible to hydrolysis, especially at high pH and in aqueous solutions. | - Prepare the this compound solution immediately before use. - Minimize the time the reagent is in an aqueous buffer before initiating the reaction. | |
| Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary or secondary amines (e.g., Tris buffer). | - Use a non-amine-containing buffer such as carbonate or borate buffer. | |
| Inactive this compound: The reagent may have degraded due to improper storage. | - Store this compound under the recommended conditions (typically at –20°C, dry, and protected from light)[8]. - Use a fresh vial of the reagent. | |
| Degradation or aggregation of the target molecule (e.g., antibody) | High pH: The target molecule may not be stable at the alkaline pH required for the conjugation reaction.[9] | - Perform the reaction at the lower end of the optimal pH range (e.g., pH 8.5). - Reduce the reaction time or temperature. - Screen for buffer additives that may stabilize your protein at high pH. |
| High Temperature: The incubation temperature may be too high for the thermal stability of your molecule. | - Lower the incubation temperature (e.g., from 37°C to room temperature or 4°C) and increase the reaction time accordingly. | |
| High degree of aggregation post-conjugation | High conjugation ratio: An excessive number of conjugated DOTA molecules can lead to changes in protein conformation and solubility. | - Reduce the molar excess of this compound used in the reaction. - Optimize the reaction time to achieve a lower conjugation ratio. |
| Solvent conditions: The pH of the final product solution may be near the isoelectric point of the conjugate, leading to aggregation. | - After purification, ensure the conjugate is in a buffer with a pH that maintains its solubility and stability. |
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 8.5 - 9.5 | Critical for deprotonation of primary amines.[1] |
| Temperature | 4°C - 40°C | The optimal temperature depends on the stability of the target molecule and the desired reaction time. 37°C is common for shorter incubations.[2][3][4] |
| Buffer | Carbonate, Borate, or HEPES | Must be free of primary and secondary amines. |
| Molar Ratio | 5 to 50-fold molar excess of this compound | This should be optimized to achieve the desired conjugation ratio for the specific application.[2] |
| Reaction Time | 1 - 24 hours | Dependent on temperature, pH, and the reactivity of the target molecule. |
Experimental Protocol: General Guideline for Antibody Conjugation
This protocol provides a general workflow for the conjugation of this compound to an antibody. Optimization of specific parameters (e.g., molar ratio, incubation time) is recommended for each specific antibody.
-
Antibody Preparation:
-
Exchange the antibody into a suitable conjugation buffer (e.g., 0.2 M carbonate buffer, pH 9.0) using ultrafiltration or dialysis.
-
Adjust the antibody concentration to a working concentration (e.g., 1-10 mg/mL).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in an anhydrous, water-miscible solvent such as DMSO to a stock concentration (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at the chosen temperature (e.g., 37°C) for a specified time (e.g., 1 hour) with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound and byproducts by purifying the conjugate. This is typically done by repeated ultrafiltration using a device with an appropriate MWCO for the antibody.
-
The final purified conjugate should be formulated in a buffer suitable for its long-term stability and subsequent applications.
-
-
Characterization:
-
Determine the protein concentration of the final conjugate (e.g., by measuring absorbance at 280 nm).
-
Characterize the conjugation ratio (average number of DOTA molecules per antibody) using methods such as MALDI-TOF mass spectrometry[5].
-
Assess the integrity and purity of the conjugate using techniques like SDS-PAGE and size-exclusion chromatography.
-
If applicable, evaluate the immunoreactivity of the conjugated antibody to ensure it retains its binding affinity for its target antigen.
-
Experimental Workflow Diagram
Caption: Workflow for the conjugation of this compound to an antibody.
References
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (p-SCN-Bn)-DOTA Immunoconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of (p-SCN-Bn)-DOTA immunoconjugates, with a primary focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for conjugating p-SCN-Bn-DOTA to an antibody?
A1: The conjugation of p-SCN-Bn-DOTA to an antibody occurs through the reaction of the isothiocyanate group (-SCN) on the DOTA chelator with the primary amine groups (-NH2) of lysine residues on the antibody's surface. This reaction forms a stable thiourea bond, covalently linking the DOTA chelator to the antibody. The reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the lysine residues are deprotonated and thus more nucleophilic.[1][2]
Q2: What are the primary causes of aggregation during the preparation of this compound immunoconjugates?
A2: Aggregation of this compound immunoconjugates can be triggered by several factors:
-
Conjugation Conditions: Suboptimal pH, high temperature, or prolonged incubation times during the conjugation reaction can induce conformational changes in the antibody, leading to aggregation.[2]
-
High Chelator-to-Antibody Ratio: A high number of DOTA molecules conjugated per antibody can alter the protein's surface properties, increase hydrophobicity, and promote intermolecular interactions that lead to aggregation.[3]
-
Buffer Composition: Inappropriate buffer systems lacking stabilizing excipients can fail to protect the antibody from stresses during conjugation and storage.
-
Purification and Storage: The purification process itself, as well as freeze-thaw cycles and long-term storage without appropriate cryoprotectants, can induce aggregation.[4][5]
Q3: How does the chelator-to-antibody ratio (CAR) impact the properties of the immunoconjugate?
A3: The CAR is a critical parameter that influences the biological activity and stability of the immunoconjugate. A higher CAR can lead to a decrease in immunoreactivity, as DOTA molecules may attach to lysine residues in or near the antigen-binding site.[3] Furthermore, an increased number of DOTA molecules can accelerate blood clearance and increase uptake by the liver and spleen.[3] While a sufficient number of DOTA molecules is necessary for effective radiolabeling, a high CAR is also associated with a greater propensity for aggregation.[3]
Q4: What are the recommended storage conditions for this compound immunoconjugates?
A4: For short-term storage (a few weeks to months), storing the immunoconjugate at 4°C in a stabilizing buffer is often sufficient.[6] For long-term stability, lyophilization (freeze-drying) is highly recommended.[4][5][7] Lyophilized products should be stored at -20°C or below and protected from light.[8] It is generally not recommended to store liquid formulations of immunoconjugates frozen without cryoprotectants, as this can lead to aggregation during freeze-thaw cycles.[6]
Q5: Which analytical techniques are best suited for detecting and quantifying aggregation in my immunoconjugate preparation?
A5: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is the most widely used method for quantifying soluble aggregates in protein therapeutics.[9][10][11][12] Other valuable techniques include:
-
Asymmetrical Flow Field-Flow Fractionation (AF4): Can detect a wider range of aggregate sizes than SE-HPLC.[12]
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): Provides detailed information on the size and shape of aggregates.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of aggregation observed immediately after conjugation. | Suboptimal reaction pH: The pH may be too high or too low, causing antibody denaturation. | Optimize the conjugation pH within the recommended range of 8.5-9.5. Perform small-scale trials to determine the optimal pH for your specific antibody. |
| High chelator-to-antibody molar ratio: Too many DOTA molecules are being conjugated, leading to increased hydrophobicity and aggregation. | Reduce the molar excess of p-SCN-Bn-DOTA used in the conjugation reaction. Aim for a lower, yet sufficient, number of DOTA molecules per antibody (typically 1-8).[3][13] | |
| Prolonged incubation time or high temperature: The antibody is being exposed to stressful conditions for too long. | Reduce the incubation time and/or temperature of the conjugation reaction. A typical starting point is 1 hour at 37°C.[3] | |
| Increased aggregation after purification. | Harsh elution conditions: The buffer used to elute the immunoconjugate from the purification column may be causing it to aggregate. | If using ion-exchange chromatography, consider using a shallower gradient or a buffer with a different pH or salt concentration for elution. For size-exclusion chromatography, ensure the mobile phase is compatible with your immunoconjugate's stability. |
| Concentration-induced aggregation: The immunoconjugate is aggregating as its concentration increases during purification. | Add stabilizing excipients such as sucrose, trehalose, or arginine to the elution and final formulation buffers. | |
| Aggregation during storage or after freeze-thaw cycles. | Inadequate formulation buffer: The storage buffer lacks the necessary components to maintain the stability of the immunoconjugate. | Formulate the immunoconjugate in a buffer containing cryoprotectants (e.g., sucrose, trehalose) and/or surfactants (e.g., Polysorbate 20 or 80).[5][6] |
| Instability during freezing: The process of freezing and thawing is causing the immunoconjugate to aggregate. | Lyophilize the immunoconjugate for long-term storage. This removes water and can significantly improve stability.[4][5][7] If lyophilization is not possible, perform a controlled, slow freeze and rapid thaw. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general guideline for conjugating p-SCN-Bn-DOTA to an antibody, with considerations for minimizing aggregation.
Materials:
-
Antibody of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., PD-10 desalting column)
-
Final formulation buffer (e.g., PBS with 5% sucrose)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer (0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 5-10 mg/mL.
-
p-SCN-Bn-DOTA Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of the p-SCN-Bn-DOTA solution to achieve the desired molar ratio of chelator to antibody (start with a 10-20 fold molar excess).
-
Slowly add the p-SCN-Bn-DOTA solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.
-
-
Purification:
-
Remove unconjugated p-SCN-Bn-DOTA and reaction byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with the final formulation buffer.
-
Collect the fractions containing the immunoconjugate.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Assess the degree of aggregation using SE-HPLC.
-
Determine the chelator-to-antibody ratio (e.g., by MALDI-TOF mass spectrometry).
-
Protocol 2: Quantification of Aggregation by SE-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for antibody analysis (e.g., TSKgel G3000SWxl)
Mobile Phase:
-
A common mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0. The exact composition may need to be optimized for your specific immunoconjugate.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the immunoconjugate sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species to determine the extent of aggregation.
Data Summary Tables
Table 1: Influence of Chelator:Antibody Molar Ratio on Conjugation Outcome
| Initial Molar Ratio (DOTA:Antibody) | Resulting DOTA/Antibody (Average) | Effect on Immunoreactivity | Reference |
| 5:1 | 1 | Not significantly affected | [3] |
| 10:1 | 2.5 | Not significantly affected | [3] |
| 20:1 | 3 | Not significantly affected | [3] |
| 30:1 | 6 | Not significantly affected | [3] |
| 40:1 | 8.5 | Not significantly affected | [3] |
| 50:1 | 11 | Significant loss of immunoreactivity | [3] |
| 20:1 | 6.1 | Not reported | [13] |
| 50:1 | 4.25 ± 1.04 | Not reported | [13] |
Table 2: Recommended Formulation Components for Stabilizing Immunoconjugates
| Component | Function | Typical Concentration | Reference |
| Sucrose/Trehalose | Cryoprotectant, Stabilizer | 5-10% (w/v) | [5] |
| Arginine | Aggregation suppressor | 50-250 mM | |
| Polysorbate 20/80 | Surfactant (prevents surface adsorption) | 0.01-0.1% (v/v) | [14] |
| Histidine Buffer | Buffering agent | 10-25 mM | [4] |
| Phosphate Buffered Saline (PBS) | Buffering agent | 1X | [14] |
Visualizations
Caption: Workflow for the conjugation of p-SCN-Bn-DOTA to an antibody.
Caption: Troubleshooting logic for addressing aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Freeze-drying for the preservation of immunoengineering products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 9. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (p-SCN-Bn)-DOTA Reaction Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (p-SCN-Bn)-DOTA conjugation and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction mixtures.
| Symptom | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Low antibody/protein concentration. | Concentrate the antibody/protein solution to >0.5 mg/mL. An antibody concentration and clean-up kit can be used. |
| Impure antibody/protein (>95% purity is recommended). | Purify the antibody/protein prior to conjugation to remove protein impurities that compete for the label. | |
| Presence of primary amines (e.g., Tris buffer, glycine) in the reaction buffer. | Perform a buffer exchange into a suitable buffer free of primary amines, such as carbonate/bicarbonate or borate buffer. | |
| Incorrect pH of the reaction mixture. | The conjugation reaction is most efficient at an alkaline pH of 8.0-9.0 to ensure the primary amine groups on lysine residues are deprotonated and available for reaction.[1][2] | |
| Inactive p-SCN-Bn-DOTA. | Use fresh or properly stored p-SCN-Bn-DOTA. Avoid repeated freeze-thaw cycles. | |
| Presence of Unreacted p-SCN-Bn-DOTA After Purification | Inefficient purification method. | For antibody-DOTA conjugates, ultrafiltration with an appropriate molecular weight cutoff (e.g., 30 kDa) is effective for removing unreacted chelator.[3][4] Multiple washing steps may be necessary. For smaller peptide conjugates, reversed-phase HPLC is the preferred method of purification. |
| Antibody/Protein Aggregation | High degree of conjugation. | Optimize the molar ratio of p-SCN-Bn-DOTA to antibody to avoid excessive modification, which can lead to aggregation.[3] |
| Instability of the conjugate in the storage buffer. | After purification, exchange the conjugate into a buffer that is optimal for its stability. Consider adding stabilizers if necessary. | |
| Freeze-thaw cycles. | Aliquot the purified conjugate and store at the recommended temperature to avoid repeated freezing and thawing. | |
| Unexpected Peaks in HPLC Chromatogram | Hydrolysis of the isothiocyanate group. | Prepare the p-SCN-Bn-DOTA solution immediately before use. |
| Presence of impurities in the starting materials. | Use high-purity p-SCN-Bn-DOTA and biomolecule. | |
| Formation of side-products during the reaction. | Optimize reaction conditions (pH, temperature, reaction time) to minimize the formation of side-products. | |
| Metal ion impurities complexed with DOTA. | Use high-purity water and reagents to avoid metal contamination.[3] | |
| Poor Peak Shape in HPLC (Tailing, Broadening) | Secondary interactions with the stationary phase. | For reversed-phase HPLC, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. |
| Column overload. | Inject a smaller amount of the sample onto the column. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the recommended range for the column. If necessary, replace the column. |
Frequently Asked Questions (FAQs)
Reaction and Conjugation
Q1: What is the optimal pH for conjugating p-SCN-Bn-DOTA to an antibody or peptide?
The optimal pH for the reaction between the isothiocyanate group of p-SCN-Bn-DOTA and primary amines on an antibody or peptide is between 8.0 and 9.0.[1][2] At this alkaline pH, the amino groups of lysine residues are sufficiently deprotonated to act as effective nucleophiles.
Q2: What buffers are recommended for the conjugation reaction?
Carbonate/bicarbonate buffer (pH 8.5-9.0) or borate buffer (pH 8.0-8.5) are commonly used. It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with p-SCN-Bn-DOTA.
Q3: What is a typical molar ratio of p-SCN-Bn-DOTA to antibody for conjugation?
Molar ratios can range from 5:1 to 100:1 (p-SCN-Bn-DOTA:antibody) and should be optimized for the specific antibody and desired degree of labeling.[3][4] A common starting point is a 10- to 20-fold molar excess of the chelator.[3][4]
Purification
Q4: What is the best method to purify an antibody-DOTA conjugate?
For large biomolecules like antibodies, ultrafiltration is a highly effective and commonly used method to remove unreacted p-SCN-Bn-DOTA.[3][4] Size exclusion chromatography (SEC) can also be used.
Q5: How can I purify a peptide-DOTA conjugate?
For smaller molecules like peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective purification method.
Analysis and Quality Control
Q6: How can I determine the number of DOTA molecules conjugated to my antibody?
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a direct method to determine the number of DOTA molecules conjugated per antibody.[4][5] The mass difference between the unconjugated and conjugated antibody is used to calculate the average number of attached chelators.
Q7: What are typical HPLC conditions for analyzing the purity of a DOTA conjugate?
The optimal HPLC conditions will depend on the properties of the conjugate. However, a common starting point for reversed-phase HPLC is a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[6]
| Analyte | Column Type | Mobile Phase | Detection | Reference |
| DOTA | Amaze SA | 10% Acetonitrile, 100 mM Sodium Phosphate pH 3 | 210 nm | [7] |
| ⁹⁰Y-DOTA Conjugates | C18 Reversed-Phase | Water (A) and Acetonitrile (B) with 0.1% TFA (gradient) | Radiometric | [6] |
| DOTA-Capsaicin Conjugate | RP-HPLC | 70% H₂O for 5 min, then 0-100% MeCN for 10 min | 240 nm | [8] |
Q8: How do I interpret the results of my purification and analysis?
For an antibody-DOTA conjugate purified by ultrafiltration, analysis by SDS-PAGE should show no significant degradation of the antibody.[4] MALDI-TOF-MS will confirm the successful conjugation and provide the DOTA-to-antibody ratio.[4] For a peptide-DOTA conjugate purified by RP-HPLC, the goal is to obtain a single, sharp peak for the desired product, well-resolved from any unreacted starting materials or side-products.
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of at least 0.5 mg/mL.
-
If necessary, perform a buffer exchange into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) or borate buffer (0.1 M, pH 8.0-8.5). This can be done using ultrafiltration or a desalting column.
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in the reaction buffer or a compatible organic solvent like DMSO immediately before use.
-
Add the desired molar excess of the p-SCN-Bn-DOTA solution to the antibody solution. A 20-fold molar excess is a common starting point.[4]
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 4 to 24 hours.[1][4]
-
-
Purification of the DOTA-Antibody Conjugate:
-
Remove the unreacted p-SCN-Bn-DOTA by ultrafiltration using a device with an appropriate molecular weight cutoff (e.g., 30 kDa).[3][4]
-
Wash the conjugate multiple times with a suitable buffer for storage (e.g., 0.5 M ammonium acetate, pH 5.5) until the absorbance of the filtrate at 280 nm is negligible, indicating the removal of the unbound chelator.[3][4]
-
Protocol 2: RP-HPLC Purification of a Peptide-DOTA Conjugate
-
Sample Preparation:
-
After the conjugation reaction, acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Develop a suitable gradient to separate the desired conjugate from the unreacted peptide and p-SCN-Bn-DOTA. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 280 nm if aromatic residues are present).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the peak of the desired conjugate.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (p-SCN-Bn)-DOTA and Antibody Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the molar ratio optimization of p-SCN-Bn-DOTA and antibody conjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation process.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (Low DOTA-to-Antibody Ratio) | Suboptimal pH of the conjugation buffer. The isothiocyanate group of p-SCN-Bn-DOTA reacts with primary amines (lysine residues) on the antibody, a reaction that is most efficient at an alkaline pH.[1][2] | Ensure the conjugation buffer (e.g., carbonate or borate buffer) has a pH between 8.5 and 9.5.[1][3] Verify the pH of your buffer immediately before use. |
| Inactive p-SCN-Bn-DOTA. The isothiocyanate group is sensitive to moisture and can hydrolyze over time, rendering it non-reactive. | Use a fresh vial of p-SCN-Bn-DOTA or one that has been stored under proper desiccated conditions. Consider performing a quality control check on the chelator if recurring issues arise. | |
| Insufficient molar excess of p-SCN-Bn-DOTA. A higher molar ratio of chelator to antibody is often needed to drive the reaction forward.[1][4] | Increase the molar ratio of p-SCN-Bn-DOTA to antibody. Ratios can range from 5:1 to 50:1.[4] It is recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the optimal ratio for your specific antibody.[4][5] | |
| Presence of primary amine-containing buffers (e.g., Tris) in the antibody solution. These will compete with the antibody's lysine residues for reaction with the p-SCN-Bn-DOTA. | Buffer exchange the antibody into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or a carbonate/borate buffer prior to conjugation.[4] | |
| Reduced Immunoreactivity of the Conjugate | High number of conjugated DOTA molecules. Excessive conjugation can lead to the modification of lysine residues within the antigen-binding site of the antibody, thus hindering its ability to bind to its target.[4] | Reduce the molar ratio of p-SCN-Bn-DOTA to antibody used in the conjugation reaction.[4] Perform a titration experiment to find the highest DOTA-to-antibody ratio that maintains acceptable immunoreactivity. |
| Harsh reaction conditions (e.g., prolonged incubation time, high temperature). These conditions can lead to antibody denaturation and aggregation. | Optimize the reaction time and temperature. Conjugations are typically carried out for 1-4 hours at room temperature or 37°C, or overnight at 4°C.[4][6] Shorter incubation times are preferable if aggregation is observed. | |
| Antibody Aggregation | High antibody concentration during conjugation. | Perform the conjugation at a lower antibody concentration. If the antibody needs to be concentrated post-conjugation, this can be done after the purification step. |
| Inappropriate buffer conditions. | Ensure the buffer has the appropriate ionic strength and pH to maintain antibody stability. | |
| Low Radiochemical Yield During Labeling | Insufficient number of DOTA chelators per antibody. | Increase the molar ratio of p-SCN-Bn-DOTA during the conjugation step to achieve a higher DOTA-to-antibody ratio.[3] |
| Presence of metal contaminants in buffers or on labware. Competing metal ions can occupy the DOTA chelators, preventing radiolabeling. | Use metal-free buffers and labware. Treat all solutions with Chelex or use commercially available metal-free reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of p-SCN-Bn-DOTA to antibody for conjugation?
There is no single optimal ratio, as it is highly dependent on the specific antibody and the desired application.[4] However, a common starting point is a 10:1 to 20:1 molar ratio of p-SCN-Bn-DOTA to antibody.[1][7] It is crucial to perform an optimization study using a range of molar ratios (e.g., 3:1, 6:1, 12:1 or 5:1, 10:1, 20:1, 50:1) to determine the best balance between conjugation efficiency and retained immunoreactivity for your specific antibody.[3][4]
Q2: How does the molar ratio affect the final product?
The molar ratio of p-SCN-Bn-DOTA to antibody directly influences the average number of DOTA molecules conjugated to each antibody (the chelator-to-antibody ratio, or CAR).
-
Higher molar ratios generally lead to a higher CAR, which can result in a higher specific activity upon radiolabeling.[4] However, excessively high CARs can lead to a loss of immunoreactivity and altered pharmacokinetic properties, such as increased liver uptake.[4][8]
-
Lower molar ratios result in a lower CAR. This may preserve the antibody's function but could lead to lower radiochemical yields and specific activity.[3]
Q3: What buffer system is recommended for the conjugation reaction?
An alkaline buffer with a pH between 8.5 and 9.5 is recommended to facilitate the reaction between the isothiocyanate group of p-SCN-Bn-DOTA and the primary amines of the antibody's lysine residues.[1][2] Commonly used buffers include:
It is critical to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.
Q4: How can I determine the number of DOTA molecules conjugated to my antibody?
Several methods can be used to determine the chelator-to-antibody ratio (CAR):
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is a direct and accurate method to determine the distribution of DOTA-antibody species.[9][10]
-
Colorimetric Assays: These methods involve the use of a dye that interacts with the metal-chelating properties of DOTA.[10]
-
Radiolabeling with a known amount of radionuclide: This method can provide an estimate of the functional DOTA molecules available for chelation.
Q5: What are the typical reaction conditions for the conjugation?
Typical reaction conditions are:
-
Temperature: Room temperature (around 25°C) or 37°C.[1][4] Some protocols may use 4°C for overnight incubations.[6]
-
Time: 1 to 8 hours.[3][4] The optimal time should be determined experimentally.
-
Agitation: Gentle mixing or stirring during the reaction can improve conjugation efficiency.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on p-SCN-Bn-DOTA and antibody conjugation.
Table 1: Molar Ratios and Resulting DOTA/Antibody Ratios
| Initial Molar Ratio (DOTA:Antibody) | Resulting Average DOTA/Antibody Ratio | Antibody | Reference |
| 5:1 | 1.62 ± 0.5 | Rituximab | [5] |
| 10:1 | 6.42 ± 1.72 | Rituximab | [5] |
| 20:1 | ~4 | Rituximab | [5] |
| 50:1 | 11.01 ± 2.64 | Rituximab | [5] |
| 5:1 | 1 | 1C1m-Fc | [4] |
| 10:1 | 2.5 | 1C1m-Fc | [4] |
| 20:1 | 3 | 1C1m-Fc | [4] |
| 30:1 | 6 | 1C1m-Fc | [4] |
| 40:1 | 8 | 1C1m-Fc | [4] |
| 50:1 | 11 | 1C1m-Fc | [4] |
| 3:1 | Not Specified | hu5A10 | [3] |
| 6:1 | Not Specified | hu5A10 | [3] |
| 12:1 | Not Specified | hu5A10 | [3] |
Table 2: Reaction Conditions for p-SCN-Bn-DOTA Conjugation
| Parameter | Condition | Reference |
| pH | 9.0 - 9.2 | [3][4] |
| Buffer | 0.2 M Carbonate or 0.07 M Sodium Borate | [3][4] |
| Temperature | 37°C or Room Temperature | [3][4] |
| Time | 1 - 8 hours | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for p-SCN-Bn-DOTA Conjugation to an Antibody
This protocol provides a general framework. Optimization of molar ratio, incubation time, and temperature is recommended for each specific antibody.
1. Antibody Preparation:
- Buffer exchange the antibody into a 0.1 M sodium carbonate buffer (pH 9.0). This can be achieved using a desalting column or through ultrafiltration.
- Determine the final concentration of the antibody using a spectrophotometer at 280 nm.
2. Preparation of p-SCN-Bn-DOTA Solution:
- Dissolve p-SCN-Bn-DOTA in a small amount of DMSO and then dilute to the final desired concentration with the conjugation buffer (0.1 M sodium carbonate, pH 9.0). Prepare this solution immediately before use.
3. Conjugation Reaction:
- Add the desired molar excess of the p-SCN-Bn-DOTA solution to the antibody solution.
- Incubate the reaction mixture for 1-4 hours at 37°C with gentle stirring.
4. Purification of the DOTA-Antibody Conjugate:
- Remove the unreacted p-SCN-Bn-DOTA and byproducts by size-exclusion chromatography (e.g., using a NAP-5 or PD-10 column) equilibrated with a suitable buffer for storage, such as 0.2 M ammonium acetate buffer (pH 5.5).[3]
- Collect the fractions containing the purified DOTA-antibody conjugate.
5. Characterization of the Conjugate:
- Determine the protein concentration of the purified conjugate.
- Measure the DOTA-to-antibody ratio using mass spectrometry or a colorimetric assay.
- Assess the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA or flow cytometry).
Visualizations
Caption: Experimental workflow for p-SCN-Bn-DOTA antibody conjugation.
Caption: Impact of molar ratio on key conjugate properties.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient 1-Step Radiolabeling of Monoclonal Antibodies to High Specific Activity with 225Ac for α-Particle Radioimmunotherapy of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Quality Control of (p-SCN-Bn)-DOTA Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (p-SCN-Bn)-DOTA radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiopharmaceuticals?
A1: this compound (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelating agent.[1][2][3] It has two key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic cage that strongly binds to a variety of radiometals, such as Lutetium-177, Yttrium-90, Gallium-68, and Actinium-225.[3][4][5] This strong chelation is crucial to prevent the release of the radioactive metal in the body, which could cause unwanted radiation exposure to healthy tissues.[4]
-
p-SCN-Bn (para-isothiocyanatobenzyl) group: This functional group reacts with primary amine groups on biomolecules, such as the lysine residues of antibodies or peptides, to form a stable thiourea bond.[3][5][6]
This dual functionality allows this compound to act as a linker, securely attaching a therapeutic or diagnostic radionuclide to a targeting molecule that can then be directed to a specific site in the body, such as a tumor.[2][7]
Q2: How many this compound molecules should I conjugate to my antibody/peptide?
A2: The optimal number of DOTA molecules per antibody or peptide can vary. Studies have shown that an average of 4 to 6 DOTA molecules per antibody is often sufficient for successful radiolabeling without significantly impacting the antibody's immunoreactivity.[1] For instance, one study reported an average of 6.1 p-SCN-Bn-DOTA groups per rituximab molecule, which was suitable for labeling.[1] Another investigation with trastuzumab determined an average of 4.9 p-SCN-Bn-DOTA molecules per antibody.[8][9] The ideal ratio should be determined empirically for each new conjugate to balance high specific activity with retained biological function.
Q3: What are the critical quality control tests for this compound radiopharmaceuticals?
A3: A comprehensive quality control program is essential to ensure the safety and efficacy of this compound radiopharmaceuticals.[10][11] Key tests include:
-
Radiochemical Purity (RCP): To determine the percentage of the radionuclide that is successfully chelated to the DOTA-biomolecule conjugate.[12][13][14]
-
Stability: To assess the integrity of the radiopharmaceutical over time in relevant conditions, such as in saline or human serum.[8][15]
-
Chelator-to-Antibody/Peptide Ratio: To quantify the average number of DOTA molecules attached to each biomolecule.[1]
-
Protein Integrity: To ensure the antibody or peptide has not degraded during the conjugation and labeling process.[1]
-
Radionuclidic Purity: To confirm the identity and purity of the radionuclide being used.[16]
-
Sterility and Endotoxin Testing: To ensure the final product is free from microbial contamination and pyrogens.[16]
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency / Poor Radiochemical Purity (RCP)
Problem: The radiochemical purity of the final product is below the acceptable limit (typically >95%). This indicates a significant amount of "free" radionuclide not bound to the DOTA-conjugate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect pH of reaction mixture | The optimal pH for radiolabeling DOTA conjugates is typically between 4.0 and 5.5 for many radionuclides like Lu-177 and Ga-68.[13] Adjust the pH of your reaction buffer accordingly. For some radionuclides like Ac-225, a higher pH (e.g., 8.5) may be required.[17] |
| Presence of trace metal contaminants | Trace metal impurities in reagents or on glassware can compete with the radionuclide for chelation by DOTA. Use metal-free buffers and acid-washed, metal-free vials and equipment. |
| Suboptimal reaction temperature | While some DOTA-peptide labeling can be performed at room temperature, others require heating (e.g., 95°C) to achieve high efficiency.[12][15] However, for temperature-sensitive antibodies, lower temperatures (e.g., 37-40°C) and longer incubation times are necessary.[8][9][17] Optimize the temperature for your specific conjugate. |
| Insufficient incubation time | The reaction may not have proceeded to completion. Extend the incubation time and test RCP at various time points to determine the optimal duration. |
| Low precursor concentration/molar activity | The concentration of the DOTA-conjugate may be too low relative to the amount of radioactivity. Increase the amount of the DOTA-conjugate in the reaction. |
| Oxidation or degradation of the DOTA-conjugate | Ensure the DOTA-conjugate has been stored properly and has not degraded. Consider adding antioxidants like ascorbic acid to the reaction mixture, especially for radionuclides sensitive to oxidation. |
Issue 2: In-vitro Instability (Release of Radionuclide over Time)
Problem: The radiopharmaceutical shows high initial RCP, but the purity decreases over time when stored or incubated in saline or serum, indicating that the radionuclide is being released from the DOTA chelate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Chelation | The radiolabeling reaction may not have fully completed, leaving some radionuclide weakly associated rather than securely chelated. Ensure optimal reaction conditions (pH, temperature, time) are used. |
| Transchelation to other molecules | Components in the storage solution or serum (e.g., other metal-binding proteins) may be "stealing" the radionuclide from the DOTA. While DOTA forms very stable complexes, this can still be a concern.[18] Ensure the final product is properly purified to remove any components that might facilitate this. |
| Radiolysis | High levels of radioactivity can generate reactive oxygen species that damage the DOTA chelate or the biomolecule, leading to the release of the radionuclide.[16] Consider adding radical scavengers such as ethanol or ascorbic acid to the final formulation.[13] |
| Presence of Isomers with Different Stabilities | The conjugation of this compound can result in different isomers of the final product, which may have varying stabilities.[15] This can sometimes be observed as multiple peaks on an HPLC chromatogram. While difficult to control, understanding this can help interpret stability data. |
Issue 3: Poor Immunoreactivity of the Final Product
Problem: The radiolabeled antibody shows reduced binding to its target antigen compared to the unconjugated antibody.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High number of chelators per antibody | Conjugating too many DOTA molecules can sterically hinder the antigen-binding sites of the antibody or alter its conformation.[1] Reduce the molar ratio of this compound to antibody during the conjugation reaction. |
| Harsh conjugation or labeling conditions | High temperatures, extreme pH, or the use of organic solvents can denature the antibody. Use milder reaction conditions. For example, perform radiolabeling at 37°C instead of higher temperatures.[17] |
| Aggregation of the immunoconjugate | The conjugation process can sometimes lead to protein aggregation, which will reduce the amount of active, monomeric antibody.[19][20] Analyze the product using size-exclusion chromatography (SEC-HPLC) to detect aggregates and optimize conjugation and purification steps to minimize their formation. |
Experimental Protocols
Protocol 1: Radiochemical Purity (RCP) Determination by Radio-TLC
This is a common method to quickly assess the percentage of free radionuclide versus the labeled product.
Materials:
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Developing chamber
-
Mobile phase (solvent system) - this is specific to the radiopharmaceutical. For example:
-
Radio-TLC scanner or a gamma counter
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm.
-
Carefully spot a small volume (~1-2 µL) of the radiopharmaceutical onto the origin line of an ITLC-SG strip.
-
Place the strip into the developing chamber, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front.
-
Remove the strip, allow it to dry, and determine the distribution of radioactivity using a radio-TLC scanner.
-
Interpretation: In many systems, the radiolabeled antibody remains at the origin (Rf = 0), while the free radionuclide moves with the solvent front (Rf = 1.0).
-
Calculation: RCP (%) = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) * 100
Protocol 2: Stability in Human Serum
This protocol assesses the stability of the radiopharmaceutical in a biologically relevant medium.
Materials:
-
Final radiopharmaceutical product
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or HPLC system for RCP analysis
Procedure:
-
Add a known amount of the radiopharmaceutical to a vial containing human serum (e.g., 10 µL of product in 190 µL of serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the mixture.
-
Determine the RCP of the aliquot using a validated method like Radio-TLC (Protocol 1) or HPLC.
-
Plot the RCP (%) versus time to assess the stability. A stable conjugate will show minimal decrease in RCP over the time course of the experiment. Studies have shown high stability for conjugates like ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab, with less than 1.5% release of lutetium-177 after 72 hours.[8][9]
Visualizations
Caption: General workflow for the preparation and quality control of a this compound radiopharmaceutical.
Caption: Troubleshooting logic for low radiochemical purity in this compound radiolabeling.
References
- 1. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p-SCN-Bn-DOTA|CAS 127985-74-4|DC Chemicals [dcchemicals.com]
- 8. Investigation of p-SCN-Bn-DOTA-trastuzumab labeled with radioactive and non-radioactive lutetium and yttrium: a crucial step for future applications - UGD Academic Repository [eprints.ugd.edu.mk]
- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial [mdpi.com]
- 17. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
- 20. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor radiochemical purity with (p-SCN-Bn)-dota
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (p-SCN-Bn)-DOTA for radiolabeling applications.
Troubleshooting Guide: Overcoming Poor Radiochemical Purity
Low radiochemical purity is a common challenge in the development of radiopharmaceuticals. The following table outlines potential causes and solutions for issues encountered during conjugation and radiolabeling with this compound.
| Problem | Potential Cause | Recommended Solution | Quantitative Impact/Consideration |
| Low Conjugation Efficiency | Hydrolysis of p-SCN-Bn-DOTA: The isothiocyanate (-SCN) group is susceptible to hydrolysis, especially at non-optimal pH. | Maintain a basic pH (8.5-9.5) during the conjugation reaction. Use freshly prepared p-SCN-Bn-DOTA solution. | The rate of isothiocyanate hydrolysis increases at acidic or highly alkaline pH.[1][2][3] |
| Suboptimal Molar Ratio: An insufficient molar excess of p-SCN-Bn-DOTA to the antibody/peptide can lead to a low number of chelators per molecule. | Increase the molar ratio of p-SCN-Bn-DOTA to the biomolecule. Common starting ratios range from 10:1 to 50:1.[4][5] | A higher chelator-to-antibody ratio generally leads to higher radiolabeling efficiency. For example, increasing the molar excess of DFO-to-antibody from 3-fold to 20-fold increased the average chelator-to-antibody ratio from 0.4 to 2.0, which in turn increased the radiochemical yield from 24.3% to 98.7%.[6] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the antibody/peptide for reaction with the -SCN group. | Use non-amine-containing buffers such as carbonate/bicarbonate or phosphate buffer at pH 8.5-9.5. | Any primary amine will react with the isothiocyanate, reducing the amount available for conjugation to the target biomolecule. | |
| Low Radiochemical Yield | Metal Ion Impurities: Trace metal contaminants (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Pb²⁺) in buffers or the radionuclide solution can compete with the desired radionuclide for chelation by DOTA.[7][8] | Use metal-free buffers and reagents. Treat buffers with Chelex 100 resin to remove metal contaminants.[9][10] | For ¹⁷⁷Lu-DOTA labeling, the presence of 20 molar equivalents of Zn²⁺ or Pb²⁺ can reduce the radiochemical yield to below 10%.[11] |
| Suboptimal pH for Radiolabeling: The optimal pH for radiolabeling with many radiometals (e.g., ¹⁷⁷Lu, ⁹⁰Y) is typically in the acidic range (pH 4.0-5.5). | Adjust the pH of the DOTA-conjugated biomolecule solution to the optimal range for the specific radionuclide using a suitable buffer (e.g., ammonium acetate, sodium acetate). | For DOTA-peptide labeling, kinetics are optimal at pH 4-4.5; pH <4 strongly slows down the reaction.[12] | |
| Incorrect Temperature or Incubation Time: Radiolabeling with DOTA often requires heating to facilitate efficient chelation. | Optimize the reaction temperature and incubation time. Typical conditions range from 37°C to 95°C for 15 to 60 minutes. | For some radionuclides, labeling can be completed in 20 minutes at 80°C.[12] | |
| Formation of Aggregates | High Chelator-to-Antibody Ratio: Excessive conjugation of DOTA molecules to an antibody can lead to protein aggregation.[4] | Optimize the molar ratio of p-SCN-Bn-DOTA to the antibody to achieve a balance between high specific activity and maintaining protein integrity. | While a higher ratio can improve labeling, it may also alter the antibody's properties.[5] |
| Inadequate Purification: Residual unconjugated p-SCN-Bn-DOTA or other reaction components can contribute to aggregate formation. | Purify the DOTA-conjugated antibody using size-exclusion chromatography (e.g., PD-10 column) or ultrafiltration to remove excess reagents.[13] | Effective purification is crucial for a high-purity final product.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating p-SCN-Bn-DOTA to an antibody?
A1: The optimal pH for the conjugation reaction is typically between 8.5 and 9.5. This basic environment facilitates the reaction between the isothiocyanate group of p-SCN-Bn-DOTA and the primary amine groups (e.g., lysine residues) on the antibody to form a stable thiourea bond.[14]
Q2: How can I determine the number of DOTA molecules conjugated to my antibody?
A2: The number of DOTA molecules per antibody, or the chelator-to-antibody ratio (CAR), can be determined using several methods. One common technique is MALDI-TOF mass spectrometry, where the mass difference between the unconjugated and conjugated antibody is used to calculate the average number of attached DOTA molecules.[6] Alternatively, a functional assay involving titration with a known concentration of a non-radioactive metal ion (e.g., Lu³⁺ or Y³⁺) followed by measurement of the unbound metal can be used.[13]
Q3: What are the best quality control methods for assessing radiochemical purity?
A3: A combination of radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC) is recommended for assessing radiochemical purity.[13][15][16]
-
Radio-TLC: A rapid method to separate the radiolabeled antibody (which typically remains at the origin) from free radionuclide and smaller radiolabeled species that migrate with the solvent front.[17]
-
Radio-HPLC: Provides a more detailed analysis, separating the monomeric radiolabeled antibody from aggregates and other impurities. Size-exclusion chromatography (SEC-HPLC) is commonly used for this purpose.[18][19]
Q4: My radiolabeling yield is low despite successful conjugation. What should I investigate first?
A4: The most common culprit for low radiolabeling yields with pre-conjugated DOTA is the presence of competing metal ion impurities in your radionuclide solution or reaction buffers.[7][8] Ensure all solutions are prepared with metal-free water and that buffers are treated to remove trace metals. It is also crucial to verify that the pH of the radiolabeling reaction is optimal for the specific radionuclide you are using.[12]
Q5: Can I store the p-SCN-Bn-DOTA solution?
A5: It is highly recommended to use a freshly prepared solution of p-SCN-Bn-DOTA for conjugation. The isothiocyanate group is susceptible to hydrolysis in aqueous solutions over time.[1][2][3] If storage is necessary, aliquoting in an anhydrous solvent like DMSO and storing at -20°C or -80°C can prolong its shelf-life.[20]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general guideline for conjugating p-SCN-Bn-DOTA to a monoclonal antibody. Optimization may be required for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 9.0 (metal-free)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Phosphate Buffered Saline (PBS), pH 7.4 (metal-free)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 9.0) using a desalting column or ultrafiltration.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
p-SCN-Bn-DOTA Solution Preparation:
-
Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the p-SCN-Bn-DOTA solution to the antibody solution. A 20:1 molar ratio of DOTA:mAb is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated p-SCN-Bn-DOTA and any small molecule byproducts by size-exclusion chromatography (e.g., using a PD-10 column) equilibrated with metal-free PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified DOTA-mAb conjugate using a standard protein assay (e.g., BCA).
-
Determine the chelator-to-antibody ratio (CAR) using MALDI-TOF MS or a functional assay.
-
Store the DOTA-mAb conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with ¹⁷⁷Lu
This protocol describes the radiolabeling of a DOTA-conjugated antibody with Lutetium-177.
Materials:
-
DOTA-mAb conjugate in PBS, pH 7.4
-
¹⁷⁷LuCl₃ in HCl solution
-
0.25 M Ammonium Acetate Buffer, pH 5.5 (metal-free)
-
Heating block or water bath
-
Radio-TLC system (e.g., ITLC-SG strips and a suitable mobile phase)
-
Radio-HPLC system (optional, for detailed purity analysis)
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the DOTA-mAb conjugate (typically 100-500 µg) and ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution (activity will depend on the desired specific activity). The final pH of the reaction mixture should be between 4.5 and 5.5.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 37-42°C for 30-60 minutes. Higher temperatures (up to 95°C) may be required for some conjugates but can risk antibody denaturation.
-
-
Quenching (Optional):
-
To chelate any remaining free ¹⁷⁷Lu, a small amount of a DTPA solution (e.g., 50 mM, pH 7) can be added.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled antibody using a PD-10 column equilibrated with a suitable formulation buffer (e.g., saline with a stabilizing agent).
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC and/or radio-HPLC.
-
Measure the total radioactivity and calculate the specific activity.
-
Visualizations
Experimental Workflow for Antibody Conjugation and Radiolabeling
Caption: Experimental workflow for p-SCN-Bn-DOTA conjugation and subsequent radiolabeling.
Chemical Reaction of this compound with an Antibody
Caption: Conjugation reaction of p-SCN-Bn-DOTA with an antibody.
Troubleshooting Decision Tree for Poor Radiochemical Purity
Caption: Decision tree for troubleshooting poor radiochemical purity.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchportal.sckcen.be [researchportal.sckcen.be]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved quality control of [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to (p-SCN-Bn)-DOTA and Other Bifunctional Chelators in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals in the field of targeted radionuclide therapy and diagnostics, the choice of a bifunctional chelator is a critical decision that significantly impacts the performance of a radiopharmaceutical. This guide provides an objective comparison of p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, with other prevalent bifunctional chelators. The following sections present a comprehensive analysis based on experimental data, detailing key performance indicators, experimental methodologies, and visual workflows to aid in the selection of the optimal chelator for your research needs.
Introduction to Bifunctional Chelators
Bifunctional chelators are molecules that possess two key functionalities: a strong chelating moiety that securely binds a radiometal and a reactive functional group that allows for covalent conjugation to a targeting biomolecule, such as a peptide or antibody.[1][2] The stability of the resulting radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity and compromised imaging quality.[3] this compound is a widely used macrocyclic chelator, valued for the high thermodynamic stability of its complexes with a variety of radiometals.[4][5] The isothiocyanate group (-SCN) provides a convenient handle for conjugation to primary amines on biomolecules, forming a stable thiourea linkage.[5][6][7]
Quantitative Comparison of Key Performance Parameters
The selection of a bifunctional chelator is often a trade-off between several key performance parameters. This section provides a summary of quantitative data comparing this compound with other commonly used chelators, including DOTA-NHS-ester, CHX-A''-DTPA (a derivative of diethylenetriaminepentaacetic acid), and various NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives. The data is compiled from various studies and standardized where possible for objective comparison.
| Chelator | Radionuclide | Labeling Efficiency (%) | Labeling Conditions | In Vitro Stability (% intact after 24h in serum) | Reference |
| p-SCN-Bn-DOTA | 177Lu | >98 | 37°C, 1.5h | >95 | [8] |
| 64Cu | High | Room Temp, 20 min (at 125 nM) | >94 | [9][10] | |
| 68Ga | 95.3 ± 0.9 | 90°C, 10 min, pH 3.5 | Not specified | [11] | |
| 225Ac | High | 37°C, 1h | Stable | [6] | |
| DOTA-NHS-ester | 177Lu | >98 | Not specified | >95 | [8] |
| CHX-A''-DTPA | 177Lu | High | Not specified | High | [12] |
| 64Cu | Low | Not specified | 38.2 | [9] | |
| p-SCN-Bn-NOTA | 64Cu | 95 | Room Temp, 20 min (at 31 nM) | 97.5 ± 0.3 | [9][10] |
| 68Ga | >90 | Room Temp | Not specified | [13] | |
| p-SCN-Bn-DTPA | 177Lu | Not specified | Not specified | Not specified | [14] |
| 64Cu | Low | Not specified | Low | [9] |
Table 1: Comparison of Radiolabeling Efficiency and In Vitro Stability. This table summarizes the radiolabeling efficiency and in vitro serum stability of various bifunctional chelators with different radionuclides. Macrocyclic chelators like DOTA and NOTA derivatives generally exhibit higher stability compared to acyclic chelators like DTPA derivatives.[9]
| Chelator Conjugate | Radionuclide | Animal Model | Tumor Model | Tumor Uptake (%ID/g at 24h) | Liver Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Reference |
| 177Lu-DOTA-(SCN)-Rituximab | 177Lu | Nude Mice | Raji Lymphoma | 9.3 (at 72h) | High | Not specified | [8] |
| 177Lu-1B4M-DTPA-Nanobody | 177Lu | Nude Mice | HER2+ Tumor | 2.83 | Low | High | [12] |
| 64Cu-NOTA-Rituximab | 64Cu | Balb/C Mice | Normal | Not Applicable | Low | Not specified | [9][10] |
| 64Cu-DOTA-Rituximab | 64Cu | Balb/C Mice | Normal | Not Applicable | Low | Not specified | [9][10] |
| [68Ga]Ga-DOTA-Ahx-VGB3 | 68Ga | Nude Mice | 4T1 Breast Cancer | ~1.5 (at 1h) | Low | High | [15][16] |
Table 2: Comparison of In Vivo Biodistribution. This table presents the biodistribution data of different radiolabeled biomolecules in preclinical models. The choice of chelator can influence the pharmacokinetics and biodistribution of the radiopharmaceutical.[12][17] For instance, some studies suggest that 64Cu-NOTA conjugates exhibit lower liver uptake compared to their 64Cu-DOTA counterparts, which is attributed to the higher in vivo stability of the 64Cu-NOTA complex.[18][19]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of bifunctional chelators. Below are generalized methodologies for key experiments cited in this guide.
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the bifunctional chelator to a monoclonal antibody (mAb) via the formation of a stable thiourea bond.
-
Antibody Preparation: The mAb is buffer-exchanged into a metal-free carbonate or borate buffer (pH 8.5-9.0) using centrifugal filtration. The concentration is adjusted to 5-10 mg/mL.
-
Chelator Preparation: A stock solution of this compound is prepared in a metal-free, anhydrous solvent such as DMSO.
-
Conjugation Reaction: A 10- to 20-fold molar excess of the this compound solution is added to the antibody solution. The reaction mixture is incubated at room temperature or 37°C for 12-18 hours with gentle mixing.[6]
-
Purification: The unreacted chelator is removed by size-exclusion chromatography or repeated centrifugal filtration against a suitable buffer (e.g., 0.1 M sodium acetate, pH 6.5).
-
Characterization: The number of chelators conjugated per antibody molecule is determined using methods such as MALDI-TOF mass spectrometry or by a competitive radiometric assay.[14]
Radiolabeling with 177Lu
This protocol outlines the procedure for radiolabeling a DOTA-conjugated antibody with Lutetium-177.
-
Reaction Setup: In a sterile, metal-free vial, the DOTA-conjugated antibody (typically 100 µg) is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radionuclide Addition: 177LuCl3 in 0.05 M HCl is added to the reaction vial. The final reaction volume is adjusted with buffer.
-
Incubation: The reaction mixture is incubated at 37°C to 95°C for 30-60 minutes. The optimal temperature and time depend on the specific conjugate.
-
Quality Control: The radiochemical purity is determined by instant thin-layer chromatography (ITLC) using a suitable mobile phase (e.g., 50 mM DTPA, pH 5). The radiolabeled antibody remains at the origin, while free 177Lu moves with the solvent front.
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in human serum over time.
-
Incubation: The radiolabeled conjugate is added to human serum and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: The integrity of the radiolabeled conjugate in each aliquot is assessed by a suitable method, such as ITLC or size-exclusion HPLC, to determine the percentage of intact radiopharmaceutical.
In Vivo Biodistribution Study
This study determines the distribution and clearance of the radiopharmaceutical in a relevant animal model.
-
Animal Model: Tumor-bearing or healthy mice are used, depending on the study's objective.
-
Administration: A known amount of the radiopharmaceutical is administered intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), animals are euthanized, and major organs and tissues (including blood and tumor, if applicable) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Workflow and Comparative Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in comparing bifunctional chelators.
Caption: General experimental workflow for developing a radiopharmaceutical.
Caption: Key properties for comparing bifunctional chelators.
Conclusion
The selection of an appropriate bifunctional chelator is a multifaceted process that requires careful consideration of the radionuclide, the targeting biomolecule, and the desired in vivo performance. This compound remains a robust and widely utilized chelator due to its versatility and the high stability of its radiometal complexes. However, for specific applications, other chelators may offer advantages. For instance, NOTA derivatives often exhibit superior labeling kinetics and in vivo stability with 64Cu.[9][19] Conversely, acyclic chelators like DTPA derivatives, while sometimes demonstrating faster labeling, may have compromised in vivo stability.[9] This guide provides a framework for comparing these critical reagents, empowering researchers to make informed decisions in the development of novel and effective radiopharmaceuticals.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unife.it [iris.unife.it]
- 5. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of 177Lu-nanobodies for radioimmunotherapy of HER2-positive breast cancer: evaluation of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. d-nb.info [d-nb.info]
- 19. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer [mdpi.com]
In Vitro Stability of (p-SCN-Bn)-DOTA Conjugates: A Comparative Guide
For researchers and scientists engaged in the development of radiopharmaceuticals, the stability of the chelator-radionuclide complex is of paramount importance. The bifunctional chelator, p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is widely utilized for its ability to form stable complexes with a variety of radiometals and its capacity for covalent attachment to biomolecules via the isothiocyanate group. This guide provides a comparative overview of the in vitro stability of (p-SCN-Bn)-DOTA conjugates, supported by experimental data and detailed protocols.
Comparative Stability Data
The in vitro stability of this compound conjugates is typically assessed through serum stability assays and transchelation challenge studies. These experiments evaluate the robustness of the radiolabeled conjugate in a biologically relevant environment and its resistance to demetallation by competing chelators.
Serum Stability
Serum stability assays are crucial for predicting the in vivo behavior of a radiopharmaceutical. The data below summarizes the stability of various this compound conjugates in serum over time.
| Radiometal | Conjugated Molecule | Serum Type | Time Point | % Intact Conjugate | Reference |
| ⁶⁴Cu | Rituximab | Human | 48 h | >94% | [1][2] |
| ¹⁷⁷Lu | Nimotuzumab | Human | 10 days | 93.2% | |
| ¹⁷⁷Lu | Trastuzumab (F(ab')₂) | Human Serum Albumin | 96 h | 91.96 ± 0.26% | |
| ⁹⁰Y | Trastuzumab | Not specified | 72 h | <83% | |
| ²²⁵Ac | OTSA101 Antibody | Murine | 7 days | >96% | [3] |
| ²²⁵Ac | Antibody Construct | Human | Not specified | Stable | [4] |
Transchelation Challenge
Transchelation challenge assays assess the kinetic inertness of the radiometal-DOTA complex by introducing a strong competing chelator, such as EDTA or DTPA.
| Radiometal | Conjugate | Competing Chelator (Concentration) | Time Point | % Intact Conjugate | Reference |
| ⁶⁴Cu | Rituximab | Not specified | Not specified | High stability | [1][2] |
| ¹⁷⁷Lu | Nimotuzumab | DTPA (excess) | 10 days | 95.9% |
Comparison with Alternative Chelators
The choice of a bifunctional chelator can significantly impact the stability of the resulting radiopharmaceutical. The following table compares the in vitro stability of this compound with other commonly used chelators.
| Radiometal | Chelator | Conjugated Molecule | Serum Type | Time Point | % Intact Conjugate | Reference |
| ⁶⁴Cu | p-SCN-Bn-DOTA | Rituximab | Human | 48 h | >94% | [1][2] |
| ⁶⁴Cu | p-SCN-Bn-NOTA | Rituximab | Human | 48 h | ~97.5% | [1][2] |
| ⁶⁴Cu | p-SCN-Bn-Oxo-DO3A | Rituximab | Human | 48 h | >94% | [1][2] |
| ⁶⁴Cu | p-SCN-Bn-PCTA | Rituximab | Human | 48 h | >94% | [1][2] |
| ⁶⁴Cu | p-SCN-Bn-DTPA | Rituximab | Human | 48 h | ~38% | [1][2] |
| ⁶⁴Cu | p-SCN-CHX-A''-DTPA | Rituximab | Human | 48 h | ~38% | [1][2] |
| ²²⁵Ac | p-SCN-Bn-DOTA | OTSA101 Antibody | Murine | 7 days | >96% | [3] |
| ²²⁵Ac | p-SCN-Bn-DOTAGA | OTSA101 Antibody | Murine | 7 days | >96% | [3] |
| ²²⁵Ac | DO3A-NHS-ester | OTSA101 Antibody | Murine | 7 days | >96% | [3] |
| ⁹⁰Y/¹⁷⁷Lu | p-SCN-Bn-DOTA | Rituximab | Human | 48 h | Stable | [5][6] |
| ⁹⁰Y/¹⁷⁷Lu | DOTA-NHS-ester | Rituximab | Human | 48 h | Stable | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the in vitro stability of radiolabeled conjugates.
Conjugation of this compound to Antibodies
-
Antibody Preparation : The antibody is buffer-exchanged into a metal-free buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0) using a desalting column or centrifugal filter.
-
Conjugation Reaction : this compound, dissolved in a small volume of DMSO, is added to the antibody solution at a specific molar ratio (e.g., 20:1 to 50:1 chelator to antibody).
-
Incubation : The reaction mixture is incubated at room temperature or 37°C for 1 to 12 hours with gentle mixing.[3][7]
-
Purification : The resulting immunoconjugate is purified from excess chelator using size-exclusion chromatography (e.g., PD-10 column) or centrifugal filters.[8]
Radiolabeling of DOTA-Conjugates
-
Buffer Preparation : A metal-free buffer (e.g., 0.2 M ammonium acetate or 2 M tetramethyl ammonium acetate) is prepared and the pH is adjusted to the optimal range for the specific radiometal (typically pH 5.0-6.0).[4]
-
Radiolabeling Reaction : The radiometal is added to the DOTA-conjugated antibody in the prepared buffer. Ascorbic acid may be added to prevent radiolysis.[4]
-
Incubation : The reaction mixture is incubated at a temperature ranging from room temperature to 95°C for 15 to 60 minutes. The optimal temperature and time depend on the radiometal and the sensitivity of the biomolecule.[3][4]
-
Quality Control : The radiochemical purity is determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A competing chelator like EDTA is often added to the developing solvent to chelate any free radiometal.[8]
In Vitro Serum Stability Assay
-
Serum Preparation : Fresh human or animal serum is collected and centrifuged to remove cellular components. The serum is then filtered through a 0.22 µm filter.[9]
-
Incubation : The radiolabeled conjugate is added to the prepared serum and incubated at 37°C in a humidified incubator.[9]
-
Time Points : Aliquots are taken at various time points (e.g., 1, 4, 24, 48, 72 hours).
-
Analysis : The percentage of intact radiolabeled conjugate at each time point is determined by ITLC or HPLC. For ITLC, the intact conjugate typically remains at the origin, while dissociated radiometal or small molecule complexes migrate with the solvent front.[4][9]
Transchelation Challenge Assay (EDTA Challenge)
-
Incubation : The radiolabeled conjugate is incubated in a buffer (e.g., PBS) containing a large molar excess of a strong competing chelator, typically EDTA (e.g., 50 mM).[8]
-
Time Points : Samples are taken at various time points to monitor the dissociation of the radiometal from the DOTA conjugate.
-
Analysis : The amount of transchelation is quantified by measuring the percentage of the radiometal that has been complexed by the competing chelator, typically using ITLC or HPLC.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the preparation and stability assessment of this compound conjugates.
Caption: Workflow for conjugation, radiolabeling, and stability testing.
The following diagram illustrates the key decision points and outcomes in the stability assessment process.
Caption: Decision tree for in vitro stability assessment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Biodistribution of (p-SCN-Bn)-DOTA Labeled Compounds
For researchers and professionals in drug development, the choice of a chelator for radiolabeling is a critical decision that significantly impacts the in vivo performance of a radiopharmaceutical. The bifunctional chelator (p-SCN-Bn)-DOTA is widely utilized for its ability to form stable complexes with a variety of radiometals and its capacity for covalent conjugation to biomolecules. This guide provides an objective comparison of the biodistribution profiles of compounds labeled using this compound against those labeled with other common chelators, supported by experimental data.
Quantitative Biodistribution Data
The following table summarizes the biodistribution of various targeting molecules labeled with different chelators. The data, presented as percentage of injected dose per gram of tissue (%ID/g), has been extracted from preclinical studies in tumor-bearing mice. This allows for a direct comparison of how the choice of chelator can influence tumor uptake and clearance from non-target organs.
| Targeting Molecule | Chelator | Radionuclide | Animal Model | Time Point | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Spleen (%ID/g) | Reference |
| Anti-mesothelin sdAb | This compound | 68Ga | Nude mice with TS/A-meso tumors | 1 h p.i. | 4.5 ± 0.9 | 0.4 ± 0.1 | 0.6 ± 0.1 | 12.1 ± 2.5 | 0.2 ± 0.1 | [1] |
| Anti-mesothelin sdAb | (p-SCN-Bn)-NOTA | 68Ga | Nude mice with TS/A-meso tumors | 1 h p.i. | 4.9 ± 1.2 | 0.5 ± 0.1 | 0.7 ± 0.1 | 24.5 ± 4.8 | 0.2 ± 0.1 | [1] |
| Rituximab | This compound | 177Lu | Nude mice with Raji cell tumors | 72 h p.i. | 9.3 ± 1.0 | 11.2 ± 3.5 | 10.5 ± 1.1 | 5.9 ± 1.2 | 21.5 ± 4.9 | [2] |
| Rituximab | DOTA-NHS-ester | 177Lu | Nude mice with Raji cell tumors | 72 h p.i. | 6.9 ± 0.7 | 10.9 ± 2.9 | 10.9 ± 2.5 | 6.9 ± 2.0 | 27.4 ± 1.8 | [2] |
| PSMA-3Q | DOTA | 64Cu | 22Rv1 tumor-bearing mice | 24 h p.i. | Significantly better tumor retention | - | Higher uptake | - | - | [3] |
| PSMA-3Q | NOTA | 64Cu | 22Rv1 tumor-bearing mice | 24 h p.i. | Lower tumor retention | - | Lower uptake | - | - | [3] |
| Satoreotide | DOTA (as Satoreotide Tetraxetan) | 177Lu | Mice with AR42J tumors | 96 h p.i. | 3.5 MBq/g | - | - | Higher uptake | - | [4] |
| DOTA-TATE | DOTA | 177Lu | Mice with AR42J tumors | 96 h p.i. | 2.2 MBq/g | - | - | Lower uptake | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are generalized protocols for the key experiments involved.
Conjugation of Chelator to Targeting Molecule
This protocol describes the covalent attachment of a bifunctional chelator, such as this compound, to a monoclonal antibody (mAb) or a peptide.
-
Buffer Exchange: The targeting molecule is buffer-exchanged into a carbonate or borate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amines for conjugation.
-
Chelator Dissolution: The bifunctional chelator is dissolved in a small volume of an organic solvent like DMSO.
-
Conjugation Reaction: The chelator solution is added to the targeting molecule solution at a specific molar ratio (e.g., 10:1 or 20:1 chelator to mAb). The reaction mixture is incubated for a specified time (e.g., 1-4 hours at room temperature or overnight at 4°C) with gentle mixing.[2]
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) or dialysis. The buffer is typically exchanged to a metal-free buffer suitable for radiolabeling (e.g., 0.1 M ammonium acetate, pH 5.5-7.0).[5]
-
Characterization: The number of chelators conjugated per targeting molecule can be determined using techniques like MALDI-TOF mass spectrometry.
Radiolabeling of the Immunoconjugate
This protocol outlines the process of complexing the conjugated chelator with a radionuclide.
-
Radionuclide Preparation: The radionuclide (e.g., 177LuCl3, 68GaCl3) is obtained in a suitable buffer.
-
Labeling Reaction: The immunoconjugate is incubated with the radionuclide at an optimized temperature and pH. For DOTA chelators, heating is often required (e.g., 37-95°C for 30-60 minutes), whereas NOTA can often be labeled efficiently at room temperature.[1][2]
-
Quality Control: The radiochemical purity (RCP) of the radiolabeled compound is determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC. A high RCP (>95%) is desirable.[2]
-
Purification (if necessary): If the RCP is not sufficiently high, the radiolabeled compound can be purified to remove any free radionuclide.
In Vivo Biodistribution Study
This protocol describes the assessment of the radiolabeled compound's distribution in an animal model.
-
Animal Model: Tumor-bearing animals (e.g., nude mice with xenografted human tumors) are used.
-
Injection: A known amount of the radiolabeled compound is injected intravenously into each animal.
-
Time Points: Groups of animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).[2]
-
Organ Harvesting: Key organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison across different animals and studies.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a biodistribution study of a radiolabeled compound.
Workflow for biodistribution studies of radiolabeled compounds.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Potency: A Comparative Guide to (p-SCN-Bn)-DOTA Conjugate Immunoreactivity
For researchers, scientists, and drug development professionals, ensuring that a monoclonal antibody (mAb) retains its antigen-binding affinity after conjugation with a chelator is paramount for the development of effective radioimmunotherapeutics and imaging agents. This guide provides an objective comparison of the immunoreactivity of antibodies conjugated with S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-SCN-Bn-DOTA) and other common bifunctional chelators, supported by experimental data and detailed protocols.
The conjugation of chelators to antibodies is a critical step in the preparation of antibody-radionuclide conjugates (ARCs). While necessary for sequestering a radiometal, this chemical modification can inadvertently alter the antibody's structure, particularly in or near the antigen-binding fragment (Fab), leading to a reduction in immunoreactivity. A decrease in immunoreactivity can significantly compromise the agent's ability to target tumor cells, leading to reduced efficacy and altered pharmacokinetic profiles.[1] Therefore, validating the immunoreactivity of the conjugated antibody is a crucial quality control step.
Impact of DOTA-to-Antibody Ratio on Immunoreactivity
A key factor influencing the immunoreactivity of a DOTA-conjugated antibody is the number of DOTA molecules attached to each antibody, often referred to as the conjugation ratio or the DOTA-to-antibody ratio (DAR). While a higher DAR can increase the specific activity of the resulting radiolabeled antibody, it also increases the risk of compromising its antigen-binding capability.[1]
Several studies have demonstrated a clear correlation between an increasing DAR and a decrease in immunoreactivity. For instance, in a study involving the anti-TEM-1 fusion protein antibody 1C1m-Fc, immunoreactivity remained high and unaffected with up to 8.5 DOTA molecules per antibody. However, a significant loss of immunoreactivity to 24% was observed when the ratio was increased to 11 DOTA molecules per protein.[2]
Similarly, studies with Rituximab, an anti-CD20 antibody, have shown a progressive decrease in immunoreactivity with an increasing number of conjugated DOTA molecules. One study reported immunoreactivity of 91.4%, 72.8%, and 47.3% for conjugates with approximately 4, 7, and 9 DOTA molecules per antibody, respectively.[3][4] Another investigation using a biosimilar of Rituximab found immunoreactivity values of 71.17%, 53.05%, and 19.37% for an average of 1.62, 6.42, and 11.01 p-NCS-Bz-DOTA molecules per antibody, respectively.[5][6]
The following table summarizes the quantitative data from various studies on the effect of the DOTA-to-antibody ratio on immunoreactivity.
| Antibody | Chelator | Average DOTA per Antibody | Immunoreactivity (%) | Reference |
| 1C1m-Fc | p-SCN-Bn-DOTA | 1 | 85.1 ± 1.3 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 3 | 86.2 ± 2.7 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 6 | 87.5 ± 1.0 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 8.5 | 78.0 ± 1.4 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 11 | 24.0 ± 1.7 | [2] |
| Rituximab | p-SCN-Bn-DOTA | ~4 | 91.4 | [3][4] |
| Rituximab | p-SCN-Bn-DOTA | ~7 | 72.8 | [3][4] |
| Rituximab | p-SCN-Bn-DOTA | ~9 | 47.3 | [3][4] |
| Rituximab (biosimilar) | p-NCS-Bz-DOTA | 1.62 ± 0.50 | 71.17 | [5][6] |
| Rituximab (biosimilar) | p-NCS-Bz-DOTA | 6.42 ± 1.72 | 53.05 | [5][6] |
| Rituximab (biosimilar) | p-NCS-Bz-DOTA | 11.01 ± 2.64 | 19.37 | [5][6] |
| Rituximab | p-SCN-Bz-DOTA | 5 | 26.8 ± 5.4 | [6] |
| Rituximab | DOTA-NHS-ester | 14 | 14.3 ± 2.9 | [6] |
| Rituximab | DOTA-NHS-ester | 18 | 20.4 ± 2.1 | [6] |
Comparison with Alternative Bifunctional Chelators
The choice of bifunctional chelator can also impact the resulting immunoreactivity. While p-SCN-Bn-DOTA is widely used due to the stable thiourea bond it forms with lysine residues on the antibody, other chelators with different reactive moieties are available.[7]
A study comparing p-SCN-Bn-DOTA with p-SCN-Bn-NOTA conjugated to an anti-mesothelin single-domain antibody (sdAb) found that both conjugates retained their tumor-targeting capabilities.[8] Another comprehensive study compared eight different bifunctional chelators for 64Cu labeling of Rituximab, including four macrocyclic chelators (p-SCN-Bn-DOTA, p-SCN-Bn-Oxo-DO3A, p-SCN-Bn-NOTA, and p-SCN-Bn-PCTA) and three DTPA derivatives. All macrocyclic radioimmunoconjugates were found to be very stable in serum.[9][10][11][12]
The following table provides a comparative overview of different bifunctional chelators and their impact on immunoreactivity.
| Antibody | Chelator | Average Chelators per Antibody | Immunoreactivity (%) | Key Findings | Reference |
| Trastuzumab | p-SCN-Bn-DOTA | Not Specified | 87.9 - 93.8 | Similar immunoreactivity to native antibody. | |
| Trastuzumab | NODAGA-ADIBO | 4.18 ± 0.32 | 87.9 - 93.8 | No significant impact on antigen recognition. | |
| Trastuzumab | 15-5-ADIBO | 4.18 ± 0.32 | 87.9 - 93.8 | No significant impact on antigen recognition. | |
| Rituximab | p-SCN-Bn-DOTA | 4.9 ± 0.9 | Not explicitly stated, but showed good in vivo stability. | Macrocyclic chelators demonstrated greater stability than DTPA derivatives. | [9][11][12] |
| Rituximab | p-SCN-Bn-NOTA | 4.9 ± 0.9 | Not explicitly stated, but showed good in vivo stability. | NOTA allowed for rapid, room-temperature radiolabeling. | [9][11][12] |
| Rituximab | p-SCN-Bn-DTPA | 4.9 ± 0.9 | Not explicitly stated, but showed poor serum stability. | DTPA derivatives showed poor serum stability. | [9][11] |
| Anti-mesothelin sdAb | p-SCN-Bn-DOTA | 1.8 | Specific tumor targeting observed. | DOTA conjugate showed lower kidney uptake. | [8] |
| Anti-mesothelin sdAb | p-SCN-Bn-NOTA | 1.3 | Specific tumor targeting observed. | NOTA allowed for rapid, room-temperature radiolabeling. | [8] |
Experimental Protocols
Accurate and reproducible assessment of immunoreactivity is critical. The Lindmo assay is the most widely accepted method for determining the immunoreactive fraction of a radiolabeled antibody.[13]
Protocol for (p-SCN-Bn)-DOTA Conjugation to an Antibody
This protocol is a generalized procedure and may require optimization for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
p-SCN-Bn-DOTA
-
Dimethyl sulfoxide (DMSO)
-
Carbonate buffer (0.2 M, pH 9.0)
-
50 kDa ultrafiltration membrane
-
Spectrophotometer
Procedure:
-
Buffer Exchange: Condition the mAb into carbonate buffer (0.2 M, pH 9.0) using a 50 kDa ultrafiltration membrane.[1][2]
-
Antibody Concentration Measurement: Determine the concentration of the mAb solution at 280 nm using a spectrophotometer.[1][2]
-
p-SCN-Bn-DOTA Solution Preparation: Prepare a stock solution of p-SCN-Bn-DOTA in DMSO.
-
Conjugation Reaction: Add the desired molar excess of the p-SCN-Bn-DOTA solution to the mAb solution. The reaction is typically incubated for 1 hour at 37°C.[1][2]
-
Purification: Remove unconjugated p-SCN-Bn-DOTA by ultrafiltration using PBS (pH 7.4). Repeat the washing steps multiple times to ensure complete removal of the free chelator.[1][2]
-
Characterization: Determine the average number of DOTA molecules conjugated per antibody using methods such as MALDI-TOF mass spectrometry.[14]
Protocol for Immunoreactivity Assessment (Lindmo Assay)
This protocol outlines the principles of the Lindmo assay for determining the immunoreactive fraction.
Materials:
-
Radiolabeled DOTA-conjugated antibody
-
Antigen-positive cells
-
Antigen-negative cells (for non-specific binding control)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter or other suitable radioactivity detector
Procedure:
-
Cell Preparation: Prepare serial dilutions of the antigen-positive cells in binding buffer, ranging from a high concentration to a low concentration. A set of tubes with antigen-negative cells at the highest concentration should also be prepared to determine non-specific binding.
-
Incubation: Add a constant, tracer amount of the radiolabeled DOTA-conjugated antibody to each tube containing the cell suspensions. Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).[5][6]
-
Separation of Bound and Free Radioactivity: Centrifuge the tubes to pellet the cells. Carefully collect the supernatant (containing the free radiolabeled antibody). Wash the cell pellets with cold binding buffer to remove any unbound antibody and centrifuge again.
-
Radioactivity Measurement: Measure the radioactivity in the cell pellets (bound fraction) and the supernatants (free fraction) using a gamma counter.
-
Data Analysis:
-
Calculate the total radioactivity (Bound + Free).
-
Calculate the ratio of total radioactivity to bound radioactivity (Total/Bound).
-
Plot the Total/Bound ratio on the y-axis against the reciprocal of the cell concentration (1/[Cell Concentration]) on the x-axis.
-
Perform a linear regression analysis on the data points.
-
The immunoreactive fraction is the reciprocal of the y-intercept of the linear regression line.[13]
-
Visualizing the Molecular Context
To better understand the biological systems in which these conjugates operate, the following diagrams illustrate the experimental workflow and relevant signaling pathways.
Caption: Experimental workflow for conjugation, radiolabeling, and immunoreactivity assessment.
Caption: Simplified HER2 signaling pathway and the mechanism of action of Trastuzumab.
Caption: Overview of the CD20 signaling pathway and the mechanisms of Rituximab.
Conclusion
The validation of immunoreactivity is a non-negotiable step in the development of antibody-radionuclide conjugates. The data clearly indicates that while p-SCN-Bn-DOTA is a robust and widely used chelator, the conjugation ratio must be carefully optimized to preserve the antibody's binding affinity. A higher number of DOTA molecules per antibody does not necessarily translate to a more effective therapeutic or imaging agent if its ability to bind to its target is compromised. Furthermore, the choice of bifunctional chelator can influence not only the immunoreactivity but also the radiolabeling efficiency and in vivo stability of the conjugate. Researchers and drug developers must meticulously evaluate these parameters to ensure the development of safe and effective targeted radiopharmaceuticals.
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. scielo.br [scielo.br]
- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DOTA Derivatives for 68Ga Chelation in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of chelator is a critical decision in the design of 68Ga-based radiopharmaceuticals for Positron Emission Tomography (PET). The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are mainstays in this field, offering high thermodynamic stability and kinetic inertness for the resulting 68Ga-complexes. This guide provides an objective comparison of the performance of various DOTA derivatives and other relevant chelators for 68Ga chelation, supported by experimental data to inform the selection of the optimal chelator for a given application.
The ideal bifunctional chelator for 68Ga should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex to prevent the release of free 68Ga in vivo, and possess favorable pharmacokinetic properties. This analysis focuses on key performance indicators: radiolabeling efficiency, stability, and in vivo performance.
Data Presentation: Quantitative Comparison of Chelators for 68Ga
The following tables summarize key quantitative data from comparative studies of DOTA and its derivatives, alongside other common chelators for 68Ga.
Table 1: Radiolabeling Efficiency of Various Chelators with 68Ga
| Chelator | Precursor Concentration (µM) | pH | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) (%) | Reference |
| DOTA | 50 | 3.5 | 90 | 10 | 95 ± 0.9 | [1] |
| 5 | 3.5 | 90 | 10 | 90 ± 1.5 | [1] | |
| 5 | 6.5 | 25 | 10 | <85 | ||
| NOTA | 50 | 6.5 | 25 | 10 | 97 ± 1.7 | |
| 5 | 6.5 | 25 | 10 | 93 ± 2.0 | ||
| DOTAGA | - | - | - | - | Lower in vivo stability than DO3A conjugates | [2] |
| HBED-CC | - | 4-4.5 | Room Temp | 10-20 | >99 | |
| DATA | 20 nmol | 4.0-4.5 | 20 | 10 | >95 | [3] |
| DOTA-PAMAM-D | 11.69 | 4.0 | 90-100 | 30 | >93 | [4] |
Table 2: In Vitro Stability of 68Ga-labeled Chelates
| Radiopharmaceutical | Medium | Incubation Time (h) | Stability (%) | Reference |
| [68Ga]Ga-NOTA-TATE | - | 3 | ≥ 99 | [5][6] |
| [68Ga]Ga-DOTA-TATE | - | 3 | ≥ 95 | [5][6] |
| [68Ga]Ga-DOTA-PAMAM-D | Room Temperature & Serum | 4 | >96 | [4] |
| [68Ga]Ga-DOTA-Me-Tz | 50% FBS | 4 | 85.88 ± 7.55 | |
| [68Ga]Ga-DOTA-H-Tz | 50% FBS | 4 | 98.53 ± 0.58 |
Table 3: Comparative In Vivo Performance of PSMA-targeted Radiotracers (1 h p.i.)
| Radiotracer | Chelator | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| 68Ga-1 | DOTA-monoamide | 19.5 ± 1.8 | 26.5 ± 6.9 | |
| 68Ga-2 | p-SCN-Bn-NOTA | 42.2 ± 6.7 | 106 ± 23 | |
| 68Ga-DKFZ-PSMA-11 | HBED-CC | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of DOTA derivatives for 68Ga chelation.
Protocol 1: 68Ga Radiolabeling of DOTA-peptides (Manual Method)
This protocol outlines a standard manual labeling procedure for a DOTA-conjugated peptide.
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Cation exchange cartridge
-
5 M NaCl / 0.1 M HCl solution
-
1 M Sodium acetate buffer (pH 4.5)
-
DOTA-conjugated peptide
-
Heating block
-
ITLC-SG strips
-
Mobile phase (e.g., 1 M ammonium acetate:methanol (1:1))
-
Radio-TLC scanner
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.
-
Trap the eluted 68Ga3+ on a cation exchange cartridge.
-
Wash the cartridge with water to remove impurities.
-
Elute the purified 68Ga3+ from the cartridge using a small volume of 5 M NaCl / 0.1 M HCl solution directly into a reaction vial.[7]
-
To the reaction vial, add the DOTA-conjugated peptide (e.g., 10-50 µg) dissolved in water.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding 1 M sodium acetate buffer.[7]
-
Heat the reaction vial at 90-95°C for 5-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Perform quality control by radio-TLC to determine the radiochemical purity. Spot the reaction mixture on an ITLC-SG strip and develop it with the appropriate mobile phase. Free 68Ga will remain at the origin, while the labeled peptide will migrate with the solvent front.
-
Calculate the radiochemical yield using a radio-TLC scanner.
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a typical procedure to assess the stability of a 68Ga-labeled compound in human serum.
Materials:
-
68Ga-labeled DOTA derivative
-
Fresh human serum
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
Centrifuge
-
Radio-HPLC or radio-TLC system
Procedure:
-
Add a small aliquot (e.g., 50 µL, ~1 MBq) of the purified 68Ga-labeled DOTA derivative to a vial containing fresh human serum (e.g., 450 µL).
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 30, 60, 120, and 180 minutes), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile to the aliquot.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Separate the supernatant from the protein pellet.
-
Analyze the supernatant using radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled compound versus released 68Ga or other radiolabeled species.
-
Calculate the stability as the percentage of radioactivity corresponding to the intact radiopharmaceutical at each time point.
Protocol 3: Biodistribution Study in Mice
This protocol provides a general workflow for evaluating the in vivo distribution of a 68Ga-labeled compound in a tumor-bearing mouse model.
Materials:
-
68Ga-labeled DOTA derivative
-
Tumor-bearing mice (e.g., xenografted with a relevant cell line)
-
Saline solution for injection
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Balances for weighing organs
Procedure:
-
Prepare the 68Ga-labeled DOTA derivative in a sterile saline solution suitable for injection.
-
Administer a known amount of the radiopharmaceutical (e.g., 1-2 MBq in 100 µL) to each mouse via tail vein injection.
-
At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of mice (typically n=3-5 per time point) under anesthesia.
-
Dissect the mice and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter, along with standards of the injected dose.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the comparative analysis of DOTA derivatives for 68Ga chelation.
Caption: 68Ga³⁺ ion coordinated by a DOTA derivative to form a stable complex.
Caption: Experimental workflow for the comparative analysis of 68Ga chelators.
Caption: Mechanism of a 68Ga-DOTA-peptide targeting a tumor cell receptor for PET imaging.
References
- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Inertness of (p-SCN-Bn)-DOTA Complexes
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals relies on the stable chelation of a radionuclide to a targeting biomolecule, such as a monoclonal antibody. The bifunctional chelator (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, or (p-SCN-Bn)-DOTA, is a cornerstone in this field. Its DOTA cage provides a high-affinity binding site for a wide range of diagnostic and therapeutic radionuclides, while the isothiocyanate group allows for stable covalent conjugation to proteins. A critical characteristic for any radiometal complex intended for in vivo use is its kinetic inertness—the resistance of the complex to dissociation over time, even in the presence of competing metal ions and other biological molecules. This guide provides a comprehensive evaluation of the kinetic inertness of this compound complexes, compares them with viable alternatives, and presents the experimental data and protocols necessary for their assessment.
Understanding Kinetic Inertness vs. Thermodynamic Stability
While often used interchangeably, thermodynamic stability and kinetic inertness are distinct and crucial concepts in the design of radiopharmaceuticals.
-
Thermodynamic Stability (represented by the stability constant, log K) refers to the energy difference between the metal-ligand complex and its dissociated components at equilibrium. A high log K value indicates that the complex is highly favored.
-
Kinetic Inertness refers to the rate at which the complex dissociates. A kinetically inert complex has a very slow rate of dissociation, meaning it will remain intact for a prolonged period, which is vital for in vivo applications to prevent the release of toxic, free radionuclides.
DOTA-based complexes are prized for their exceptional kinetic inertness, which is often more critical for in vivo stability than their thermodynamic stability alone.[1]
Quantitative Data on DOTA Complex Stability
The kinetic inertness of DOTA complexes has been evaluated with a variety of metal ions. The data below summarizes key stability parameters, demonstrating the robust nature of these complexes.
Table 1: Stability and Kinetic Data for DOTA Complexes with Various Metal Ions
| Metal Ion | Log K (Stability) | Dissociation Half-Life (t½) / Stability Metric | Conditions | Reference(s) |
| Gd(III) | 22.1 | Exceedingly slow acid-catalyzed dissociation | pH-dependent | [1] |
| Mn(II) | - | 1037 hours | pH 7.4, in presence of Zn²⁺ | [2][3] |
| ¹⁷⁷Lu(III) | ~23 | <1.5% release after 72h (as Trastuzumab conjugate) | 37°C | [4][5] |
| ⁹⁰Y(III) | - | <17% release after 72h (as Trastuzumab conjugate) | 37°C | [5] |
| ²²⁵Ac(III) | - | Binding Energy: -17.792 eV (highly stable) | DFT Calculation | [6][7] |
| ²¹³Bi(III) | - | Binding Energy: -13.305 eV (stable) | DFT Calculation | [6][7] |
| ⁴⁵Ti(IV) | - | High kinetic inertness against transchelation/transmetallation | pH 7.4, 37°C | [8] |
| ⁸⁹Zr(IV) | - | Significantly more stable than DFO complexes | EDTA challenge | [9][10] |
Note: In vivo stability can be influenced by metabolism. For instance, while the ¹⁷⁷Lu-DOTA complex is highly inert, ¹⁷⁷Lu-DOTATATE can undergo rapid in vivo metabolism, with the intact fraction decreasing to 23% in plasma at 24 hours post-injection.[11][12]
Comparison with Alternative Chelators
While this compound is a gold standard, several alternative bifunctional chelators have been developed to address specific needs, such as improving labeling efficiency at lower temperatures or altering the pharmacokinetic profile of the resulting radiopharmaceutical.
Table 2: Performance Comparison of this compound with Alternative Chelators
| Chelator | Key Advantages | Key Disadvantages | Typical Radionuclide(s) | Reference(s) |
| This compound | Benchmark kinetic inertness; versatile for many metals. | Often requires heating for efficient labeling. | ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac, ¹¹¹In, ⁶⁸Ga | [1][5] |
| p-SCN-Bn-DOTAGA | Higher labeling efficiency (e.g., for ²²⁵Ac) than DOTA; may have less impact on antibody affinity. | Slightly different pharmacokinetic profile. | ²²⁵Ac, ¹⁷⁷Lu | [13][14] |
| NODAGA derivatives | Excellent in vivo stability for ⁶⁴Cu; less liver accumulation. | Smaller ring structure, not universally optimal for all metals. | ⁶⁴Cu, ⁶⁸Ga | [15][16] |
| DO3A-NHS-ester | Higher labeling efficiency for ²²⁵Ac compared to p-SCN-Bn-DOTA. | Different conjugation chemistry (NHS ester vs. isothiocyanate). | ²²⁵Ac | [13][14] |
| DTPA derivatives | Can be labeled at room temperature. | Generally lower kinetic inertness and in vivo stability compared to macrocyclic chelators. | ¹¹¹In, ⁹⁰Y | [17][18] |
Experimental Protocols
Accurate evaluation of kinetic inertness requires standardized and reproducible experimental procedures.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of the chelator to lysine residues on a monoclonal antibody via a stable thiourea bond.[19][20]
-
Antibody Preparation: Concentrate the antibody solution to a suitable concentration (e.g., 5-10 mg/mL).
-
Buffer Exchange: Exchange the antibody storage buffer with a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) using a centrifugal filter or dialysis.
-
Chelator Addition: Dissolve this compound in the conjugation buffer and add it to the antibody solution at a specified molar excess (e.g., 10- to 50-fold).
-
Incubation: Incubate the reaction mixture for 4-18 hours at room temperature or 37°C with gentle mixing.[13][21]
-
Purification: Remove unreacted chelator and exchange the buffer to a formulation buffer (e.g., 0.25 M ammonium acetate, pH 5.5) using size exclusion chromatography (e.g., PD-10 column) or repeated ultrafiltration.[21][22]
-
Characterization: Determine the average number of chelators per antibody using MALDI-TOF mass spectrometry.[5] Confirm that the immunoreactivity of the antibody is retained via an appropriate binding assay (e.g., ELISA or flow cytometry).
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate
This protocol outlines the incorporation of a radionuclide into the DOTA cage of the immunoconjugate.
-
Reaction Setup: In a clean vial, combine the DOTA-antibody conjugate (e.g., 100 µg) in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Radionuclide Addition: Add the desired amount of radionuclide (e.g., ¹⁷⁷LuCl₃).
-
Incubation: Incubate the reaction mixture at a specific temperature and time optimized for the radionuclide (e.g., 20-30 minutes at 80-95°C for ¹⁷⁷Lu).[23]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of DTPA or EDTA solution to chelate any remaining free radionuclide.
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC-SG). For ¹⁷⁷Lu-DOTA-Antibody, a common mobile phase is 0.1 M citrate buffer, pH 5.0, where the radiolabeled antibody remains at the origin (Rf=0.0) and free ¹⁷⁷Lu moves with the solvent front (Rf=1.0). An RCP of >95% is typically required.[5]
Protocol 3: In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.
-
Incubation: Add the purified radiolabeled antibody to an equal volume of fresh human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 24, 48, 96, and 168 hours), take a small aliquot of the mixture.[10][13]
-
Analysis: Analyze the aliquots by ITLC-SG or size exclusion HPLC to determine the percentage of radioactivity that remains associated with the antibody. A decrease in the percentage of intact conjugate over time indicates instability.
Protocol 4: EDTA Challenge Assay
This is a rigorous test of kinetic inertness where the complex is challenged by a strong, competing chelator.[10]
-
Incubation: Incubate the purified radiolabeled conjugate in a buffer (e.g., PBS, pH 7.4) at 37°C in the presence of a large molar excess of EDTA (e.g., 1000-fold).
-
Time Points: Take aliquots at various time points over several days.
-
Analysis: Analyze the samples by a method that can separate the intact radiolabeled conjugate from the newly formed [Radionuclide]-EDTA complex (e.g., ITLC or HPLC). The rate of formation of the [Radionuclide]-EDTA complex is a direct measure of the dissociation rate of the DOTA complex.
Conclusion
The bifunctional chelator this compound remains a superior choice for the development of radiopharmaceuticals, primarily due to the exceptional kinetic inertness of its resulting radiometal complexes. This property is paramount for ensuring the safe and effective delivery of radionuclides to target tissues in vivo. While alternatives like DOTAGA and NODAGA offer advantages for specific applications, such as improved labeling kinetics or enhanced stability with certain radiometals like ⁶⁴Cu, DOTA's versatility and well-documented stability profile solidify its role as a benchmark in the field. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these chelators, enabling researchers to make informed decisions in the design of next-generation targeted radiotherapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociation kinetics of Mn2+ complexes of NOTA and DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 6. researchgate.net [researchgate.net]
- 7. SU-C-204-03: DFT Calculations of the Stability of DOTA-Based-Radiopharmaceuticals (Journal Article) | OSTI.GOV [osti.gov]
- 8. Synthesis and stability of the [ 45 Ti]Ti–DOTA complex: en route towards aza-macrocyclic 45 Ti-based radiopharmaceuticals - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01800A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (p-SCN-Bn)-DOTA and DTPA Chelators for Radiolabeling
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the development of radiopharmaceuticals. This guide provides an objective, data-driven comparison of two widely used bifunctional chelators: (p-SCN-Bn)-DOTA and its acyclic counterpart, DTPA-based chelators, focusing on their performance in conjugation, radiolabeling, and in vivo stability.
The development of targeted radiopharmaceuticals for imaging and therapy relies on the stable attachment of a radionuclide to a targeting biomolecule, such as an antibody or peptide. This is achieved through a bifunctional chelator, which has one functional group for covalently linking to the biomolecule and a separate domain for securely coordinating the radiometal. Among the most established chelators are those based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). This guide specifically compares the isothiocyanate-functionalized versions, this compound and p-SCN-Bn-DTPA, which are designed for efficient conjugation to primary amine groups on biomolecules.
Core Chemical Differences and Their Implications
This compound is a macrocyclic chelator, meaning its core structure is a ring of atoms. This pre-organized structure contributes to the high thermodynamic stability and kinetic inertness of its metal complexes.[1][2][3] In contrast, DTPA is a linear, more flexible chelator.[2] This structural difference has significant consequences for their radiolabeling conditions and the in vivo stability of the resulting radioconjugates.[2][4]
Key Performance Characteristics at a Glance:
| Feature | This compound | (p-SCN-Bn)-DTPA | Key Considerations |
| Structure | Macrocyclic | Acyclic (Linear) | DOTA's rigidity leads to higher stability.[1][2] |
| Conjugation Chemistry | Isothiocyanate group reacts with primary amines (e.g., lysine residues) to form a stable thiourea bond.[5][6] | Isothiocyanate group reacts with primary amines to form a stable thiourea bond.[7] | Both offer a reliable method for biomolecule attachment. |
| Radiolabeling Conditions | Typically requires heating (85-95°C) to facilitate metal incorporation.[4][8] | Can be radiolabeled at room temperature.[4] | DOTA's slower kinetics necessitate more stringent conditions. |
| Thermodynamic Stability | Very high; forms exceptionally robust complexes.[2][5] | Lower than DOTA.[2][9] | Crucial for preventing radiometal release in vivo. |
| Kinetic Inertness | High; slow dissociation of the radiometal.[2][3] | Lower than DOTA; faster metal dissociation.[2] | Important for minimizing off-target radiation. |
| In Vivo Stability | Generally high, leading to better tumor retention and lower off-target accumulation.[4][10] | Can be less stable, potentially leading to release of the radiometal.[4] | A critical factor for therapeutic applications. |
| Specific Activity | High specific activities are achievable.[4][11] | Can achieve very high specific activities.[11] | Dependent on radionuclide production and purity. |
Quantitative Data Comparison
The following tables summarize key quantitative data extracted from various studies. It is important to note that direct comparisons can be influenced by the specific biomolecule, radionuclide, and experimental conditions used.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radionuclide | Biomolecule | Labeling Conditions | Labeling Efficiency | Reference |
| This compound | 177Lu | Rituximab | - | >98% | [12] |
| (p-SCN-Bn)-DTPA | 177Lu | Rituximab | - | >98% | [12] |
| DOTA-peptide | 68Ga | Peptide | 85-95°C, 8-12 min | High | [8] |
| DTPA-peptide | 111In | Peptide | Room Temperature | High | [4] |
| DOTA-conjugate | 111In | Antibody | - | Less efficient than DTPA | [13] |
| DTPA-conjugate | 111In | Antibody | - | More efficient than DOTA | [13] |
Table 2: In Vitro and In Vivo Stability
| Chelator | Radionuclide | Biomolecule | Stability Metric | Result | Reference |
| This compound | 177Lu | Nimotuzumab | In vitro (saline, 37°C, 4 days) | Good stability | [12] |
| CHX-A"-DTPA | 177Lu | Nimotuzumab | In vitro (saline, 37°C, 4 days) | Good stability | [12] |
| DOTA-complex | Gd(III) | Dendrimer | Kinetic Inertness | High | [14] |
| DTPA-complex | Gd(III) | Dendrimer | Kinetic Inertness | Lower than DOTA | [14] |
| DOTA-complex | Lanthanides | - | Complex Stability (pH 2.5) | High | [9] |
| DTPA-complex | Lanthanides | - | Complex Stability (pH 2.5) | Significant degradation at 37°C | [9] |
Table 3: Biodistribution and Clearance
| Chelator | Radionuclide | Biomolecule | Key Biodistribution Finding | Reference |
| Bz-DOTA | 111In/114mIn | ABD-(ZHER2:342)2 | Lower tumor accumulation and retention compared to CHX-A''-DTPA. | [10] |
| CHX-A''-DTPA | 111In/114mIn | ABD-(ZHER2:342)2 | Better tumor accumulation and cellular retention of radioactivity. | [10] |
| DOTA-complex | Gd(III) | Dendrimer | Faster in vivo clearance (t1/2 = 16 min). | [14] |
| DTPA-complex | Gd(III) | Dendrimer | Slower in vivo clearance (t1/2 = 29 min). | [14] |
| Bz-DTPA | 111In/90Y | Anti-ferritin mAb | Good tumor targeting. | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experimental procedures.
Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of the chelator to lysine residues on an antibody.[6]
-
Antibody Preparation: Dialyze the antibody against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2-8.5) to remove any interfering substances and to adjust the pH for the conjugation reaction.
-
Chelator Preparation: Dissolve this compound in a small volume of apyrogenic, anhydrous DMSO to a high concentration (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add the dissolved this compound to the antibody solution. The molar ratio of chelator to antibody typically ranges from 10:1 to 50:1 and should be optimized for the specific antibody.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 37°C for 1-4 hours.
-
Purification: Remove unconjugated chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.[16]
Radiolabeling of a DOTA-Conjugated Peptide with Gallium-68
This protocol outlines the incorporation of 68Ga into a DOTA-peptide conjugate.[8][17]
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile, ultrapure 0.1 M HCl to obtain 68GaCl3.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide (typically 10-50 µg), a suitable buffer (e.g., 1 M sodium acetate, pH 4.5), and any necessary additives like radical scavengers (e.g., ascorbic acid).[8]
-
Radiolabeling: Add the 68Ga eluate to the reaction vial. The final pH should be between 3.5 and 4.5.
-
Incubation: Heat the reaction mixture at 85-95°C for 5-15 minutes.[8]
-
Quality Control: Determine the radiochemical purity of the product using radio-TLC or radio-HPLC.[17] The radiolabeled peptide should be compared to a non-radioactive standard.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
In Vitro Stability Assay
This assay assesses the stability of the radiolabeled conjugate in human serum.
-
Incubation: Add a small volume of the purified radiolabeled conjugate to a vial containing fresh human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots by radio-HPLC or radio-TLC to determine the percentage of radioactivity that remains associated with the biomolecule.
Visualizing the Processes
To better understand the chemical reactions and workflows, the following diagrams are provided.
Caption: Conjugation of a bifunctional chelator to an antibody via an isothiocyanate group.
Caption: Comparative workflow for radiolabeling with DOTA and DTPA chelators.
Conclusion and Recommendations
The choice between this compound and a DTPA-based chelator depends heavily on the specific application and the radionuclide being used.
-
This compound is the preferred choice for therapeutic applications and for radionuclides that form less stable complexes.[1][4] Its superior kinetic inertness and thermodynamic stability ensure minimal release of the radiometal in vivo, which is critical for reducing off-target toxicity.[2][3] The requirement for heating during radiolabeling is a trade-off for this enhanced stability.
-
DTPA-based chelators offer the advantage of rapid, room-temperature radiolabeling, which can be beneficial for temperature-sensitive biomolecules and for radionuclides that form stable complexes under these milder conditions.[4] However, the lower in vivo stability of DTPA complexes can be a significant drawback, particularly for therapeutic radionuclides like 90Y and 177Lu.[4]
For many applications, particularly in the realm of theranostics, the robust and reliable performance of DOTA and its derivatives often outweighs the convenience of DTPA's milder labeling conditions. As with any component of a radiopharmaceutical, the optimal chelator must be empirically determined and rigorously tested for each new construct.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in metal-DOTA/DTPA complexes for mass cytometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. p-SCN-Bn-DTPA | AxisPharm [axispharm.com]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of Bz-DOTA and CHX-A''-DTPA on the biodistribution of ABD-fused anti-HER2 Affibody molecules: implications for (114m)In-mediated targeting therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved labelling of DTPA- and DOTA-conjugated peptides and antibodies with 111In in HEPES and MES buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Serum Stability Assays for (p-SCN-Bn)-DOTA Radiotracers
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of radiopharmaceuticals is a critical determinant of their efficacy and safety. For radiotracers utilizing the bifunctional chelator (p-SCN-Bn)-DOTA, ensuring a stable complex between the radionuclide and the targeting biomolecule is paramount to prevent the release of free radioactivity, which can lead to off-target radiation exposure and diminished imaging quality or therapeutic effect. This guide provides a comparative overview of the serum stability of this compound-conjugated radiotracers, alternative chelators, and detailed experimental protocols for assessing their stability.
Comparative Serum Stability of DOTA-based Radiotracers
The macrocyclic chelator DOTA is renowned for forming highly stable complexes with a variety of radiometals. The p-SCN-Bn-DOTA derivative allows for straightforward conjugation to biomolecules via the formation of a stable thiourea bond with primary amines.
In comparison to acyclic chelators like DTPA (diethylenetriaminepentaacetic acid) derivatives, macrocyclic chelators such as DOTA and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) generally exhibit superior kinetic inertness and thermodynamic stability, leading to enhanced in vivo stability. For instance, studies have shown that while DTPA-based radioconjugates can demonstrate poor serum stability, macrocyclic radioimmunoconjugates are often very stable.
The choice of radionuclide also influences the stability of the complex. The following table summarizes the serum stability of various radiotracers, comparing DOTA with other common chelators.
| Radiometal | Chelator | Biomolecule/Tracer | Serum Stability (% Intact) | Incubation Time | Citation |
| ¹⁷⁷Lu | p-SCN-Bn-DOTA | PD-L1-i | >97.5% | 72 h | [1] |
| ¹⁷⁷Lu | DOTA | DOTATATE | >97% | 24 h | [2] |
| ¹⁷⁷Lu | DOTA | [Pro¹,Tyr⁴]-bombesin | >95% | 7 days | [3] |
| ⁶⁴Cu | DOTA | F56 peptide | >80% | 24 h | [4] |
| ⁶⁴Cu | DOTA | DOTATATE | ~95% | 12 h | [5] |
| ⁶⁴Cu | NOTA | cunotadipep | >97% | Not Specified | [6] |
| ⁶⁸Ga | p-SCN-Bn-DOTA | A1-His sdAb | Stable | 2 h (human blood) | [7] |
| ⁶⁸Ga | p-SCN-Bn-NOTA | A1-His sdAb | Stable | 2 h (human blood) | [7] |
| ⁶⁸Ga | DOTA | Porphyrin | ~Similar to NOTA | Not Specified | [8] |
| ⁶⁸Ga | NOTA | Porphyrin | ~Similar to DOTA | Not Specified | [8] |
| ⁸⁹Zr | DOTA | Trastuzumab | Stable | 48 h | [9] |
| ⁸⁹Zr | DFO | Trastuzumab | Stable | 48 h | [9] |
| ⁸⁸Y | DOTA | B3-conjugate | No significant release | 17 days | [10] |
| ⁸⁸Y | CHX-A''-DTPA | B3-conjugate | Dissociation observed | 17 days | [10] |
Experimental Protocols for Serum Stability Assays
A standardized protocol is crucial for the accurate assessment and comparison of radiotracer stability. Below are detailed methodologies for conducting serum stability assays.
Sample Preparation and Incubation
-
Radiotracer Solution : Prepare a solution of the purified radiotracer in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration and radioactivity.
-
Serum : Use fresh human serum, or alternatively, murine or rat serum depending on the intended preclinical model.
-
Incubation :
Analysis of Radiochemical Purity
The percentage of intact radiotracer at each time point is determined by analyzing the radiochemical purity of the serum samples. This is typically performed using Radio-High-Performance Liquid Chromatography (Radio-HPLC) or Instant Thin-Layer Chromatography (ITLC).
a) Radio-HPLC Method
Radio-HPLC is a highly sensitive and accurate method for separating the intact radiotracer from potential degradation products and free radionuclide.
-
Sample Preparation :
-
To precipitate serum proteins, add an equal volume of cold acetonitrile or ethanol to the serum aliquot.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Carefully collect the supernatant containing the radiotracer and its potential metabolites.
-
-
Chromatography :
-
Column : A reversed-phase C18 column is commonly used.[11][12]
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.[12]
-
Flow Rate : A flow rate of 1 mL/min is standard.
-
Detection : The eluate is passed through a UV detector followed by a radioactivity detector.
-
-
Data Analysis :
-
Identify the peak corresponding to the intact radiotracer based on its retention time, as determined by a reference standard.
-
Calculate the percentage of intact radiotracer by integrating the area of its corresponding peak relative to the total radioactivity detected in the chromatogram.
-
b) Instant Thin-Layer Chromatography (ITLC) Method
ITLC is a simpler and faster method for quality control, though it may provide less detailed information than HPLC.
-
Stationary Phase : ITLC strips impregnated with silica gel (ITLC-SG) are commonly used.[13]
-
Mobile Phase : The choice of mobile phase depends on the radiotracer and the expected impurities. For example, a citrate buffer can be used to separate the radiolabeled conjugate (which remains at the origin) from free radionuclide (which migrates with the solvent front).
-
Procedure :
-
Spot a small volume (1-2 µL) of the serum sample onto the origin of the ITLC strip.
-
Develop the strip in a chromatography chamber containing the appropriate mobile phase.
-
Allow the solvent front to migrate to a predetermined distance.
-
Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity in each section using a gamma counter.
-
-
Data Analysis :
-
Calculate the percentage of intact radiotracer (typically at the origin) by dividing its radioactivity by the total radioactivity on the strip.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in a typical serum stability assay.
Caption: Workflow of a serum stability assay for radiotracers.
Caption: Key factors influencing the in vivo stability of radiotracers.
References
- 1. Synthesis and Evaluation of 177Lu-DOTA-PD-L1-i and 225Ac-HEHA-PD-L1-i as Potential Radiopharmaceuticals for Tumor Microenvironment-Targeted Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer [mdpi.com]
- 7. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 89Zr-Immuno-Positron Emission Tomography in Oncology: State-of-the-Art 89Zr Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tech.snmjournals.org [tech.snmjournals.org]
Safety Operating Guide
Safe Disposal of (p-SCN-Bn)-DOTA: A Guide for Laboratory Professionals
The proper disposal of S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This bifunctional chelating agent, widely used in radiopharmacy and targeted cancer therapy, possesses chemical hazards that necessitate a structured disposal protocol.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] The isothiocyanate group (-N=C=S) is reactive and requires careful handling. A crucial safety precaution is to avoid contact with acids , as this can lead to the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[5]
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1] All handling and disposal preparation should be performed in a well-ventilated chemical fume hood.[1][5]
Quantitative Hazard Data
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[4] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | P273: Avoid release to the environment.[4] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. A key initial determination is whether the waste is radioactive.
1. Waste Identification and Segregation:
-
Radioactive vs. Non-Radioactive: Determine if the this compound waste has been in contact with or contains radioactive isotopes (e.g., Gallium-68, Lutetium-177).[2] Disposal protocols for radioactive waste are distinct and must be followed in accordance with your institution's Radiation Safety Office guidelines.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially acidic waste.[5][6] Whenever possible, keep the waste in its original, clearly labeled container.[6]
2. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).[1]
-
Wear a lab coat or other protective clothing.[1]
-
Use safety glasses with side-shields.[1]
-
Conduct all operations within a certified chemical fume hood.[1][5]
3. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for the waste. The container must be sealable.[1]
-
Labeling: If transferring to a new waste container, it must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. Use secondary containment to prevent spills.[6] Store away from incompatible materials, particularly acids.[5]
4. Final Disposal:
-
Non-Radioactive Waste: The disposal of chemical this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[6]
-
Radioactive Waste: If the waste is radioactive, it must be disposed of through your institution's radioactive waste program. This typically involves segregation by isotope and half-life, specific shielding and container requirements, and detailed labeling. Consult your Radiation Safety Officer (RSO) for specific procedures.
-
Prohibited Disposal: Never dispose of this compound down the drain or in regular trash.[5][6]
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 3. p-SCN-Bn-DOTA|CAS 127985-74-4|DC Chemicals [dcchemicals.com]
- 4. p-SCN-Bn-DOTA|127985-74-4|MSDS [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling (p-SCN-Bn)-dota
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA. Adherence to these procedures is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required protective equipment when handling this compound.[1]
| Protection Type | Required Equipment | Specifications |
| Eye/Face | Safety glasses with side-shields | Must conform to NIOSH (US) or EN 166 (EU) standards. |
| Skin | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. |
| Body | Impervious clothing (e.g., lab coat) | The type of protective equipment must be selected based on the quantity of the substance being handled and specific laboratory conditions. |
| Respiratory | Dust mask or particle respirator | Recommended to handle in a chemical fume hood. For small exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , which may cause respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust.[1]
-
Wash skin thoroughly after handling.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly sealed.[1]
-
Store in a secure location.[1]
Operational Plan for Handling this compound
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Emergency Procedures and First Aid
In the event of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. Consult a physician.[1] |
| Skin Contact | Wash the affected area with soap and water. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1] |
| Ingestion | Rinse mouth with water and consult a physician.[1] |
Spill Response: In case of a spill, use personal protective equipment and avoid creating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1] Do not let the product enter drains.[1]
Disposal Plan
Contaminated materials and waste from handling this compound must be managed properly to prevent environmental contamination and ensure safety.
Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[1] All waste materials should be placed in a suitable, closed container and disposed of by an approved waste management service.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
